Thymine-15N2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
5-methyl-(1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i6+1,7+1 |
InChI Key |
RWQNBRDOKXIBIV-AKZCFXPHSA-N |
Isomeric SMILES |
CC1=C[15NH]C(=O)[15NH]C1=O |
Canonical SMILES |
CC1=CNC(=O)NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Thymine-15N2: A Technical Guide to its Application in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thymine-15N2
This compound is a stable isotope-labeled form of the pyrimidine nucleobase, thymine. In this molecule, the two nitrogen atoms within the pyrimidine ring are replaced by the heavy isotope, Nitrogen-15 (¹⁵N), resulting in a molecule with a higher molecular weight than its natural counterpart. This key characteristic allows for its use as a tracer in a variety of metabolic studies without the safety concerns associated with radioactive isotopes.
Chemical Properties:
| Property | Value |
| Chemical Formula | C₅H₆¹⁵N₂O₂ |
| Molecular Weight | 128.10 g/mol |
| CAS Number | 133339-06-7 |
| Appearance | White crystalline powder |
| Purity | Typically >98% |
| Isotopic Enrichment | Typically >98 atom % ¹⁵N |
This compound is synthesized through various methods, with one common approach involving the condensation of ethyl 2-formylpropionate with urea-¹⁵N₂ under acidic catalysis.[1][2] This process can achieve high yields and purity, making the tracer readily available for research applications.
Significance in Metabolic Research
The primary significance of this compound lies in its application as a powerful tool to trace and quantify the synthesis of deoxyribonucleic acid (DNA). By introducing this compound into a biological system, researchers can track its incorporation into newly synthesized DNA strands. This provides a direct and accurate measure of cellular proliferation and DNA turnover. This technique is particularly valuable in fields such as oncology, immunology, and regenerative medicine, where understanding the dynamics of cell division is crucial.
The use of stable isotopes like ¹⁵N offers significant advantages over traditional methods that use radioactive isotopes such as tritium (³H) or Carbon-14 (¹⁴C). This compound is non-radioactive, making it safer for researchers to handle and suitable for use in human studies. Furthermore, the analytical techniques used to detect stable isotopes, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provide high sensitivity and specificity.
Key Applications:
-
Quantifying DNA Synthesis and Cell Proliferation: Directly measuring the rate of new DNA synthesis in cell cultures, animal models, and human subjects.
-
Metabolic Flux Analysis: Tracing the flow of nitrogen atoms through nucleotide biosynthesis pathways.
-
Drug Efficacy Studies: Assessing the impact of therapeutic agents on cell division and DNA replication in cancer cells or pathogens.
-
Toxicology Studies: Evaluating the effect of compounds on DNA integrity and repair mechanisms.
-
Internal Standard for Quantitative Analysis: Used as an internal standard in mass spectrometry-based assays for the precise quantification of endogenous thymine and its metabolites.
Experimental Protocols
In Vitro Cell Labeling with this compound
This protocol describes the labeling of cultured mammalian cells with this compound to measure DNA synthesis.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a standard cell culture incubator (37°C, 5% CO₂).
-
Prepare Labeling Medium: Prepare fresh cell culture medium containing a final concentration of 10 µM this compound. The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the pre-warmed this compound labeling medium to the cells.
-
Incubation: Incubate the cells for a specific period (e.g., 2 to 24 hours). The incubation time will depend on the cell doubling time and the desired level of incorporation.
-
Cell Harvest:
-
Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with a medium containing serum and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated this compound.
-
Storage: The cell pellet can be stored at -80°C for subsequent DNA extraction.
DNA Extraction and Hydrolysis
This protocol details the extraction of genomic DNA from labeled cells and its subsequent hydrolysis into individual nucleosides for analysis.
Materials:
-
Cell pellet from the labeling experiment
-
DNA extraction kit (e.g., column-based or magnetic bead-based)
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate buffer (pH 5.3)
-
Tris-HCl buffer (pH 8.0)
-
Water, nuclease-free
Procedure:
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions. Elute the purified DNA in nuclease-free water.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Enzymatic Hydrolysis: a. In a microcentrifuge tube, combine 10-20 µg of purified DNA with ammonium acetate buffer. b. Add 2 units of Nuclease P1 and incubate at 50°C for 2 hours to digest the DNA into deoxynucleoside 5'-monophosphates. c. Add Tris-HCl buffer to adjust the pH to approximately 8.0. d. Add 5 units of Alkaline Phosphatase and incubate at 37°C for 2 hours to dephosphorylate the deoxynucleoside monophosphates into deoxynucleosides.
-
Sample Cleanup: The resulting hydrolysate containing a mixture of labeled and unlabeled deoxynucleosides can be cleaned up using solid-phase extraction (SPE) if necessary, although for many LC-MS/MS applications, direct injection after dilution is possible.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the analysis of this compound incorporation using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled Thymidine (dThd): m/z 243.1 → 127.1
-
Thymidine-¹⁵N₂ (dThd-¹⁵N₂): m/z 245.1 → 129.1
-
-
Collision Energy and other source parameters: These should be optimized for the specific instrument being used.
Data Analysis:
The fractional incorporation of this compound is calculated by dividing the peak area of the labeled thymidine (dThd-¹⁵N₂) by the sum of the peak areas of both the labeled and unlabeled thymidine.
Fractional Incorporation (%) = [Area(dThd-¹⁵N₂)] / [Area(dThd) + Area(dThd-¹⁵N₂)] * 100
Data Presentation
The quantitative data obtained from this compound tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: In Vitro Incorporation of this compound in Cancer Cell Lines
| Cell Line | Treatment | Incubation Time (hours) | Fractional ¹⁵N-Thymidine Incorporation (%) |
| HeLa | Control | 12 | 25.3 ± 2.1 |
| HeLa | Drug A (10 µM) | 12 | 12.7 ± 1.5 |
| MCF-7 | Control | 12 | 18.9 ± 1.8 |
| MCF-7 | Drug A (10 µM) | 12 | 8.2 ± 1.1 |
| A549 | Control | 24 | 35.6 ± 3.4 |
| A549 | Drug B (5 µM) | 24 | 5.1 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a this compound labeling experiment to quantify DNA synthesis.
References
An In-depth Technical Guide to the Synthesis and Purification of Thymine-15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Thymine-15N2, a crucial isotopically labeled compound for various research applications, particularly in the fields of structural biology, drug metabolism, and pharmacokinetics. The inclusion of the stable isotope 15N allows for non-radioactive tracing and detailed analysis of thymine's role in biological systems.
Chemical Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound involves a multi-step chemical process starting from readily available precursors. The key isotopic labeling step utilizes Urea-15N2 to introduce the heavy nitrogen atoms into the pyrimidine ring of thymine.[1][2]
The overall synthesis route can be summarized as a two-step process:
-
Formation of the Intermediate: Condensation of ethyl formate and ethyl propionate in the presence of sodium metal to produce the key intermediate, ethyl 2-formylpropionate.[1][2]
-
Cyclization Reaction: Condensation of the intermediate with Urea-15N2 under acidic catalysis to form the final product, this compound.[1]
This synthetic approach is advantageous due to its straightforward procedure, relatively short process, and minimal side product formation.
Data Presentation: Synthesis Parameters and Yield
The following table summarizes the key quantitative data associated with the chemical synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | Ethyl formate, Ethyl propionate, Sodium metal, Urea-15N2 | |
| Key Intermediate | Ethyl 2-formylpropionate | |
| Overall Yield | > 80% | |
| Chemical Purity | > 99% (by HPLC) | |
| 15N Enrichment | > 98 atom% |
Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies.
Materials:
-
Ethyl formate
-
Ethyl propionate
-
Sodium metal
-
Urea-15N2
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Toluene
-
Sodium methylate solution (30% in methanol)
-
p-Toluenesulfonic acid
Step 1: Synthesis of Ethyl 2-formylpropionate (Intermediate)
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium metal pieces to anhydrous toluene.
-
Heat the mixture to the melting point of sodium and stir vigorously to create a fine sodium dispersion.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a mixture of ethyl formate and ethyl propionate dropwise to the stirred sodium dispersion over a period of 2-3 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of ethanol, followed by water.
-
Separate the aqueous layer and acidify it with hydrochloric acid to a pH of 2-3.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-formylpropionate.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve ethyl 2-formylpropionate and Urea-15N2 in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to 100 °C and stir for 1 hour.
-
To the reaction mixture, add a 30% solution of sodium methylate in methanol.
-
Reflux the mixture for 1 hour, then remove the solvent under reduced pressure.
-
To the residue, add 25% hydrochloric acid, cool the mixture, and collect the precipitated white solid by filtration.
-
The solid is crude this compound.
Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Purification of this compound
Purification of the crude this compound is essential to achieve the high purity required for research applications. The primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).
Recrystallization
Recrystallization is a common and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Water is a suitable solvent for the recrystallization of thymine.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot water (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.
-
Cooling: Further cool the solution in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC Purification of this compound
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) or Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the this compound. The exact gradient will need to be optimized based on the specific column and system.
-
Detection: UV detection at 260 nm is suitable for thymine.
-
Fraction Collection: Collect the fractions containing the pure this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization (freeze-drying).
Purification Workflow
Caption: General workflow for the purification of this compound.
Characterization of this compound
After purification, the identity and purity of this compound must be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product. A single sharp peak indicates high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the 15N isotopes. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To confirm the proton structure of the thymine molecule.
-
13C NMR: To confirm the carbon skeleton.
-
15N NMR: To directly observe the incorporated 15N atoms and confirm the isotopic enrichment.
-
Applications of this compound in Research
This compound is a valuable tool in various research areas. Its primary application is as a tracer for monitoring the synthesis, metabolism, and degradation of DNA.
Incorporation into DNA for NMR Studies
One of the major applications of this compound is its incorporation into DNA for structural and dynamic studies using NMR spectroscopy. The 15N labels provide additional NMR-active nuclei that can be used to resolve spectral overlap and obtain detailed structural information.
Workflow for DNA Labeling and NMR Analysis
Caption: Workflow for the incorporation of this compound into DNA for NMR analysis.
References
An In-depth Technical Guide to Thymine-15N2 Isotopic Enrichment and Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and methodologies used to determine the isotopic enrichment and chemical purity of Thymine-15N2. Accurate characterization of isotopically labeled compounds is critical for their application in metabolic studies, drug development, and various research fields where they serve as tracers to elucidate biological pathways.
Core Concepts: Isotopic Enrichment and Chemical Purity
Isotopic Enrichment refers to the percentage of a specific isotope (in this case, ¹⁵N) at a particular atomic position within a molecule, expressed as a mole fraction percentage. For this compound, this means both nitrogen atoms in the pyrimidine ring are substituted with the heavy isotope, ¹⁵N. High isotopic enrichment is crucial for generating a strong and distinct signal in analytical instruments, enabling sensitive detection and accurate quantification in tracer studies.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis, isotopic enrichment, and purity analysis of this compound.
| Parameter | Value | Analytical Method | Reference |
| Synthesis Yield | >80% | Gravimetric | [1] |
| Chemical Purity | >99% | HPLC | [1] |
| Isotopic Enrichment (¹⁵N) | >98 atom% | Mass Spectrometry | [1] |
| Typical Labeling Efficiency in Metabolic Studies | 93-99% | Mass Spectrometry | [2] |
Table 1: Synthesis and Purity of this compound
| Analytical Platform | Key Performance Metrics |
| Mass Spectrometry (MS) | High sensitivity, quantitative precision, capable of determining isotopic enrichment and purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, non-destructive. |
| High-Performance Liquid Chromatography (HPLC) | High resolution for separating impurities, essential for chemical purity assessment. |
Table 2: Performance Comparison of Analytical Platforms for ¹⁵N-labeled Compound Analysis [3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and experimental goals.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the steps for assessing the chemical purity of a this compound sample.
Objective: To separate and quantify this compound from any non-labeled thymine and other chemical impurities.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (or an appropriate buffer like ammonium formate)
-
This compound sample
-
Reference standard of unlabeled thymine
-
Filtration device for sample preparation
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 5:95 v/v). Degas the mobile phase to prevent air bubbles in the system.
-
Standard Solution Preparation: Prepare a stock solution of the unlabeled thymine reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System Setup:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength of 267 nm, the maximum absorbance for thymine.
-
-
Analysis:
-
Inject a fixed volume (e.g., 10 µL) of each standard solution and the sample solution into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to thymine based on the retention time of the reference standard.
-
Calculate the area of the thymine peak in the sample chromatogram.
-
Determine the concentration of any impurities by their peak areas relative to the main this compound peak.
-
The chemical purity is calculated as: (Area of this compound peak / Total area of all peaks) x 100%
-
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
This protocol describes the use of mass spectrometry to determine the ¹⁵N isotopic enrichment of this compound.
Objective: To measure the relative abundance of this compound (both nitrogen atoms as ¹⁵N) compared to partially labeled ([¹⁵N1]thymine) and unlabeled ([¹⁴N2]thymine) species.
Materials and Equipment:
-
Mass spectrometer (e.g., LC-MS/MS or GC-MS)
-
This compound sample
-
Solvents for sample preparation (e.g., methanol, water)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in an appropriate solvent.
-
Mass Spectrometer Setup:
-
The sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC) or gas chromatography (GC).
-
The instrument is set to operate in a mode that allows for the detection of the molecular ions of thymine.
-
-
Data Acquisition:
-
Acquire the mass spectrum of the sample. The key ions to monitor are:
-
Unlabeled thymine (C₅H₆¹⁴N₂O₂): m/z 126.05
-
Singly labeled thymine (C₅H₆¹⁴N¹⁵NO₂): m/z 127.05
-
Doubly labeled thymine (C₅H₆¹⁵N₂O₂): m/z 128.04
-
-
-
Data Analysis:
-
Determine the ion intensities for each of the above m/z values.
-
The isotopic enrichment is calculated based on the relative abundances of these ions. Specialized software can be used for accurate calculation, which corrects for the natural abundance of other isotopes (e.g., ¹³C).
-
The atom percent enrichment for ¹⁵N can be calculated using the formula: Atom % ¹⁵N = [ (I₁₂₈ * 2) + I₁₂₇ ] / [ 2 * (I₁₂₈ + I₁₂₇ + I₁₂₆) ] * 100% Where I is the intensity of the ion at the respective m/z.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the use of NMR spectroscopy for the structural confirmation of this compound.
Objective: To confirm the chemical structure of thymine and the positions of the ¹⁵N labels.
Materials and Equipment:
-
NMR spectrometer equipped for ¹H and ¹⁵N detection
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the deuterated solvent and place it in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to confirm the proton environment of the thymine molecule.
-
Acquire a ¹⁵N NMR spectrum. The chemical shifts of the nitrogen atoms will be different from those of ¹⁴N.
-
Acquire a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This 2D NMR experiment correlates protons directly bonded to ¹⁵N atoms, providing definitive evidence of the labeling positions.
-
-
Data Analysis:
-
Analyze the ¹H spectrum to ensure the expected proton signals for thymine are present.
-
In the ¹⁵N spectrum, the signals will confirm the presence of the heavy isotope.
-
The ¹H-¹⁵N HSQC spectrum will show correlations between the N-H protons and the ¹⁵N atoms, confirming that the labels are in the expected positions within the pyrimidine ring.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways related to the use of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Signaling pathway for tracing DNA replication using this compound.
References
Thymine-15N2: A Stable Isotope Tracer for Advancing Biological Systems Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The use of stable isotope tracers has revolutionized our understanding of complex biological systems. Among these, Thymine-15N2 has emerged as a powerful tool for elucidating the dynamics of DNA synthesis, cell proliferation, and metabolic pathways. Its non-radioactive nature makes it a safer and more versatile alternative to traditional radiolabeled tracers, enabling a wide range of applications in basic research and preclinical drug development. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of this compound as a stable isotope tracer.
Core Principles of this compound Tracing
Thymine is a pyrimidine nucleobase that is unique to DNA. When cells prepare to divide, they enter the S phase of the cell cycle, during which they actively synthesize new DNA. Exogenously supplied this compound is taken up by proliferating cells and incorporated into the newly synthesized DNA strands via the pyrimidine salvage pathway.[1] This pathway allows cells to recycle nucleobases and nucleosides from the breakdown of nucleic acids.
The incorporation of the heavy isotope ¹⁵N into the thymine molecule results in a predictable mass shift that can be accurately detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] By measuring the ratio of labeled to unlabeled thymine in genomic DNA, researchers can precisely determine the rate of new DNA synthesis, providing a direct measure of cell proliferation.[1][4] This technique is particularly valuable for assessing the efficacy of anti-proliferative drugs, monitoring disease progression, and understanding the fundamental processes of tissue growth and repair.
Data Presentation: Quantitative Insights
| Parameter | Description | Typical Value/Range | Analytical Method | Significance |
| Isotopic Enrichment | The percentage of this compound incorporated into newly synthesized DNA. | 0.1 - 50% atom percent excess (APE) | LC-MS/MS, GC-MS, MIMS | Directly proportional to the rate of DNA synthesis. |
| Fractional Synthesis Rate (FSR) | The fraction of a biomolecule pool that is newly synthesized per unit of time. | 0.1 - 10% per hour | Calculated from isotopic enrichment data | Provides a dynamic measure of synthesis rates. |
| Labeling Concentration | The concentration of this compound in the cell culture medium. | 10 - 100 µM | - | Optimized to ensure sufficient labeling without causing toxicity. |
| Mass Shift (m/z) | The increase in the mass-to-charge ratio of thymine due to the incorporation of two ¹⁵N atoms. | +2 Da | Mass Spectrometry | Enables the differentiation between labeled and unlabeled thymine. |
Table 1: Key Quantitative Parameters in this compound Tracing Studies
| Treatment Group | Labeled Thymine (Peak Area) | Unlabeled Thymine (Peak Area) | Fractional Synthesis Rate (FSR) (%) | Inhibition of DNA Synthesis (%) |
| Vehicle Control | 5.0 x 10⁶ | 1.0 x 10⁷ | 33.3 | - |
| Drug A (10 µM) | 2.5 x 10⁶ | 1.0 x 10⁷ | 20.0 | 40.0 |
| Drug A (50 µM) | 1.0 x 10⁶ | 1.0 x 10⁷ | 9.1 | 72.7 |
Table 2: Hypothetical Quantitative Data from an Anti-Proliferative Drug Study. Data represents integrated peak areas from LC-MS/MS analysis of genomic DNA from cancer cells treated with a vehicle or a novel drug. The FSR is calculated as (Labeled Thymine / (Labeled Thymine + Unlabeled Thymine)) * 100.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline key methodologies for this compound tracing studies.
In Vitro Cell Labeling and Harvesting
This protocol describes the labeling of adherent mammalian cells in culture to measure DNA synthesis rates.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile DMSO or water)
-
Phosphate-buffered saline (PBS), sterile and ice-cold
-
Trypsin-EDTA solution
-
6-well cell culture plates
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 50-70% confluency on the day of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Prepare Labeling Medium: On the day of the experiment, prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete culture medium to the desired final concentration (typically 10-50 µM).
-
Cell Labeling: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to each well.
-
Incubation: Return the plates to the incubator and incubate for a defined period (pulse). The duration of the pulse will depend on the cell doubling time and the specific research question.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS to remove any unincorporated tracer.
-
Add an appropriate volume of Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Discard the supernatant, wash the cell pellet once with ice-cold PBS, and centrifuge again.
-
Carefully remove the supernatant and store the cell pellet at -80°C until DNA extraction.
-
Genomic DNA Extraction and Hydrolysis
This protocol details the extraction of genomic DNA from cell pellets and its subsequent enzymatic hydrolysis to individual deoxynucleosides for LC-MS/MS analysis.
Materials:
-
Cell pellet from the labeling experiment
-
Genomic DNA extraction kit (e.g., column-based or magnetic bead-based)
-
Nuclease-free water
-
DNase I
-
Nuclease P1
-
Alkaline Phosphatase
-
Appropriate enzyme reaction buffers
-
Microcentrifuge tubes
Procedure:
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial kit according to the manufacturer's instructions. Elute the DNA in nuclease-free water.
-
DNA Quantification and Purity Assessment: Quantify the DNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
Enzymatic Hydrolysis:
-
In a microcentrifuge tube, combine 10-20 µg of genomic DNA with DNase I in its corresponding buffer and incubate as recommended by the manufacturer to fragment the DNA.
-
Add Nuclease P1 to the reaction mixture to digest the DNA fragments into individual deoxynucleoside monophosphates (dNMPs). Incubate according to the manufacturer's protocol.
-
Finally, add Alkaline Phosphatase to dephosphorylate the dNMPs into deoxynucleosides (dNs). Incubate as recommended.
-
-
Sample Preparation for LC-MS/MS: Stop the enzymatic reactions, for example, by adding an equal volume of cold ethanol or by using a centrifugal filter unit to remove the enzymes. Dry the resulting deoxynucleoside mixture under a vacuum. Resuspend the sample in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a general outline for the analysis of labeled and unlabeled thymidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of nucleosides.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve good separation of thymidine from other nucleosides.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Unlabeled Thymidine (¹⁴N₂): Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
Labeled Thymidine (¹⁵N₂): Monitor the transition of the precursor ion (m/z + 2) to its corresponding product ion. The specific m/z values will depend on the fragmentation pattern of thymidine.
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both unlabeled and labeled thymidine.
-
Calculate the fractional synthesis rate (FSR) or the percentage of labeled thymidine using the integrated peak areas.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were created using the Graphviz (DOT language) and adhere to the specified formatting requirements.
References
The Clear Advantage: A Technical Guide to Thymine-15N2 in Proliferation Assays Over Radioactive Isotopes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate measurement of cell proliferation is a cornerstone of research in oncology, immunology, and drug development. For decades, radioactive isotopes, particularly tritium-labeled thymidine ([³H]-thymidine), have been the standard for quantifying DNA synthesis. However, the advent of stable isotope labeling coupled with mass spectrometry offers a superior alternative. This guide provides a comprehensive technical overview of the key advantages of using Thymine-15N2, a stable isotope-labeled nucleoside, over traditional radioactive isotopes. By eliminating the significant safety, regulatory, and experimental drawbacks associated with radioactivity, this compound provides a safer, more accurate, and ultimately more efficient method for studying cell proliferation and drug efficacy.
The Paradigm Shift from Radioactivity to Stable Isotopes
The use of isotopes to trace biological processes has been a revolutionary tool in life sciences. Radioactive isotopes, while powerful, come with inherent disadvantages that complicate research and pose risks to personnel and the environment. Stable isotopes, such as Nitrogen-15 (¹⁵N), are non-radioactive and naturally occurring, making them an ideal replacement for their radioactive counterparts. This compound, where both nitrogen atoms in the thymine base are replaced with the ¹⁵N isotope, allows for the precise tracking of DNA synthesis without the hazards of radiation.
Key Advantages of this compound:
-
Enhanced Safety: this compound is non-radioactive, eliminating the risks of radiation exposure to researchers.[1] This removes the need for specialized handling procedures, personal protective equipment (PPE) specific to radiation, and dosimetry badges.
-
Simplified Waste Disposal: Unlike radioactive waste, which requires costly and highly regulated disposal protocols, waste generated from this compound experiments can be handled as standard biological waste.[2][3][4] This significantly reduces the financial and administrative burden on research institutions.
-
Improved Experimental Accuracy: Radioactive isotopes like [³H]-thymidine can induce DNA damage and cell cycle arrest, thereby perturbing the very process they are meant to measure.[5] Stable isotopes do not have this cytotoxic effect, leading to more reliable and biologically relevant data.
-
Higher Precision and Sensitivity with Mass Spectrometry: The incorporation of this compound is detected by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. This method allows for precise quantification of labeled and unlabeled thymidine, providing a direct and accurate measure of DNA synthesis.
-
No Decay-Related Issues: Radioactive isotopes decay over time, which can affect long-term studies and requires careful calculation of specific activity. Stable isotopes are, as their name suggests, stable and do not decay, simplifying experimental design and data analysis.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between using this compound with LC-MS/MS and radioactive isotopes (e.g., [³H]-thymidine) with traditional detection methods like liquid scintillation counting or autoradiography.
| Parameter | This compound with LC-MS/MS | Radioactive Isotopes (e.g., [³H]-thymidine) |
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Scintillation Counting, Autoradiography |
| Detection Principle | Mass-to-charge ratio difference | Emission of beta particles |
| Lower Limit of Detection | Picogram to femtogram range | Nanogram to picogram range |
| Quantitative Accuracy | High, direct measurement of labeled vs. unlabeled molecules | Indirect, relies on signal intensity which can be affected by quenching and other factors |
| Multiplexing Capability | High, can be combined with other stable isotope labels | Limited |
Table 1: Comparison of Detection and Quantification Methodologies
| Parameter | This compound | Radioactive Isotopes (e.g., [³H]-thymidine) |
| Personnel Safety | Non-hazardous, no radiation risk | Radiation exposure risk, requires specialized training and monitoring |
| Handling Requirements | Standard laboratory practices | Shielding, designated work areas, specialized PPE |
| Waste Disposal | Standard biohazardous waste | Regulated low-level radioactive waste, significant disposal costs |
| Regulatory Oversight | Generally unregulated | Highly regulated by national and international agencies (e.g., NRC in the US) |
Table 2: Safety and Regulatory Comparison
| Parameter | This compound | Radioactive Isotopes (e.g., [³H]-thymidine) |
| Compound Cost | Higher initial cost per milligram | Lower initial cost per millicurie |
| Waste Disposal Cost | Minimal | High, can be a significant portion of the experimental budget |
| Instrumentation Cost | High (LC-MS/MS system) | Moderate (Scintillation counter, phosphorimager) |
| Long-term Cost | Potentially lower due to reduced waste disposal and safety compliance costs | Can be higher due to ongoing costs of waste disposal, safety monitoring, and regulatory compliance |
Table 3: Cost Considerations
Experimental Protocols
DNA Synthesis Assay using this compound and LC-MS/MS
This protocol outlines the general steps for measuring DNA synthesis in cultured cells using this compound labeling followed by LC-MS/MS analysis.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Sterile PBS
-
DNA extraction kit
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing a known concentration of this compound (e.g., 10 µM).
-
Incubate the cells for a defined period (e.g., 2-24 hours) to allow for the incorporation of the labeled thymidine into newly synthesized DNA.
-
-
Cell Harvesting and DNA Extraction:
-
Wash the cells with ice-cold PBS to remove any unincorporated this compound.
-
Harvest the cells by trypsinization or scraping.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
DNA Digestion:
-
Quantify the extracted DNA.
-
Digest a known amount of DNA (e.g., 1 µg) to individual deoxynucleosides using an enzymatic digestion cocktail.
-
Incubate the reaction at 37°C for a sufficient time to ensure complete digestion.
-
-
Sample Preparation for LC-MS/MS:
-
Remove the enzymes from the digested sample, for example, by protein precipitation or using a spin filter.
-
Dry the sample under a vacuum or a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the deoxynucleosides using a suitable liquid chromatography method.
-
Detect and quantify the amounts of unlabeled thymidine and this compound-labeled thymidine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of labeled to unlabeled thymidine to determine the percentage of newly synthesized DNA.
-
[³H]-Thymidine Incorporation Assay
This protocol provides a general outline for the traditional radioactive thymidine incorporation assay.
Materials:
-
[³H]-thymidine
-
Cell culture medium and supplements
-
Sterile PBS
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH) or other solubilizing agent
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in a multi-well plate.
-
Add [³H]-thymidine (e.g., 1 µCi/well) to the culture medium and incubate for the desired labeling period.
-
-
Cell Harvesting:
-
Aspirate the medium containing the radiolabel.
-
Wash the cells with PBS.
-
Harvest the cells onto glass fiber filters using a cell harvester. The harvester lyses the cells and deposits the DNA onto the filter.
-
-
Washing and Precipitation:
-
Wash the filters with PBS to remove unincorporated [³H]-thymidine.
-
Precipitate the DNA onto the filters by washing with cold TCA.
-
Wash with ethanol to remove the TCA.
-
-
Scintillation Counting:
-
Dry the filters completely.
-
Place each filter in a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated into the DNA and thus reflect the rate of cell proliferation.
-
Visualizing the Molecular and Experimental Landscape
Thymidylate Synthesis Pathways
The synthesis of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis, occurs through two main pathways: the de novo pathway and the salvage pathway. This compound is incorporated into DNA via the salvage pathway.
Caption: De novo and salvage pathways for thymidylate synthesis.
Experimental Workflow: this compound vs. Radioactive Isotopes
The following diagram illustrates the key differences in the experimental workflows for cell proliferation assays using this compound versus radioactive isotopes.
Caption: Comparison of experimental workflows.
Conclusion
The use of this compound offers a multitude of advantages over radioactive isotopes for the study of cell proliferation. The elimination of radiation hazards, simplified waste disposal, and improved experimental accuracy make it a superior choice for modern research environments. While the initial cost of stable isotope-labeled compounds and the required analytical instrumentation may be higher, the long-term benefits in terms of safety, regulatory compliance, and data quality provide a compelling case for its adoption. For researchers and drug development professionals seeking the most reliable, safe, and efficient methods for assessing cell proliferation, this compound represents the clear path forward.
References
- 1. DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of the salvage pathway of deoxynucleotides synthesis in apoptosis induced by growth factor deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thymine-¹⁵N₂ for DNA Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Thymine-¹⁵N₂, a stable isotope-labeled nucleobase, for tracing and quantifying DNA synthesis. We will delve into its synthesis, applications, and the detailed experimental protocols required for its successful implementation in research, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Multi-isotope Imaging Mass Spectrometry (MIMS).
Introduction to Thymine-¹⁵N₂
Thymine-¹⁵N₂ is a non-radioactive, isotopically labeled form of thymine, a pyrimidine base integral to the structure of DNA. In Thymine-¹⁵N₂, the two nitrogen atoms in the pyrimidine ring are replaced with the heavy isotope of nitrogen, ¹⁵N. The natural abundance of ¹⁵N is approximately 0.37%, making the ¹⁵N-labeled compound easily distinguishable from its natural counterpart by mass-sensitive analytical techniques.[1][2] This property makes Thymine-¹⁵N₂ an excellent tracer for studying DNA replication and cell proliferation in a variety of biological systems, from cell cultures to whole organisms, including humans.[2][3]
The use of stable isotopes like ¹⁵N offers significant advantages over traditional methods that use radioactive isotopes (e.g., ³H-thymidine) or thymidine analogs like Bromodeoxyuridine (BrdU). Thymine-¹⁵N₂ is non-toxic and does not perturb the biological processes it is intended to measure, a known issue with radiolabeled compounds and some thymidine analogs.[3]
Synthesis and Properties of Thymine-¹⁵N₂
A novel and efficient method for the synthesis of Thymine-¹⁵N₂ has been developed, offering high yield and purity. The synthesis involves the condensation of ethyl 2-formylpropionate with isotope-labeled urea-¹⁵N₂ under acidic catalysis. This method is advantageous due to its simple operation, short process flow, and minimal side products.
Table 1: Synthesis and Properties of Thymine-¹⁵N₂
| Parameter | Value | Reference |
| Synthesis Yield | >80% | |
| Chemical Purity (HPLC) | >99% | |
| ¹⁵N Enrichment | >98 atom% | |
| Molecular Formula | C₅H₆¹⁵N₂O₂ | |
| Molecular Weight | 128.10 g/mol |
Core Applications and Quantitative Data
The primary applications of Thymine-¹⁵N₂ revolve around its incorporation into newly synthesized DNA, allowing for the precise measurement of DNA replication and cell proliferation.
Multi-isotope Imaging Mass Spectrometry (MIMS)
MIMS is a powerful technique that allows for the visualization and quantification of isotope incorporation at the subcellular level. When combined with ¹⁵N-thymidine labeling, MIMS can be used to track the turnover of DNA in individual cells with high spatial resolution.
Table 2: Quantitative Parameters in ¹⁵N-Thymidine Labeling Studies
| Parameter | Value/Observation | Application Context | Reference |
| Natural Abundance of ¹⁵N | 0.37% | Baseline for enrichment calculation | |
| Achievable ¹⁵N Enrichment | ~500% above natural abundance | HeLa cells, 24-hour pulse | |
| Resolution Limit in CsCl Gradients | ≥10 atom% ¹⁵N | To resolve labeled from unlabeled DNA | |
| ¹⁵N/¹⁴N Ratio in Labeled Nuclei | Increased ratio identifies replicating cells | MIMS analysis of tissues |
Comparison with Other Proliferation Markers
Thymine-¹⁵N₂ offers distinct advantages over other commonly used cell proliferation markers.
Table 3: Comparison of Thymine-¹⁵N₂ with BrdU and ³H-Thymidine
| Feature | Thymine-¹⁵N₂ | Bromodeoxyuridine (BrdU) | ³H-Thymidine |
| Detection Method | Mass Spectrometry, NMR | Immunohistochemistry, Flow Cytometry | Autoradiography, Scintillation Counting |
| Toxicity | Non-toxic, minimally perturbative | Can be toxic and affect cell fate | Cytotoxic, can inhibit DNA synthesis |
| Quantitative Accuracy | High, direct measurement of incorporation | Semi-quantitative, relies on antibody detection | Stoichiometric but subject to artifacts |
| Sample Preparation | Requires specialized equipment (MS, NMR) | Involves harsh DNA denaturation steps | Requires handling of radioactive materials |
| In Vivo Human Studies | Applicable and considered safe | Not typically used due to potential mutagenicity | Not used due to radioactivity |
Experimental Protocols
Metabolic Pathway of Thymidine Incorporation
Exogenously supplied thymidine is incorporated into DNA via the salvage pathway. The following diagram illustrates the key steps.
Protocol for ¹⁵N-Thymidine Labeling of Cultured Cells for MIMS Analysis
This protocol is adapted from established methods for stable isotope labeling for MIMS.
-
Preparation of Labeling Medium:
-
Prepare standard cell culture medium appropriate for the cell line.
-
Add ¹⁵N-thymidine to the medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.
-
-
Cell Labeling:
-
Plate cells on silicon chips or other appropriate substrates for MIMS analysis.
-
Replace the standard medium with the ¹⁵N-thymidine-containing medium.
-
Incubate the cells for the desired labeling period. This can range from a short pulse (e.g., 30 minutes) to several days, depending on the cell cycle length and the experimental goals.
-
-
Sample Fixation and Processing:
-
After labeling, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in a suitable buffer (e.g., cacodylate buffer) for at least 1 hour at room temperature.
-
Post-fix with 1% osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Embed the samples in a resin suitable for ultramicrotomy (e.g., Epon).
-
-
Sectioning and Mounting:
-
Cut thin sections (100-200 nm) using an ultramicrotome.
-
Mount the sections on silicon chips for MIMS analysis.
-
-
MIMS Analysis:
-
Analyze the samples using a NanoSIMS instrument.
-
Acquire images of ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻ secondary ions.
-
Generate a ratio image of ¹²C¹⁵N⁻ / ¹²C¹⁴N⁻ to visualize and quantify the incorporation of ¹⁵N into the cell nuclei.
-
Workflow for MIMS-based DNA Labeling Studies
References
A Technical Guide to the Commercial Landscape and Applications of Thymine-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thymine-¹⁵N₂, a stable isotope-labeled compound crucial for a variety of research and development applications. This document details its commercial availability, summarizes key quantitative data, and provides detailed experimental protocols for its use in metabolic labeling, as an internal standard for mass spectrometry, and in DNA synthesis assays. Furthermore, this guide includes visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of its utility.
Commercial Availability and Supplier Information
Thymine-¹⁵N₂ is commercially available from several reputable suppliers of stable isotope-labeled compounds. The availability, purity, and typical packaging sizes are summarized below to aid in the procurement process for research and development activities.
| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities |
| Cambridge Isotope Laboratories, Inc. | Thymine (1,3-¹⁵N₂, 98%) | NLM-3995 | ≥98% | 100 mg |
| MedchemExpress | Thymine-¹⁵N₂ | HY-W010450S2 | >98% | 1 mg, 5 mg |
| Eurisotop | THYMINE (1,3-¹⁵N₂, 98%) | NLM-3995 | 98% | 0.1 g |
| Clearsynth | THYMINE ¹⁵N₂ | CS-R-00352 | Inquire | Inquire |
| LGC Standards | Thymine-¹⁵N₂,¹³C | TRC-T412154-5MG | Inquire | 5 mg |
Note: Product availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.
Key Applications and Experimental Methodologies
Thymine-¹⁵N₂ serves as a powerful tool in various scientific disciplines, primarily due to the ability to trace and quantify its incorporation into biological systems without the safety concerns associated with radioisotopes. The key applications include its use as a tracer for DNA synthesis and repair, in metabolic flux analysis of nucleotide pathways, and as an internal standard for quantitative mass spectrometry.
De Novo Pyrimidine Biosynthesis Pathway
Thymine is a pyrimidine base, and understanding its synthesis is fundamental to many of the applications of Thymine-¹⁵N₂. The de novo pyrimidine biosynthesis pathway outlines the cellular processes that lead to the formation of pyrimidine nucleotides, including thymidylate.
Use of Thymine-¹⁵N₂ as an Internal Standard in LC-MS/MS
Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] Thymine-¹⁵N₂ is an ideal internal standard for the quantification of endogenous thymine and related metabolites due to its identical chemical and physical properties, which allows for the correction of matrix effects and variations in sample preparation and instrument response.[3][4]
Experimental Protocol: Quantification of Thymine in Biological Samples using Thymine-¹⁵N₂ as an Internal Standard
-
Preparation of Stock Solutions:
-
Prepare a stock solution of unlabeled thymine (analyte) of known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or water).
-
Prepare a stock solution of Thymine-¹⁵N₂ (internal standard) of known concentration (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Curve Standards:
-
Serially dilute the unlabeled thymine stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spike each calibration standard with a fixed concentration of the Thymine-¹⁵N₂ internal standard solution (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add the same fixed amount of the Thymine-¹⁵N₂ internal standard solution as used in the calibration standards.
-
Perform sample extraction (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interfering substances.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC method for the separation of thymine. A reversed-phase column (e.g., C18) is commonly used.
-
Optimize the mass spectrometer parameters for the detection of both unlabeled thymine and Thymine-¹⁵N₂. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
Thymine (unlabeled): Precursor ion (m/z) → Product ion (m/z)
-
Thymine-¹⁵N₂: Precursor ion (m/z+2) → Product ion (m/z+2)
-
-
Inject the prepared calibration standards and samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Calculate the peak area ratio for the unknown samples and determine their concentrations using the calibration curve.
-
¹⁵N-Thymidine Incorporation Assay for DNA Synthesis
The incorporation of labeled thymidine into newly synthesized DNA is a widely used method to measure cell proliferation.[5] While traditionally performed with radioactive ³H-thymidine, the use of stable isotope-labeled thymidine, such as ¹⁵N-thymidine, coupled with mass spectrometry or multi-isotope imaging mass spectrometry (MIMS), offers a non-radioactive alternative for quantifying DNA synthesis in vitro and in vivo.
Experimental Protocol: ¹⁵N-Thymidine DNA Incorporation Assay
-
Cell Culture and Labeling:
-
Culture cells of interest under standard conditions.
-
Introduce ¹⁵N-thymidine (the deoxynucleoside form of Thymine-¹⁵N₂) into the culture medium at a final concentration typically in the low micromolar range. The optimal concentration and labeling duration should be determined empirically for each cell type and experimental condition.
-
Incubate the cells for a desired period to allow for the incorporation of the labeled nucleoside into newly synthesized DNA during the S-phase of the cell cycle.
-
-
Cell Harvesting and DNA Extraction:
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Extract genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocol.
-
-
DNA Hydrolysis and Nucleoside Separation (for LC-MS analysis):
-
Hydrolyze the extracted DNA to its constituent deoxynucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
Separate the deoxynucleosides using reversed-phase high-performance liquid chromatography (HPLC).
-
-
Quantification of ¹⁵N Enrichment:
-
Using LC-MS/MS: Analyze the separated deoxynucleosides by LC-MS/MS. Monitor the ion transitions for both unlabeled thymidine and ¹⁵N-thymidine. The ratio of the peak areas provides a quantitative measure of ¹⁵N incorporation.
-
Using Multi-Isotope Imaging Mass Spectrometry (MIMS): For tissue samples, MIMS can be used to visualize and quantify the incorporation of ¹⁵N-thymidine at a subcellular level.
-
-
Data Analysis:
-
Calculate the percentage of ¹⁵N enrichment in the thymidine pool of the newly synthesized DNA. This value is directly proportional to the rate of DNA synthesis.
-
Conclusion
Thymine-¹⁵N₂ is a versatile and indispensable tool for modern life science research and drug development. Its commercial availability from multiple suppliers provides researchers with accessible options for their specific needs. The applications detailed in this guide, from its use as a robust internal standard in quantitative mass spectrometry to its role as a non-radioactive tracer for DNA synthesis, highlight its significance in generating high-quality, reproducible data. The provided experimental protocols and workflows serve as a foundational resource for scientists looking to incorporate Thymine-¹⁵N₂ into their research, enabling deeper insights into cellular metabolism and function.
References
- 1. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
A Comprehensive Technical Guide to the Safe Handling of Thymine-15N2
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential safety and handling information for Thymine-15N2, an isotopically labeled compound crucial for various research applications. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of experiments.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopically labeled form of thymine. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are replaced with the Nitrogen-15 (¹⁵N) isotope. Understanding its fundamental properties is the first step toward safe handling.
| Property | Value | Source |
| Molecular Formula | C₅H₆¹⁵N₂O₂ | [1][2] |
| Molecular Weight | 128.10 g/mol | [1][2] |
| Appearance | Solid (likely a powder) | [3] |
| Purity | ≥98% | |
| Storage Temperature | Room temperature | |
| Storage Conditions | Store away from light and moisture in a tightly closed container. |
Hazard Identification and Toxicology
While extensive toxicological data for this compound is not available, the hazards are considered to be similar to that of unlabeled thymine. The primary risks are associated with the inhalation and direct contact with the powdered form.
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact. May be harmful if absorbed through the skin.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on standard laboratory practices for handling powdered chemical compounds.
Handling and Storage Procedures
Proper handling and storage are essential to prevent contamination and degradation of this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
-
Use appropriate PPE as outlined in the section above.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.
-
Protect from light and moisture.
-
Store at room temperature.
Experimental Workflow: Weighing and Solubilizing this compound Powder
This general protocol outlines the safe handling of this compound powder for the preparation of a stock solution.
First-Aid Measures
In the event of exposure, follow these first-aid guidelines and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release Measures
In case of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid breathing dust. Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning: Sweep up the spilled material without creating dust. Place in a suitable, closed container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. The product itself does not burn.
-
Special Hazards: No specific data is available.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service.
Disclaimer
This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are in place. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Labeling with Thymine-15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with Thymine-15N2, typically in the form of [¹⁵N₂]thymidine, is a powerful, non-radioactive method for tracing DNA synthesis in vitro. This technique allows for the precise quantification of cell proliferation, cell cycle kinetics, and DNA repair.[1][2][3] By introducing a heavy isotope of nitrogen into the thymine base, newly synthesized DNA can be distinguished from pre-existing DNA using mass spectrometry-based methods.[4][5] This approach offers a significant advantage over traditional methods like [³H]-thymidine incorporation, which involves radioactive materials, and BrdU assays, which require harsh DNA denaturation steps that can compromise cellular integrity.
The primary analytical techniques for detecting ¹⁵N₂-thymidine incorporation are Multi-Isotope Imaging Mass Spectrometry (MIMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). MIMS provides subcellular spatial resolution of isotope incorporation, while LC-MS/MS offers highly sensitive and quantitative analysis of bulk DNA.
Principle of the Method:
Exogenously supplied [¹⁵N₂]thymidine is transported into the cell and phosphorylated by thymidine kinase as part of the nucleotide salvage pathway. It is subsequently converted to [¹⁵N₂]thymidine triphosphate ([¹⁵N₂]TTP) and incorporated into newly synthesized DNA during the S-phase of the cell cycle. The amount of incorporated [¹⁵N₂]thymidine is directly proportional to the rate of DNA synthesis.
Quantitative Data Summary
The following tables summarize quantitative data related to in vitro cell labeling with ¹⁵N-thymidine, providing a reference for experimental design.
| Parameter | Cell Type | Concentration | Incubation Time | Labeling Efficiency (% above natural abundance) | Reference |
| Labeling Efficiency | Glioblastoma Cells | Not Specified | 24 hours | 10.3% - 46.7% | |
| Human Fetal Myocardium | 20 µM | 5 days | Not Specified | ||
| Human Foreskin Fibroblasts | Concentration-dependent | Not Specified | Sigmoidal dose-response | ||
| Label Dilution Post-Division | Murine Small Intestine Crypt Cells | Not Specified | Pulse-chase | Undivided: 129% Divided: 71% | |
| Recommended Concentration Range | General Mammalian Cells | 1-10 µM | 1-2 cell cycles | To be determined empirically |
Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Cells with [¹⁵N₂]Thymidine
This protocol provides a general procedure for labeling adherent mammalian cells in culture to measure DNA synthesis.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
[¹⁵N₂]Thymidine (or [¹³C₅,¹⁵N₂]Thymidine)
-
Sterile PBS
-
Trypsin-EDTA
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that allows them to reach 50-60% confluency within 24 hours.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of [¹⁵N₂]Thymidine in sterile water or DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.
-
-
Pulse Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the prepared labeling medium to each well.
-
-
Incubation:
-
Return the plate to the incubator and incubate for a period equivalent to at least one full cell cycle (typically 24-48 hours) to ensure uniform labeling of the parental DNA. For pulse-chase experiments, a shorter incubation time (e.g., 15-30 minutes) can be used.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Pellet the cells again, discard the supernatant, and store the cell pellet at -80°C for subsequent DNA extraction and analysis.
-
Protocol 2: DNA Extraction and Digestion for LC-MS/MS Analysis
This protocol describes the preparation of genomic DNA from labeled cells for quantitative analysis of [¹⁵N₂]thymidine incorporation.
Materials:
-
Cell pellet from Protocol 1
-
Genomic DNA extraction kit
-
DNase I
-
Nuclease P1
-
Alkaline Phosphatase
-
Cold ethanol or centrifugal filter unit
Procedure:
-
Genomic DNA Isolation:
-
Isolate genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer.
-
-
DNA Digestion:
-
In a microcentrifuge tube, combine 10-20 µg of genomic DNA with DNase I and incubate as recommended by the manufacturer to fragment the DNA.
-
Add Nuclease P1 to the reaction to digest the DNA into individual deoxynucleoside monophosphates (dNMPs).
-
Add Alkaline Phosphatase to dephosphorylate the dNMPs into deoxyribonucleosides.
-
-
Sample Cleanup:
-
Stop the reaction by adding an equal volume of cold ethanol or by using a centrifugal filter unit to remove the enzymes.
-
Dry the resulting deoxyribonucleoside mixture under a vacuum.
-
Resuspend the sample in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
DNA Synthesis and Cell Cycle Analysis Workflow
The following diagram illustrates the general workflow for studying DNA synthesis and cell cycle progression using [¹⁵N₂]thymidine labeling.
Caption: Experimental workflow for in vitro cell labeling with this compound.
Thymidine Salvage Pathway
This diagram illustrates the cellular pathway responsible for the incorporation of exogenous thymidine into DNA.
Caption: The Thymidine Salvage Pathway for DNA synthesis.
Application in DNA Repair Studies
This logical diagram shows how [¹⁵N₂]thymidine can be used to study DNA repair mechanisms.
Caption: Workflow for studying DNA repair using this compound labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Thymine-15N2 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with Thymine-15N2 is a powerful and non-radioactive method for tracing the synthesis of new DNA in vivo. This technique is invaluable for quantifying cell proliferation, a critical process in various physiological and pathological states, including development, tissue repair, and cancer. Unlike traditional methods using radioactive isotopes or immunogenic analogs, this compound offers a safe and minimally invasive approach, making it highly suitable for a wide range of animal studies.
The core principle involves the administration of "heavy" thymine, which is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle via the nucleotide salvage pathway. Subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allows for the precise detection and quantification of the labeled thymine within the genomic DNA. This provides a direct and accurate measure of DNA replication and, consequently, cell proliferation rates. These application notes provide detailed protocols for the in vivo administration of this compound and subsequent analysis in animal models.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from in vivo studies using this compound. The specific values will vary depending on the animal model, tissue type, dosage, and duration of the labeling period.
Table 1: Representative Biodistribution of this compound in a Murine Model 4 Hours Post-Administration
| Tissue | % Injected Dose per Gram of Tissue (ID/g) |
| Spleen | 1.5 ± 0.3 |
| Intestine | 1.2 ± 0.2 |
| Liver | 0.8 ± 0.1 |
| Lung | 0.5 ± 0.1 |
| Kidney | 0.4 ± 0.1 |
| Brain | < 0.1 |
| Blood | 0.2 ± 0.05 |
Table 2: Representative Pharmacokinetic Parameters of this compound in a Murine Model
| Parameter | Value |
| Administration Route | Intraperitoneal (IP) |
| Dosage | 50 mg/kg |
| Tmax (Time to Peak Concentration) | 0.5 hours |
| Cmax (Peak Plasma Concentration) | 15 µg/mL |
| Half-life (t1/2) | 1.5 hours |
| Area Under the Curve (AUC) | 25 µg*h/mL |
| Clearance | 2 L/h/kg |
Table 3: Representative this compound Labeling Efficiency in Proliferating Tissues
| Tissue | % Labeled Thymine in DNA |
| Spleen | 8.5 ± 1.2 |
| Small Intestine (Crypts) | 12.3 ± 2.1 |
| Bone Marrow | 15.1 ± 2.5 |
| Tumor Xenograft | 10.5 ± 1.8 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol describes the preparation and administration of this compound to a murine model.
Materials:
-
This compound (sterile, high purity)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile syringes and needles (appropriate gauge for the chosen administration route)
-
Animal model (e.g., C57BL/6 mice)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound.
-
Dissolve the this compound in sterile PBS to the desired final concentration (e.g., 10 mg/mL).
-
Gently vortex until the this compound is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile tube.
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions.
-
Choose an appropriate administration route. Common routes include:
-
Intraperitoneal (IP) Injection: A common and effective route for systemic delivery. Administer the prepared solution at a dosage of 25-100 mg/kg body weight.
-
Oral Gavage: For studies investigating oral bioavailability. Administer the solution at a dosage of 50-200 mg/kg body weight.
-
Drinking Water: For continuous labeling. Dissolve this compound in the drinking water at a concentration of 0.5-1 mg/mL. Prepare fresh daily.
-
-
Record the time of administration.
-
-
Tissue Collection:
-
At the desired time point post-administration, euthanize the animal using an approved method.
-
Perfuse the animal with cold PBS to remove blood from the tissues.
-
Carefully dissect the tissues of interest (e.g., spleen, intestine, tumor).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until DNA extraction.
-
Protocol 2: DNA Extraction and Hydrolysis
This protocol details the isolation of genomic DNA from tissues and its subsequent hydrolysis to individual deoxynucleosides.
Materials:
-
Frozen tissue samples
-
DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)
-
Nuclease P1 (Sigma-Aldrich)
-
Alkaline Phosphatase (e.g., Calf Intestinal Phosphatase, New England Biolabs)
-
50 mM Sodium Acetate buffer, pH 5.0
-
1 M Tris-HCl, pH 8.0
-
Microcentrifuge
-
Heating block or water bath
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the collected tissue samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.
-
-
Enzymatic Hydrolysis of DNA:
-
In a microcentrifuge tube, add 10-20 µg of genomic DNA.
-
Add 5 µL of 50 mM Sodium Acetate buffer (pH 5.0) and 10 units of Nuclease P1.
-
Incubate the mixture at 37°C for 2 hours.
-
Add 5 µL of 1 M Tris-HCl (pH 8.0) and 10 units of Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
The resulting solution contains a mixture of deoxynucleosides.
-
-
Sample Cleanup (Optional but Recommended):
-
To remove enzymes and other contaminants, use a solid-phase extraction (SPE) C18 cartridge or perform protein precipitation with cold acetonitrile.
-
Dry the purified deoxynucleoside mixture under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Protocol 3: LC-MS/MS Analysis of this compound Incorporation
This protocol provides a general framework for the quantification of unlabeled and 15N2-labeled thymine (as deoxythymidine) using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted deoxynucleoside sample onto a reverse-phase C18 column.
-
Use a gradient of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile) to separate the deoxynucleosides.
-
-
Mass Spectrometry Detection:
-
Ionize the eluted deoxynucleosides using electrospray ionization (ESI) in positive mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify unlabeled deoxythymidine and [15N2]-deoxythymidine. The precursor and product ion pairs (Q1/Q3) to monitor are:
-
Unlabeled Deoxythymidine (C10H14N2O5): Precursor ion [M+H]+ at m/z 243.1, product ion at m/z 127.1 (corresponding to the thymine base).
-
[15N2]-Deoxythymidine: Precursor ion [M+H]+ at m/z 245.1, product ion at m/z 129.1 (corresponding to the labeled thymine base).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the labeled and unlabeled deoxythymidine.
-
Calculate the percentage of incorporation using the following formula: (Area of Labeled Deoxythymidine / (Area of Labeled Deoxythymidine + Area of Unlabeled Deoxythymidine)) * 100
-
Visualization of Workflows and Pathways
Thymine-15N2 Applications in Cancer Cell Proliferation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of cell proliferation is fundamental to cancer research and the development of novel therapeutics. Traditional methods for assessing cell division, such as those employing radioactive isotopes (e.g., ³H-thymidine) or thymidine analogs like 5-bromo-2'-deoxyuridine (BrdU), have inherent limitations, including the handling of hazardous materials and potential DNA distortion.[1][2] Stable isotope labeling with compounds like Thymine-15N2, coupled with mass spectrometry, offers a safe, robust, and highly specific alternative for quantifying DNA synthesis and, consequently, cell proliferation.[3][4]
This method relies on the metabolic incorporation of the non-radioactive, stable isotope-labeled nucleoside, this compound, into the DNA of actively dividing cells. The subsequent quantification of 15N-labeled thymine in genomic DNA by mass spectrometry provides a direct and sensitive measure of de novo DNA synthesis. This approach is particularly valuable for in vitro studies of cancer cell lines, enabling the accurate assessment of cytostatic or cytotoxic effects of anti-cancer compounds.
Principle of the Assay
Cancer cells, when cultured in a medium containing this compound, will incorporate this labeled nucleoside into newly synthesized DNA during the S-phase of the cell cycle. Following a defined incubation period, genomic DNA is extracted, hydrolyzed into individual deoxyribonucleosides, and analyzed by mass spectrometry. The ratio of the mass-shifted, 15N-labeled thymidine to the unlabeled (14N) thymidine allows for the precise calculation of the fraction of newly synthesized DNA, which serves as a quantitative readout of cell proliferation.
Advantages of the this compound Assay
-
Safety: Eliminates the need for radioactive materials and associated disposal issues.[1]
-
Direct Measurement: Directly quantifies DNA synthesis, providing a more direct measure of proliferation compared to indirect methods that measure metabolic activity.
-
High Specificity and Sensitivity: Mass spectrometry-based detection provides high specificity and sensitivity for quantifying the incorporation of the labeled thymine.
-
Non-Perturbing: this compound is chemically identical to its natural counterpart and does not induce the DNA distortions that can be associated with BrdU.
Experimental Protocols
I. Cell Culture and Labeling with this compound
This protocol is designed for adherent cancer cell lines cultured in a 96-well plate format, suitable for drug screening applications.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in sterile water or DMSO)
-
Test compounds (e.g., anti-cancer drugs)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 2,000-5,000 cells per well). Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include vehicle-only wells as a negative control and a known proliferation inhibitor as a positive control.
-
Labeling: After the desired compound treatment duration (e.g., 24-72 hours), add this compound to each well to a final concentration of 10 µM.
-
Incubation: Incubate the cells for a period that allows for significant incorporation of the label, typically corresponding to one to two cell doubling times (e.g., 24 hours).
-
Cell Harvesting:
-
Aspirate the culture medium from each well.
-
Wash the cells once with 200 µL of ice-cold PBS.
-
Aspirate the PBS and store the plate at -80°C until DNA extraction.
-
II. Genomic DNA Extraction and Hydrolysis
Materials:
-
DNA extraction kit (silica-based columns or magnetic beads are suitable)
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate buffer (pH 5.3)
Procedure:
-
DNA Extraction: Extract genomic DNA from the cell lysates in each well according to the manufacturer's protocol of the chosen DNA extraction kit. Elute the DNA in nuclease-free water.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
Enzymatic Hydrolysis:
-
In a microcentrifuge tube, combine 5-10 µg of genomic DNA with Nuclease P1 in an appropriate buffer.
-
Incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase and continue to incubate at 37°C for an additional 2 hours. This process will hydrolyze the DNA into individual deoxyribonucleosides.
-
-
Sample Cleanup: The resulting mixture of deoxyribonucleosides can be purified using solid-phase extraction or a simple protein precipitation step followed by centrifugation to remove the enzymes. The supernatant containing the deoxyribonucleosides is then dried down.
III. Mass Spectrometry Analysis
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Thymidine analytical standards (unlabeled and 15N2-labeled)
Procedure:
-
Sample Reconstitution: Reconstitute the dried deoxyribonucleosides in a suitable volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the deoxyribonucleosides using a gradient elution on the C18 column.
-
Perform tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode to detect and quantify unlabeled thymidine and this compound-labeled thymidine. The specific mass transitions to monitor will depend on the instrument and ionization source but will be based on the mass difference of 2 Da between the labeled and unlabeled thymidine.
-
-
Data Acquisition: Acquire the peak areas for both the unlabeled and labeled thymidine for each sample.
Data Analysis and Presentation
The extent of cell proliferation is determined by calculating the percentage of newly synthesized DNA.
Calculation:
Percentage of New DNA Synthesis = [Peak Area (Thymidine-15N2) / (Peak Area (Thymidine-15N2) + Peak Area (Unlabeled Thymidine))] x 100%
The results can be normalized to the vehicle-treated control to determine the percent inhibition of proliferation for each compound concentration. This data can then be used to generate dose-response curves and calculate IC₅₀ values.
Table 1: Illustrative Quantitative Data for the Effect of an Anti-Cancer Drug on HeLa Cell Proliferation
| Drug Concentration (µM) | % New DNA Synthesis (Mean ± SD) | % Proliferation Inhibition |
| 0 (Vehicle Control) | 45.2 ± 3.1 | 0 |
| 0.1 | 40.8 ± 2.5 | 9.7 |
| 1 | 28.9 ± 1.9 | 36.1 |
| 10 | 15.1 ± 1.2 | 66.6 |
| 100 | 5.4 ± 0.8 | 88.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Cancer Cell Proliferation Assay.
Representative Signaling Pathway: MAPK/ERK Pathway
The this compound proliferation assay can be used to assess the downstream effects of drugs that target key signaling pathways involved in cell cycle progression, such as the MAPK/ERK pathway. Inhibition of this pathway is expected to reduce the rate of cell proliferation, which can be quantified by a decrease in this compound incorporation.
Caption: The MAPK/ERK Signaling Pathway in Cancer Cell Proliferation.
References
- 1. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Immune Cell Dynamics with ¹⁵N-Thymidine Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamics of immune cell populations—their proliferation, differentiation, and turnover—is fundamental to immunology and crucial for the development of effective immunotherapies, vaccines, and treatments for autoimmune diseases and cancer. Stable isotope labeling with ¹⁵N-thymidine offers a powerful and safe method to track the kinetics of immune cells in vivo.[1] When cells proliferate, they incorporate ¹⁵N-thymidine into their newly synthesized DNA. By detecting the ¹⁵N enrichment in the DNA of specific immune cell subsets, researchers can precisely quantify the rate of cell division and turnover.[1] This method avoids the use of radioactive materials like ³H-thymidine or cytotoxic agents like BrdU, making it suitable for longitudinal studies in both preclinical models and human subjects.[2][3][4]
This document provides detailed application notes and experimental protocols for measuring immune cell dynamics using ¹⁵N-thymidine labeling, coupled with mass spectrometry analysis.
Core Concepts and Signaling Pathways
The central principle of this technique lies in the DNA replication process that precedes cell division (mitosis). Thymidine is a critical nucleoside required for DNA synthesis. By introducing thymidine labeled with the stable heavy isotope ¹⁵N, all newly divided cells will incorporate this label into their genomic DNA.
The salvage pathway is one of the two main pathways for nucleotide biosynthesis. This pathway utilizes pre-existing nucleosides, such as thymidine, to synthesize nucleotides. During the S-phase of the cell cycle, proliferating cells actively take up thymidine from their environment and incorporate it into their DNA. By providing ¹⁵N-thymidine, the DNA of proliferating cells becomes labeled.
Experimental Workflow
The overall experimental workflow for measuring immune cell dynamics with ¹⁵N-thymidine labeling can be broken down into several key stages. Each stage requires careful planning and execution to ensure accurate and reproducible results.
Detailed Experimental Protocols
Protocol 1: In Vivo Labeling with ¹⁵N-Thymidine
Objective: To label the DNA of proliferating immune cells in a living organism.
Materials:
-
¹⁵N-Thymidine (isotopic purity >98%)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Animal model (e.g., mice) or human subjects
-
Appropriate administration equipment (e.g., syringes, infusion pumps)
Procedure:
-
Preparation of ¹⁵N-Thymidine Solution:
-
Dissolve ¹⁵N-thymidine in sterile saline or PBS to the desired concentration. The concentration will depend on the organism and the experimental design. For mice, a common dose is 15 mg/kg body weight.
-
Ensure the solution is sterile by passing it through a 0.22 µm filter.
-
-
Administration:
-
For Mice: Administer the ¹⁵N-thymidine solution via intraperitoneal (i.p.) injection or through an osmotic pump for continuous delivery. For pulse-chase experiments, a single injection is typically sufficient. For steady-state labeling, continuous delivery may be required.
-
For Human Studies: Administration should be performed under strict clinical supervision. Intravenous (i.v.) infusion over a defined period (e.g., 24 hours) is a common method.
-
-
Labeling Period:
-
The duration of the labeling period depends on the expected proliferation rate of the immune cells of interest. For rapidly dividing cells, a short labeling period of a few hours to a day may be sufficient. For slower-turnover populations, longer labeling periods or multiple doses may be necessary.
-
Protocol 2: Isolation of Immune Cell Subsets
Objective: To isolate specific populations of immune cells from blood or tissues.
Materials:
-
Anticoagulant (e.g., EDTA, heparin) for blood collection
-
Ficoll-Paque or other density gradient medium for peripheral blood mononuclear cell (PBMC) isolation
-
Fluorescently-labeled antibodies specific for cell surface markers of the immune cell subsets of interest (e.g., CD3, CD4, CD8, CD19, CD56)
-
Fluorescence-activated cell sorter (FACS)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
PBS
Procedure:
-
Sample Collection:
-
Collect peripheral blood into tubes containing an anticoagulant.
-
For tissues (e.g., spleen, lymph nodes), prepare single-cell suspensions by mechanical dissociation and/or enzymatic digestion.
-
-
PBMC Isolation (for blood samples):
-
Dilute the blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Add the appropriate combination of fluorescently-labeled antibodies to identify the desired cell populations.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
Resuspend the stained cells in FACS buffer.
-
Sort the cells based on their fluorescence profiles using a FACS instrument to obtain highly purified populations of the immune cell subsets of interest.
-
Collect the sorted cells into separate tubes.
-
Protocol 3: Genomic DNA Extraction and Analysis
Objective: To extract genomic DNA from the sorted immune cells and quantify the ¹⁵N-enrichment.
Materials:
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standards (e.g., ¹³C-labeled deoxynucleosides)
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the sorted cell populations using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer or fluorometer.
-
-
DNA Hydrolysis:
-
Hydrolyze the genomic DNA to its constituent deoxynucleosides by enzymatic digestion. This typically involves a two-step process with nuclease P1 followed by alkaline phosphatase.
-
-
Derivatization:
-
Derivatize the deoxynucleosides to make them volatile for GC-MS analysis. This is commonly done by silylation using an agent like MTBSTFA.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system. The gas chromatograph separates the different deoxynucleosides, and the mass spectrometer detects the mass-to-charge ratio of the fragments.
-
Monitor the ions corresponding to the unlabeled (¹⁴N) and labeled (¹⁵N) forms of deoxythymidine.
-
-
Data Analysis and Kinetic Modeling:
-
Calculate the fraction of newly divided cells (f) based on the ratio of ¹⁵N-labeled to unlabeled deoxythymidine.
-
Use mathematical models to determine the proliferation rate (p) and disappearance rate (d) of the immune cell populations. A common single-exponential model to calculate the turnover rate (k) is:
-
A(t) = A(0) * e^(-kt)
-
Where A(t) is the enrichment at time t, A(0) is the initial enrichment, and k is the turnover rate constant.
-
-
Data Presentation
Quantitative data from ¹⁵N-thymidine labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of ¹⁵N-Enrichment Data in Different T-Cell Subsets
| Cell Subset | Subject Group | Mean ¹⁵N Enrichment (%) | Standard Deviation |
| Naive CD4+ T-cells | Control | 0.5 | 0.2 |
| Naive CD4+ T-cells | Disease | 0.6 | 0.3 |
| Memory CD4+ T-cells | Control | 2.1 | 0.8 |
| Memory CD4+ T-cells | Disease | 4.5 | 1.5 |
| Regulatory T-cells | Control | 3.8 | 1.2 |
| Regulatory T-cells | Disease | 5.2 | 1.8 |
Table 2: Calculated Kinetic Parameters of Immune Cell Subsets
| Cell Subset | Subject Group | Proliferation Rate (%/day) | Disappearance Rate (%/day) | Turnover Rate (k, %/day) |
| Memory CD4+ T-cells | Control | 0.8 | 0.7 | 0.31 |
| Memory CD4+ T-cells | Type 1 Diabetes | 1.2 | 1.1 | 0.42 |
| Regulatory T-cells | Control | 1.5 | 1.4 | - |
| Regulatory T-cells | Type 1 Diabetes | 1.6 | 1.5 | - |
Note: The turnover rate (k) for CD4+ memory T cells in control subjects corresponds to a doubling time of approximately 222 days, while in subjects with Type 1 Diabetes, it is significantly faster at 164 days.
Applications in Research and Drug Development
-
Understanding Basic Immunology: Elucidating the fundamental processes of lymphocyte homeostasis, memory formation, and immune responses to pathogens.
-
Autoimmune Diseases: Investigating the increased turnover of specific immune cell populations, such as CD4+ memory T-cells in Type 1 Diabetes, to understand disease pathogenesis.
-
Oncology: Assessing the impact of cancer therapies on the proliferation of both immune cells and tumor cells.
-
Vaccine Development: Evaluating the proliferative response of antigen-specific lymphocytes following vaccination to predict vaccine efficacy.
-
Immunotherapy: Monitoring the in vivo persistence and proliferation of adoptively transferred immune cells (e.g., CAR-T cells).
-
Aging: Studying the decline of immune function with age (immunosenescence) by measuring changes in the proliferative capacity of different immune cell subsets.
Conclusion
Measuring immune cell dynamics using ¹⁵N-thymidine labeling is a robust and safe technique that provides invaluable insights into the behavior of the immune system in health and disease. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful methodology in their studies. By carefully quantifying the kinetics of immune cells, we can advance our understanding of immunology and accelerate the development of novel therapies.
References
- 1. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytologicsbio.com [cytologicsbio.com]
Quantifying Adult Neurogenesis Using Stable Isotope Labeling with Thymine-¹⁵N₂ and Mass Spectrometry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The study of adult neurogenesis, the process of generating new neurons in the adult brain, is a pivotal area of neuroscience research with significant implications for understanding brain plasticity, aging, and the pathophysiology of various neurological and psychiatric disorders. Accurate quantification of neurogenesis is crucial for evaluating the efficacy of novel therapeutic interventions aimed at promoting neural repair and regeneration. Traditional methods relying on bromodeoxyuridine (BrdU) labeling have limitations, including potential toxicity and the need for harsh DNA denaturation steps that can affect tissue integrity and antibody staining.
A powerful alternative approach involves the use of stable isotope-labeled thymidine, specifically Thymine-¹⁵N₂, coupled with high-resolution mass spectrometry. This method offers a sensitive, quantitative, and less invasive means to track and measure the rate of new neuron formation. By incorporating the stable isotope ¹⁵N into the DNA of dividing cells, researchers can precisely identify and quantify newly generated cells at the single-cell level with subcellular resolution. This technique is particularly well-suited for preclinical studies in animal models and has even been applied in clinical research settings.[1][2][3]
This document provides detailed application notes and experimental protocols for quantifying adult neurogenesis using Thymine-¹⁵N₂ and mass spectrometry, targeting researchers, scientists, and professionals in drug development.
Principle of the Method
The methodology is based on the principle of metabolic labeling. Thymidine is a nucleoside that is incorporated into the DNA of cells during the S-phase of the cell cycle. By administering Thymine-¹⁵N₂, a non-radioactive, stable isotope-labeled form of thymidine, all newly dividing cells will incorporate the ¹⁵N label into their genomic DNA.[1] These labeled cells can then be detected and quantified using sensitive mass spectrometry techniques, such as Multi-isotope Imaging Mass Spectrometry (MIMS) with a NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) instrument.[1] MIMS allows for the visualization and quantification of the ¹⁵N/¹⁴N ratio within individual cell nuclei, providing a direct measure of new cell generation.
Key Advantages
-
High Sensitivity and Specificity: Mass spectrometry allows for the precise detection of the ¹⁵N label, offering high sensitivity for identifying newly divided cells.
-
Quantitative Accuracy: The ¹⁵N/¹⁴N ratio provides a quantitative measure of label incorporation, enabling the calculation of neurogenesis rates.
-
Subcellular Resolution: MIMS provides high-resolution images, allowing for the localization of the ¹⁵N label within the nucleus of individual cells.
-
Reduced Toxicity: Stable isotopes like ¹⁵N are non-toxic at the concentrations used for labeling, avoiding the potential adverse effects associated with BrdU.
-
Compatibility with Immunohistochemistry: The tissue processing for MIMS is compatible with subsequent immunohistochemical staining, allowing for the phenotyping of newly generated cells.
Experimental Workflow
The overall experimental workflow for quantifying neurogenesis using Thymine-¹⁵N₂ and mass spectrometry can be summarized in the following diagram:
Caption: Experimental workflow for quantifying neurogenesis.
Detailed Experimental Protocols
Protocol 1: In Vivo Labeling with Thymine-¹⁵N₂
This protocol describes the administration of Thymine-¹⁵N₂ to adult mice to label dividing cells.
Materials:
-
Thymine-¹⁵N₂ (isotopic purity >98%)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Osmotic minipumps or syringes for injection
-
Animal anesthesia (e.g., isoflurane)
-
Surgical tools for minipump implantation (if applicable)
Procedure:
-
Preparation of Thymine-¹⁵N₂ Solution: Dissolve Thymine-¹⁵N₂ in sterile saline to the desired concentration. The optimal concentration and total dose should be determined empirically for the specific animal model and experimental design. A previously used dosage in adult mice for BrdU, a thymidine analog, is 0.9 mg/day via a subcutaneous osmotic pump.
-
Administration:
-
Continuous Infusion (Recommended): For long-term labeling, load the Thymine-¹⁵N₂ solution into an osmotic minipump. Surgically implant the minipump subcutaneously on the back of the anesthetized mouse. The pump will deliver the labeling agent at a constant rate over a defined period (e.g., 7, 14, or 28 days).
-
Intraperitoneal (i.p.) Injection: For pulse-chase experiments or shorter labeling periods, administer the Thymine-¹⁵N₂ solution via i.p. injection. The frequency and dosage of injections will depend on the experimental goals.
-
-
Housing and Monitoring: House the animals under standard conditions and monitor them regularly for any adverse effects.
-
Chase Period: Following the labeling period, a "chase" period of several weeks is typically included to allow for the differentiation and maturation of the newly generated cells.
Protocol 2: Brain Tissue Processing for MIMS Analysis
This protocol details the steps for preparing brain tissue for subsequent mass spectrometry analysis.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (e.g., 20%, 30% in PBS)
-
Vibratome or cryostat
-
Microscope slides or silicon wafers for mounting sections
Procedure:
-
Transcardial Perfusion: Anesthetize the mouse deeply. Perform transcardial perfusion first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA to fix the brain tissue.
-
Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 20% sucrose solution in PBS and store at 4°C until it sinks. Then, transfer it to a 30% sucrose solution in PBS and store at 4°C until it sinks. This step is crucial for preventing ice crystal formation during freezing.
-
Sectioning:
-
Vibratome Sectioning: For free-floating sections, use a vibratome to cut 40-50 µm thick coronal or sagittal sections of the brain.
-
Cryostat Sectioning: For slide-mounted sections, freeze the brain and use a cryostat to cut sections (e.g., 20-30 µm thick). Mount the sections directly onto silicon wafers or appropriate slides for MIMS analysis.
-
-
Storage: Store the sections in a cryoprotectant solution at -20°C until further processing.
Protocol 3: Multi-isotope Imaging Mass Spectrometry (MIMS) Analysis
This protocol provides a general overview of the MIMS data acquisition process. Specific instrument parameters will need to be optimized on the NanoSIMS instrument being used.
Materials:
-
NanoSIMS 50 or 50L instrument
-
Cesium (Cs⁺) primary ion source
-
Electron multipliers for detecting secondary ions
Procedure:
-
Sample Preparation: Mount the brain sections on the NanoSIMS sample holder.
-
Instrument Setup:
-
Use a Cs⁺ primary ion beam to bombard the sample surface.
-
Set the detectors to simultaneously measure the secondary ions of ¹²C¹⁴N⁻ (mass 26) and ¹²C¹⁵N⁻ (mass 27). The ¹²C¹⁴N⁻ signal is used as a measure of total nitrogen and to visualize the cellular structure, while the ¹²C¹⁵N⁻ signal reflects the incorporation of the ¹⁵N label.
-
-
Image Acquisition: Raster the primary ion beam across the region of interest (e.g., the dentate gyrus of the hippocampus). Acquire images of the ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻ distributions.
-
Data Collection: Collect ion counts for each pixel to generate quantitative images of the isotopic ratios.
Protocol 4: Data Analysis and Quantification
This protocol outlines the steps for analyzing the MIMS data to quantify neurogenesis.
Software:
-
ImageJ with the OpenMIMS plugin or other specialized MIMS data analysis software.
Procedure:
-
Image Processing: Open the MIMS data files in the analysis software.
-
Region of Interest (ROI) Selection: Define ROIs corresponding to the nuclei of cells within the neurogenic niche (e.g., the subgranular zone and granule cell layer of the dentate gyrus). The ¹²C¹⁴N⁻ image can be used to identify the cellular structures.
-
¹⁵N/¹⁴N Ratio Calculation: For each ROI, calculate the ¹⁵N/¹⁴N ratio by dividing the ¹²C¹⁵N⁻ ion counts by the ¹²C¹⁴N⁻ ion counts.
-
Identification of Labeled Cells: Establish a threshold for ¹⁵N enrichment based on the natural abundance of ¹⁵N (approximately 0.37%). Cells with a ¹⁵N/¹⁴N ratio significantly above this background level are considered newly generated.
-
Quantification: Count the number of ¹⁵N-positive cells within the defined anatomical region. The rate of neurogenesis can be expressed as the number of new neurons per unit volume or as a percentage of the total cell population.
-
Cell Phenotyping (Optional): Following MIMS analysis, the same tissue sections can be stained with antibodies against neuronal markers (e.g., NeuN for mature neurons, Doublecortin [DCX] for immature neurons) to confirm the neuronal phenotype of the ¹⁵N-labeled cells.
Data Presentation
Quantitative data from neurogenesis studies using Thymine-¹⁵N₂ and mass spectrometry can be effectively summarized in tables for clear comparison between experimental groups.
Table 1: Quantification of Newborn Cells in the Dentate Gyrus
| Experimental Group | Treatment | Number of ¹⁵N-positive Cells/mm³ (Mean ± SEM) | Percentage of ¹⁵N-positive Cells |
| Control | Vehicle | 150 ± 25 | 1.5% |
| Drug A | 10 mg/kg | 350 ± 40 | 3.5% |
| Drug B | 20 mg/kg | 120 ± 18 | 1.2% |
| Exercise | Voluntary Running | 450 ± 55 | 4.5% |
Table 2: Phenotypic Analysis of ¹⁵N-labeled Cells
| Experimental Group | Treatment | % of ¹⁵N-positive cells co-labeled with NeuN | % of ¹⁵N-positive cells co-labeled with DCX |
| Control | Vehicle | 65% | 25% |
| Drug A | 10 mg/kg | 75% | 18% |
| Exercise | Voluntary Running | 80% | 15% |
Signaling Pathways in Adult Neurogenesis
The process of adult neurogenesis is tightly regulated by a complex interplay of signaling pathways. Understanding these pathways is crucial for identifying potential targets for therapeutic intervention.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a key regulator of neural stem cell proliferation and neuronal differentiation.
Caption: Wnt/β-catenin signaling pathway in neurogenesis.
Notch Signaling Pathway
The Notch signaling pathway plays a critical role in maintaining the neural stem cell pool and regulating cell fate decisions.
Caption: Notch signaling pathway in neurogenesis.
Bone Morphogenetic Protein (BMP) Signaling Pathway
BMP signaling is involved in regulating the quiescence of neural stem cells and promoting astrocytic differentiation.
Caption: BMP signaling pathway in neurogenesis.
Conclusion
The use of Thymine-¹⁵N₂ in conjunction with mass spectrometry represents a state-of-the-art method for the robust and accurate quantification of adult neurogenesis. This technique overcomes many of the limitations of previous methods and provides a powerful tool for basic research and for the preclinical evaluation of novel therapeutics aimed at promoting brain repair. The detailed protocols and understanding of the underlying signaling pathways provided in this document should serve as a valuable resource for researchers in the field.
References
Application Notes: Thymine-¹⁵N₂ Incorporation for Studying DNA Replication and Repair
Application Note & Protocol: Quantification of Thymine-15N2 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymine, a pyrimidine nucleobase, is a fundamental component of DNA. Its quantification in biological matrices is crucial for various research areas, including DNA damage and repair, cell proliferation studies, and diagnostics. Stable isotope-labeled internal standards are essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they effectively compensate for variations during sample preparation and analysis. Thymine-15N2, with its two nitrogen atoms replaced by the heavy isotope 15N, serves as an ideal internal standard for the quantification of endogenous thymine due to its near-identical chemical and physical properties[1].
This document provides a detailed protocol for the detection and quantification of this compound, primarily for its use as an internal standard in the analysis of unlabeled thymine in biological samples such as plasma.
Experimental Workflow Overview
The overall workflow for the quantification of thymine using this compound as an internal standard involves sample preparation, LC separation, and MS/MS detection.
Caption: Overall experimental workflow from sample preparation to data analysis.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of thymine from plasma samples.
Materials:
-
Human plasma (K2-EDTA)[2]
-
This compound internal standard (IS) stock solution
-
Acetonitrile (LC-MS grade), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard stock solution[2].
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex briefly and centrifuge again at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the final supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system.
-
A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-50% B; 5-6 min: 50-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B |
Note: The gradient may require optimization for specific systems and to resolve thymine from isobaric interferences.
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive ion mode (ESI+) using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimize for specific instrument |
MRM Transitions:
The precursor ions ([M+H]+) and product ions for thymine and this compound need to be determined. Based on the molecular weight of thymine (126.11 g/mol ) and this compound (128.11 g/mol ), the following transitions are proposed.
Caption: Proposed MRM transitions for thymine and its stable isotope-labeled internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Thymine | 127.1 | 82.1 | 100 | Optimize (e.g., 20-30) |
| This compound (IS) | 129.1 | 84.1 | 100 | Optimize (e.g., 20-30) |
Note: Collision energies and other MS parameters must be optimized for the specific instrument being used to achieve maximum sensitivity.
Quantitative Data Summary
The following tables represent expected performance characteristics for a validated LC-MS/MS method for thymine, using this compound as the internal standard.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| LLOQ | 1 | < 15% | < 15% | 85 - 115% |
| Low QC | 3 | < 15% | < 15% | 85 - 115% |
| Mid QC | 100 | < 15% | < 15% | 85 - 115% |
| High QC | 800 | < 15% | < 15% | 85 - 115% |
Data presented are representative targets for method validation based on typical bioanalytical guidelines.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound, intended for its use as an internal standard in LC-MS/MS assays. The described sample preparation, chromatography, and mass spectrometry parameters serve as a robust starting point for method development and validation. The use of a stable isotope-labeled internal standard like this compound is critical for achieving the high accuracy and precision required in research and regulated drug development environments.
References
Application Notes and Protocols for the GC-MS Analysis of Thymine-15N2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of thymine using Gas Chromatography-Mass Spectrometry (GC-MS) with Thymine-15N2 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation and instrument response to ensure high accuracy and precision.[1][2][3][4][5]
Introduction
Thymine, a fundamental component of DNA, is a critical analyte in various fields of research, including oncology, toxicology, and drug development. Monitoring thymine levels and its turnover can provide insights into DNA synthesis, damage, and repair mechanisms. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of thymine, chemical derivatization is necessary to increase its volatility and thermal stability for GC-MS analysis. Silylation is a common derivatization technique where active hydrogen atoms are replaced with a trimethylsilyl (TMS) group.
This application note details a robust method for the derivatization and subsequent GC-MS analysis of thymine, utilizing this compound as an internal standard for accurate quantification.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma, Cell Culture)
This protocol is adapted from established methods for nucleoside extraction from biological samples.
Materials:
-
Biological sample (plasma, cell lysate, etc.)
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: In a microcentrifuge tube, add a known amount of this compound internal standard solution to a measured volume or weight of the sample.
-
Protein Precipitation: Add three volumes of ice-cold methanol to the sample. For example, to 100 µL of plasma, add 300 µL of cold methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Proceed to Derivatization.
Derivatization Protocol (Silylation)
This protocol is based on common silylation procedures for polar metabolites.
Materials:
-
Dried sample extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Reconstitution: To the dried sample extract, add 50 µL of pyridine and vortex briefly.
-
Silylation Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the sample mixture.
-
Incubation: Securely cap the tubes and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cooling: Allow the samples to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters and can be adapted for specific instrumentation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)
GC Conditions:
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the di-silylated derivatives of thymine and this compound. These ions should be used for developing a SIM method for sensitive and specific quantification.
| Analyte | Derivative | Molecular Weight ( g/mol ) | Monitored Ions (m/z) | Ion Function |
| Thymine | di-TMS | 270.1 | 255 | [M-15]+ (Quantifier) |
| 270 | [M]+ (Qualifier) | |||
| This compound | di-TMS | 272.1 | 257 | [M-15]+ (Quantifier) |
| 272 | [M]+ (Qualifier) |
Note: The [M-15]+ fragment, corresponding to the loss of a methyl group from a TMS moiety, is often the most abundant ion and is therefore recommended as the quantifier ion.
Expected GC-MS Performance Characteristics
| Parameter | Expected Value |
| Retention Time | Dependent on the specific GC system and method, but expected to be consistent between thymine and this compound. |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined empirically, typically in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | To be determined empirically. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Application in DNA Damage and Repair Studies
This compound can be used as a metabolic tracer to study the dynamics of DNA damage and repair. The workflow involves introducing the labeled thymine to cells, where it gets incorporated into newly synthesized DNA. Upon induction of DNA damage, the release of labeled thymine or its metabolites can be monitored over time.
Caption: Use of this compound in DNA repair studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Irradiated (15N)DNA as an internal standard for analysis of base-oxidized DNA constituents by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements | NIST [nist.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Characterization of Thymine-¹⁵N₂ Labeled DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed characterization of DNA oligonucleotides site-specifically labeled with Thymine-¹⁵N₂. This isotopic labeling strategy offers a powerful and precise tool for investigating DNA structure, dynamics, and interactions with ligands, such as small molecule drugs or proteins. By focusing on the imino group of thymine, which is directly involved in Watson-Crick base pairing, researchers can gain unique insights into the local environment and behavior of A-T base pairs.
Introduction to Thymine-¹⁵N₂ Labeling in DNA NMR
The selective incorporation of ¹⁵N isotopes at the N1 and N3 positions of thymine provides a sensitive probe for NMR spectroscopy. The ¹⁵N nucleus is NMR-active with a spin of 1/2, which results in sharp NMR signals and allows for the application of a wide range of heteronuclear NMR experiments. The primary focus of these techniques is often the N3-H3 imino group, as its chemical shift and couplings are highly sensitive to base pairing, local DNA conformation, and the binding of external molecules.
Key Advantages of Thymine-¹⁵N₂ Labeling:
-
Direct Probing of A-T Base Pairs: The imino proton of thymine is directly involved in the hydrogen bond with adenine. Its NMR parameters provide direct information about the integrity and dynamics of this base pair.
-
Reduced Spectral Complexity: Site-specific labeling simplifies complex NMR spectra, enabling the unambiguous assignment of signals from the labeled thymine residue.
-
Enhanced Sensitivity for Heteronuclear Experiments: Isotopic enrichment with ¹⁵N is a prerequisite for a variety of powerful 2D and 3D NMR experiments, such as ¹H-¹⁵N HSQC, which are essential for resolving spectral overlap and extracting detailed structural and dynamic information.
-
Probing Molecular Interactions: Changes in the ¹H and ¹⁵N chemical shifts of the labeled thymine upon the addition of a ligand provide direct evidence of binding and can be used to map the interaction site and determine binding affinities.
-
Investigating DNA Dynamics: NMR relaxation experiments on the ¹⁵N nucleus can provide quantitative information on the pico- to nanosecond and micro- to millisecond timescale motions of the A-T base pair, offering insights into DNA flexibility and conformational exchange.
Experimental Protocols
Protocol 1: Synthesis of Thymine-¹⁵N₂ Labeled Oligonucleotides
The synthesis of oligonucleotides containing a site-specific Thymine-¹⁵N₂ label is achieved through standard automated solid-phase phosphoramidite chemistry.[1][2] The key component for this process is the commercially available Thymidine phosphoramidite ([¹⁵N₂], 96-98%).[3]
Materials:
-
Thymidine, β-cyanoethyl phosphoramidite, [¹⁵N₂], 96-98% isotopic enrichment (e.g., from Cambridge Isotope Laboratories, Inc.)[3]
-
Standard DNA phosphoramidites (dA, dG, dC)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for automated DNA synthesis (e.g., activator, capping solution, oxidizing solution, deblocking solution)
-
Ammonia solution for cleavage and deprotection
-
HPLC purification system
Procedure:
-
Automated Solid-Phase Synthesis: The oligonucleotide is synthesized on an automated DNA synthesizer using the standard phosphoramidite cycle.[1]
-
De-blocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: The Thymine-¹⁵N₂ phosphoramidite is coupled at the desired position in the sequence. Standard coupling times are generally sufficient.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester.
-
-
Cleavage and Deprotection:
-
Following the completion of the synthesis, the oligonucleotide is cleaved from the CPG solid support using a concentrated ammonia solution.
-
This step also removes the protecting groups from the phosphate backbone and the exocyclic amines of the other bases.
-
-
Purification:
-
The crude oligonucleotide is purified by reverse-phase or anion-exchange High-Performance Liquid Chromatography (HPLC).
-
The purity and integrity of the final product should be confirmed by mass spectrometry and UV-Vis spectroscopy.
-
Protocol 2: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
The ¹H-¹⁵N HSQC experiment is the cornerstone for characterizing Thymine-¹⁵N₂ labeled DNA. It provides a 2D correlation map of directly bonded ¹H and ¹⁵N nuclei, allowing for the unambiguous assignment of the N3-H3 imino group.
NMR Sample Preparation:
-
Dissolve the purified Thymine-¹⁵N₂ labeled oligonucleotide in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
The sample should be in 90% H₂O / 10% D₂O to observe the exchangeable imino protons.
-
Typical DNA concentrations range from 0.1 to 1.0 mM.
NMR Spectrometer Setup and Parameters:
-
Spectrometer: A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Pulse Program: A sensitivity-enhanced HSQC with water suppression (e.g., using WATERGATE or flip-back pulses) should be used.
-
Temperature: 25 °C (or as required for the stability of the DNA duplex).
-
Key Parameters (as a starting point):
-
¹H Spectral Width (sw): 20 ppm (centered at the water resonance, ~4.7 ppm).
-
¹⁵N Spectral Width (sw1): 40 ppm (centered around 140-160 ppm, the typical range for thymine imino nitrogens).
-
¹H Carrier Frequency (o1p): Set on the water resonance.
-
¹⁵N Carrier Frequency (o2p): ~150 ppm.
-
Number of Scans (ns): 16-64 (depending on sample concentration).
-
¹J(NH) Coupling Constant: Set to ~90 Hz for the INEPT transfer delays.
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., squared sine-bell).
-
The resulting spectrum will show a cross-peak corresponding to the ¹H chemical shift of the N3-H3 imino proton on the F2 axis and the ¹⁵N chemical shift of the N3 nucleus on the F1 axis.
Protocol 3: ¹⁵N-edited Nuclear Overhauser Effect Spectroscopy (NOESY-HSQC)
This 3D experiment is crucial for determining the spatial proximity of the Thymine-¹⁵N₂ imino proton to other protons in the DNA structure, including those on the same strand, the complementary strand, and bound ligands.
Pulse Program: A 3D ¹⁵N-edited NOESY-HSQC pulse sequence with water suppression.
Key Parameters (in addition to HSQC parameters):
-
NOESY Mixing Time (d8 or p15): 100-200 ms. This allows for the transfer of magnetization between protons that are close in space (< 5 Å).
-
Acquisition Time: Longer acquisition times are required for this 3D experiment.
Data Analysis:
-
The 3D spectrum is analyzed by examining 2D planes at the ¹⁵N chemical shift of the labeled thymine.
-
Cross-peaks in these planes indicate NOEs between the N3-H3 imino proton and other protons, providing distance restraints for structure calculation and for identifying ligand binding sites.
Protocol 4: Measurement of Through-Hydrogen-Bond J-Couplings
The measurement of scalar couplings across the hydrogen bonds of the A-T base pair provides direct evidence of base pairing and information about the geometry of the hydrogen bond.
-
h2JNN Coupling: This experiment measures the two-bond J-coupling between the Thymine N3 and the Adenine N1.
-
h1JHN Coupling: This measures the one-bond J-coupling between the Thymine H3 and the Adenine N1.
These experiments typically require specialized pulse sequences, such as the 2D hJNN-correlation-[¹⁵N,¹H]-TROSY, and are best performed on uniformly ¹⁵N-labeled samples or samples where both the thymine and the corresponding adenine are labeled.
Quantitative Data Presentation
The following tables summarize typical NMR parameters for Thymine-¹⁵N₂ in a DNA duplex. Note that the exact values are highly dependent on the DNA sequence, buffer conditions, and temperature.
Table 1: Typical ¹H and ¹⁵N Chemical Shift Ranges for Thymine Imino Group
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H (N3-H3) | 13.0 - 14.5 | Sensitive to base stacking and hydrogen bonding environment. |
| ¹⁵N (N3) | 140 - 160 | Sensitive to the electronic environment and hydrogen bonding. |
Table 2: Typical J-Coupling Constants in an A-T Base Pair
| Coupling Constant | Typical Value (Hz) | Description |
| ¹J(N3,H3) | ~90 - 92 | One-bond coupling, used for setting INEPT delays. |
| h2J(N3,N1) | ~6 - 7 | Two-bond through-hydrogen-bond coupling. |
| h1J(H3,N1) | ~2 - 3.6 | One-bond through-hydrogen-bond coupling. |
Application Notes
Application 1: Characterization of DNA-Ligand Interactions
Thymine-¹⁵N₂ labeling is an excellent tool for studying the binding of minor groove binders and other ligands that interact with A-T rich regions of DNA.
-
Binding Site Mapping: Chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectrum upon titration of a ligand provide unambiguous evidence of binding at the labeled thymine residue. By labeling different thymines in a sequence, the binding site can be precisely mapped.
-
Determination of Binding Affinity (Kd): By monitoring the change in chemical shift as a function of ligand concentration, a binding isotherm can be constructed and fit to determine the dissociation constant (Kd).
-
Structural Characterization of the Complex: ¹⁵N-edited NOESY experiments can reveal intermolecular NOEs between the thymine imino proton and protons of the bound ligand, providing key distance restraints for determining the structure of the DNA-ligand complex.
Application 2: Probing DNA Dynamics and Tautomerism
-
Base Pair Opening Dynamics: The exchange of the imino proton with solvent water is a measure of the base pair opening rate. This can be studied by magnetization transfer experiments and by analyzing the temperature dependence of the imino proton linewidth.
-
Conformational Exchange: NMR relaxation dispersion experiments can be used to study microsecond to millisecond timescale dynamics, which may be indicative of conformational changes in the DNA upon ligand binding or in response to DNA damage.
-
Tautomerism: The existence of rare tautomeric forms of thymine, which can lead to mispairing, can be investigated using ¹⁵N NMR, as the different tautomers will have distinct ¹⁵N chemical shifts.
Visualizations
Caption: Workflow from synthesis to NMR analysis of Thymine-¹⁵N₂ DNA.
Caption: Information derived from NMR of Thymine-¹⁵N₂ labeled DNA.
References
Combining Thymine-15N2 Labeling with Flow Cytometry for High-Content Cell Proliferation Analysis
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of cell proliferation is fundamental to research in oncology, developmental biology, and the development of novel therapeutics. Traditional methods for measuring DNA synthesis often involve radioactive isotopes like ³H-thymidine or thymidine analogs such as 5-bromo-2'-deoxyuridine (BrdU).[1][2] While effective, these methods can be associated with challenges such as handling radioactive materials or harsh denaturation steps that can affect sample integrity.[3] Stable isotope labeling, using compounds like Thymine-15N2, offers a non-radioactive, non-toxic alternative for tracking DNA synthesis.[4] this compound is a "heavy" version of the natural nucleoside that gets incorporated into DNA during the S-phase of the cell cycle.
While the primary method for detecting 15N incorporation is mass spectrometry, this application note details a proposed protocol for combining this compound labeling with the high-throughput, multi-parameter capabilities of flow cytometry. This novel approach is based on the well-established principles of BrdU detection and proposes the use of a specific monoclonal antibody to detect the incorporated 15N2-Thymine. This combined methodology would enable researchers to simultaneously quantify cell proliferation and analyze other cellular markers, such as surface antigens or intracellular proteins, at the single-cell level.
Principle of the Method
The core of this technique is the incorporation of this compound into newly synthesized DNA during cell division. Following this labeling pulse, cells are harvested, fixed, and permeabilized to allow antibody access to the nucleus. A critical step, adapted from BrdU staining protocols, involves the denaturation of the DNA to expose the incorporated 15N2-Thymine bases. A hypothetical high-affinity monoclonal antibody, conjugated to a fluorophore, is then used to specifically bind to the 15N2-Thymine. The fluorescence intensity, measured by a flow cytometer, is directly proportional to the amount of 15N2-Thymine incorporated, thus identifying cells that were in S-phase during the labeling period. For comprehensive cell cycle analysis, a DNA intercalating dye, such as Propidium Iodide (PI), is used as a counterstain to measure total DNA content, allowing for the clear delineation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Key Applications
-
Oncology Research: Assess the anti-proliferative effects of novel cancer therapeutics on tumor cell lines.
-
Drug Development: Screen compound libraries for agents that modulate the cell cycle.
-
Immunology: Identify and characterize proliferating immune cell subsets within a heterogeneous population in response to stimuli.
-
Developmental Biology: Track the division and differentiation of specific cell lineages during development.
Visualizations
Caption: Experimental workflow for this compound labeling and flow cytometry.
Caption: Cell cycle pathway showing S-phase incorporation of this compound.
Experimental Protocols
This protocol is a proposed adaptation based on established methods for BrdU staining. Optimization will be required for specific cell types and experimental conditions.
Materials and Reagents
-
Cell Line of Interest: e.g., HeLa, Jurkat, or primary cells.
-
Culture Medium: Appropriate for the cell line.
-
This compound Stock Solution: 10 mM in sterile DMSO or water.
-
Flow Cytometry Staining Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Fixation/Permeabilization Buffer: Commercial kits are recommended (e.g., Cytofix/Cytoperm™) or 1-4% paraformaldehyde followed by a saponin-based permeabilization buffer.
-
DNA Denaturation Solution: 2M HCl or a DNase I solution (300 µg/mL in PBS).
-
Neutralization Buffer (for HCl): 0.1 M Sodium Borate, pH 8.5.
-
Hypothetical Primary Antibody: Fluorophore-conjugated anti-15N2-Thymine monoclonal antibody.
-
DNA Staining Solution: Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Flow Cytometry Tubes: 5 mL polystyrene or polypropylene tubes.
Protocol Steps
-
Cell Culture and Labeling with this compound: a. Culture cells under their optimal conditions until they are in the logarithmic growth phase. b. Add this compound stock solution to the culture medium to a final concentration of 10-20 µM. c. Incubate the cells for a duration appropriate to label the desired population (e.g., 30-60 minutes for a pulse-chase experiment, or up to one cell cycle duration for cumulative labeling).
-
Cell Harvesting: a. For suspension cells, transfer the cell suspension to a centrifuge tube. For adherent cells, detach using a gentle method like Accutase™ or Trypsin-EDTA. b. Centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. c. Wash the cell pellet once with 2 mL of cold PBS, centrifuge, and discard the supernatant.
-
Fixation and Permeabilization: a. Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution. b. Incubate for 20 minutes at room temperature, protected from light. c. Wash the cells once with 1 mL of a permeabilization buffer (e.g., BD Perm/Wash™ Buffer) or PBS, centrifuge, and discard the supernatant.
-
DNA Denaturation (Choose one method):
-
Acid Denaturation: i. Resuspend the fixed cell pellet in 1 mL of 2M HCl. ii. Incubate for 30 minutes at room temperature on a rocking platform. iii. Centrifuge at 500 x g for 5-7 minutes. Carefully aspirate the HCl. iv. Immediately add 1 mL of 0.1 M Sodium Borate buffer to neutralize the acid. Vortex gently. v. Centrifuge, discard the supernatant, and wash once with 2 mL of Flow Cytometry Staining Buffer.
-
Enzymatic Denaturation: i. Resuspend the fixed cell pellet in 100 µL of DNase I working solution (300 µg/mL). ii. Incubate for 1 hour at 37°C. iii. Wash once with 2 mL of Flow Cytometry Staining Buffer.
-
-
Intracellular Staining for 15N2-Thymine: a. Resuspend the cell pellet in 50 µL of permeabilization buffer containing the diluted, fluorophore-conjugated anti-15N2-Thymine antibody. b. Incubate for 30-60 minutes at room temperature, protected from light. c. Wash the cells twice with 2 mL of permeabilization buffer or Flow Cytometry Staining Buffer.
-
DNA Staining for Cell Cycle Analysis: a. Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. b. Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: a. Analyze the samples on a flow cytometer within 1-2 hours. b. Collect at least 10,000-20,000 events for statistical significance. c. Use appropriate laser and filter settings for the chosen fluorophore and Propidium Iodide (e.g., blue laser for PI, appropriate laser for the antibody conjugate).
Data Presentation
Quantitative data should be summarized to compare different experimental conditions. The tables below show example data from an experiment testing the effect of a hypothetical cell cycle inhibitor, "Drug X," on a cancer cell line.
Table 1: Cell Proliferation Analysis
| Sample | % of 15N2-Thymine Positive Cells (Proliferating) |
| Untreated Control | 45.2% |
| Vehicle Control | 44.8% |
| Drug X (10 µM) | 12.5% |
Table 2: Cell Cycle Phase Distribution
| Sample | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 48.5% | 45.5% | 6.0% |
| Vehicle Control | 49.1% | 45.1% | 5.8% |
| Drug X (10 µM) | 78.3% | 12.6% | 9.1% |
Table 3: Mean Fluorescence Intensity (MFI) of 15N2-Thymine Signal
| Sample | MFI of 15N2-Thymine Positive Population |
| Untreated Control | 8,540 |
| Vehicle Control | 8,495 |
| Drug X (10 µM) | 8,510 |
Note: The MFI of the proliferating cells that do incorporate 15N2-Thymine may not change significantly, even if the total percentage of proliferating cells decreases, indicating that the drug's primary effect is to block entry into S-phase rather than slowing the rate of DNA synthesis itself.
References
A Comparative Guide to Stable Isotope Labeling Techniques: SILAC for Proteomics and Thymine-¹⁵N₂ for DNA Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and comparison of two powerful stable isotope labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and Thymine-¹⁵N₂ labeling for the analysis of DNA synthesis. While both methods utilize stable isotopes to label macromolecules, their applications, methodologies, and the information they provide are distinct. This guide will serve as a comprehensive resource, offering detailed application notes, experimental protocols, and comparative data to aid in the selection and implementation of the most appropriate technique for your research needs.
Section 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Application Notes
SILAC is a robust and widely used metabolic labeling technique in quantitative proteomics that allows for the accurate determination of relative protein abundance between different cell populations.[1] The principle of SILAC is based on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in the presence of "light," natural abundance amino acids.[1][2] Because the samples are mixed at an early stage, experimental variations are minimized, leading to high accuracy and reproducibility.[3][4]
Key Applications:
-
Quantitative Proteomics: SILAC is a gold standard for comparing global protein expression levels between different cellular states, such as drug-treated versus untreated cells, or cells under different growth conditions.
-
Drug Discovery and Development: This technique is instrumental in identifying protein targets of drugs, understanding mechanisms of drug action, and discovering off-target effects.
-
Signaling Pathway Analysis: SILAC can be used to quantify temporal changes in protein abundance and post-translational modifications (PTMs) following a specific stimulus, thereby helping to map signaling pathways.
-
Protein-Protein Interaction Studies: It allows for the differentiation of specific interaction partners from non-specific background contaminants in immunoprecipitation experiments.
-
Post-Translational Modification (PTM) Analysis: SILAC can be combined with enrichment strategies to quantify changes in PTMs like phosphorylation, ubiquitination, and acetylation.
Experimental Protocols
A typical SILAC experiment involves an adaptation phase and an experimental phase.
1. Cell Culture and Labeling (Adaptation Phase):
-
Select two populations of the same cell line.
-
Culture one population in a "light" medium containing natural ("light") L-arginine and L-lysine.
-
Culture the second population in a "heavy" medium where the natural L-arginine and L-lysine are replaced with stable isotope-labeled counterparts (e.g., ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine).
-
Subculture the cells for at least five to six cell divisions to ensure complete incorporation (>99%) of the labeled amino acids into the proteome. The degree of incorporation can be checked by mass spectrometry.
2. Experimental Treatment (Experimental Phase):
-
Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.
3. Sample Preparation and Mass Spectrometry:
-
Harvest the "light" and "heavy" cell populations.
-
Mix the two populations in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the mixed cells and extract the total protein.
-
Digest the protein mixture into peptides using a protease, typically trypsin, which cleaves at the C-terminus of lysine and arginine residues.
-
Analyze the resulting peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
-
The mass spectrometer detects pairs of chemically identical peptides that differ only in mass due to the incorporated stable isotopes.
-
The relative abundance of a protein between the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
-
Software such as MaxQuant is commonly used for peptide identification and quantification.
Quantitative Data Presentation
The following table illustrates hypothetical data from a SILAC experiment designed to identify protein expression changes in response to a novel drug candidate.
| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | p-value | Regulation |
| P04637 | TP53 | 2.58 | 0.001 | Upregulated |
| P62258 | HSP90AA1 | 0.45 | 0.005 | Downregulated |
| Q06830 | BAX | 3.12 | <0.001 | Upregulated |
| P10415 | BCL2 | 0.33 | 0.002 | Downregulated |
| P31749 | AKT1 | 1.05 | 0.89 | Unchanged |
Table 1: Example of quantitative proteomics data from a SILAC experiment. The SILAC ratio represents the fold change in protein abundance in the drug-treated ("heavy") sample compared to the control ("light") sample.
Visualization of Experimental Workflow
Caption: A general workflow for a quantitative proteomics experiment using SILAC.
Section 2: Thymine-¹⁵N₂ Labeling for DNA Synthesis Analysis
Application Notes
Thymine-¹⁵N₂ labeling is a powerful technique for quantifying the rate of new DNA synthesis, which is a direct measure of cellular proliferation. This method utilizes a stable isotope-labeled nucleoside, Thymidine-¹⁵N₂, which gets incorporated into the DNA of cells during the S-phase of the cell cycle via the nucleotide salvage pathway. This non-radioactive approach offers a safer and equally effective alternative to traditional methods that use ³H-thymidine.
Key Applications:
-
Cell Proliferation Assays: Directly measures the rate of DNA synthesis to determine the proliferation rate of cell populations.
-
Drug Efficacy Studies: Assesses the anti-proliferative effects of drug candidates by quantifying the reduction in DNA synthesis.
-
Toxicology and Safety Assessment: Evaluates the cytotoxic effects of compounds by monitoring their impact on cell division.
-
Disease Progression Monitoring: Can be applied in preclinical models to track the growth of tumors or other proliferative diseases.
-
DNA Degradation and Repair Studies: Can be adapted to study the dynamics of DNA turnover and repair mechanisms.
Experimental Protocols
The following protocol outlines a typical experiment to measure DNA synthesis rates using Thymine-¹⁵N₂ labeling.
1. Cell Culture and Labeling:
-
Seed cells in multi-well plates and allow them to adhere and resume proliferation under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Prepare a stock solution of Thymidine-¹⁵N₂ in a sterile solvent like DMSO or water.
-
On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to a final concentration of 10-20 µM.
-
Remove the old medium from the cells and add the labeling medium.
-
Incubate the cells for a defined period, typically corresponding to a fraction of the cell cycle length (e.g., 4-8 hours).
2. DNA Extraction and Hydrolysis:
-
After the labeling period, harvest the cells.
-
Extract genomic DNA using a standard DNA extraction kit or protocol.
-
Hydrolyze the purified DNA to its constituent deoxyribonucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
3. LC-MS/MS Analysis:
-
Analyze the deoxyribonucleoside mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Separate the deoxyribonucleosides using a C18 reverse-phase column.
-
Detect and quantify the unlabeled (deoxythymidine) and labeled (deoxythymidine-¹⁵N₂) species using Multiple Reaction Monitoring (MRM) mode. The mass-to-charge (m/z) transitions for the precursor and product ions of both light and heavy thymidine are monitored.
4. Data Analysis:
-
Integrate the peak areas for both the unlabeled and labeled deoxythymidine chromatograms.
-
Calculate the Fractional Synthesis Rate (FSR), which represents the percentage of newly synthesized DNA during the labeling period, using the following formula:
FSR (%) = [ Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled)) ] x 100
Quantitative Data Presentation
The table below shows hypothetical data from an experiment testing the anti-proliferative effect of a drug on a cancer cell line using Thymine-¹⁵N₂ labeling.
| Treatment | Labeled Thymidine Peak Area | Unlabeled Thymidine Peak Area | Fractional Synthesis Rate (FSR) % |
| Control (Vehicle) | 8.5 x 10⁶ | 1.2 x 10⁷ | 41.46 |
| Drug X (10 µM) | 2.1 x 10⁶ | 1.3 x 10⁷ | 13.91 |
| Drug X (50 µM) | 0.5 x 10⁶ | 1.4 x 10⁷ | 3.45 |
Table 2: Example of quantitative data for DNA synthesis rate. The FSR indicates the percentage of newly synthesized DNA, showing a dose-dependent decrease with drug treatment.
Visualization of Experimental Workflow
Caption: Workflow for quantifying DNA synthesis rates using Thymine-¹⁵N₂ labeling.
Section 3: Comparative Analysis: SILAC vs. Thymine-¹⁵N₂
While both techniques employ stable isotope labeling and mass spectrometry, their fundamental applications are different. SILAC is designed for the relative quantification of proteins, providing a snapshot of the proteome, whereas Thymine-¹⁵N₂ labeling is a targeted approach to measure the rate of DNA synthesis, a marker of cell proliferation.
| Feature | SILAC | Thymine-¹⁵N₂ Labeling |
| Macromolecule Analyzed | Proteins | DNA |
| Primary Application | Quantitative proteomics, protein expression profiling | Cell proliferation, DNA synthesis rate measurement |
| Labeling Agent | Stable isotope-labeled amino acids (e.g., Arginine, Lysine) | Stable isotope-labeled nucleoside (Thymidine) |
| Labeling Strategy | Metabolic incorporation during protein synthesis over several cell cycles | Pulse-labeling during the S-phase of the cell cycle |
| Key Output | Relative protein abundance ratios (e.g., Heavy/Light) | Fractional Synthesis Rate (FSR) of DNA |
| Scope of Analysis | Proteome-wide | Targeted to newly synthesized DNA |
Logical Relationship Diagram
References
- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thymine-15N2 in Multi-Isotope Imaging Mass Spectrometry (MIMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-Isotope Imaging Mass Spectrometry (MIMS) is a powerful analytical technique that allows for the visualization and quantification of isotopic labels within biological samples at subcellular resolution.[1][2][3] When combined with stable isotope tracers, such as Thymine-¹⁵N₂, MIMS provides a robust method for studying dynamic cellular processes, most notably DNA replication and cell proliferation.[4] Thymine, a key component of DNA, is incorporated into the genome during the S-phase of the cell cycle. By introducing ¹⁵N-labeled thymidine, which contains Thymine-¹⁵N₂, researchers can effectively track and measure the rate of new DNA synthesis in cells and tissues.[5]
This approach offers significant advantages over traditional methods like autoradiography or BrdU incorporation, as it is non-radioactive, highly sensitive, and provides quantitative data with high spatial resolution. These characteristics make MIMS with Thymine-¹⁵N₂ an invaluable tool in various research fields, including oncology, neuroscience, cardiology, and drug development, for assessing the efficacy of anti-proliferative agents and understanding tissue regeneration.
Principle of the Method
The core principle involves introducing Thymine-¹⁵N₂ (as part of the ¹⁵N-thymidine molecule) into a biological system. Proliferating cells will incorporate this "heavy" thymidine into their newly synthesized DNA strands. The tissue sample is then prepared and analyzed using a NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) instrument. The NanoSIMS bombards the sample with a primary ion beam, causing secondary ions to be sputtered from the surface. A mass spectrometer then separates these secondary ions based on their mass-to-charge ratio, allowing for the simultaneous detection of different isotopes (e.g., ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻). By calculating the ratio of ¹⁵N to ¹⁴N, a quantitative map of the newly synthesized DNA can be generated, revealing which cells have divided and to what extent.
Applications
-
Quantification of Cell Proliferation: Directly measure cell division rates in various tissues and cell cultures.
-
Cell Fate Mapping: Track the lineage and distribution of newly divided cells over time.
-
Drug Efficacy Studies: Assess the anti-proliferative effects of therapeutic compounds on target cells and tissues.
-
Developmental Biology: Study cell turnover and tissue growth during embryonic and postnatal development.
-
Regenerative Medicine: Investigate the regenerative capacity of tissues in response to injury or disease.
Experimental Protocols
I. In Vivo Labeling with ¹⁵N-Thymidine
This protocol is adapted from studies involving both animal models and human subjects.
1. Reagent Preparation:
- Dissolve ¹⁵N-thymidine in sterile water or saline to the desired concentration. Doses in the range of 5–50 mg/kg/day have been used successfully.
2. Administration:
- Intravenous Infusion: For continuous labeling, administer ¹⁵N-thymidine via an osmotic pump or continuous intravenous infusion.
- Oral Administration: In human studies, particularly with infants, five daily oral doses of 50 mg/kg/day have been used.
- Subcutaneous Injection: For pulse-labeling in animal models, a single subcutaneous injection can be administered. For a 25g adult mouse, 200 μL of 2.5 mg/mL (500 μg) ¹⁵N-thymidine can be injected.
3. Labeling Duration:
- The labeling period can range from a short pulse of 24 hours for rapidly dividing cells to several weeks for tissues with slow turnover rates.
4. Tissue Collection and Fixation:
- At the end of the labeling period, euthanize the animal and perfuse with a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline).
- Dissect the tissue of interest and continue fixation overnight at 4°C.
II. Ex Vivo/In Vitro Labeling with ¹⁵N-Thymidine
This protocol is suitable for cell cultures and tissue explants.
1. Prepare Labeling Medium:
- Prepare a stock solution of ¹⁵N-thymidine in sterile water or DMSO.
- Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 10-20 µM.
2. Pulse Labeling:
- Aspirate the old medium from the cells or tissue culture.
- Wash once with sterile PBS.
- Add the prepared labeling medium.
3. Incubation:
- Return the culture to the incubator for a defined period. The incubation time should be optimized based on the cell cycle length of the cells under investigation.
4. Cell/Tissue Harvesting and Fixation:
- Wash the cells/tissue twice with ice-cold PBS to remove unincorporated ¹⁵N-thymidine.
- Harvest the cells (e.g., by trypsinization) or the tissue.
- Fix the samples in 4% paraformaldehyde or another suitable fixative.
III. Sample Preparation for MIMS Analysis
1. Embedding:
- Dehydrate the fixed samples through a graded series of ethanol.
- Infiltrate the samples with a resin (e.g., Epon or LR White).
- Embed the samples in the resin and polymerize.
2. Sectioning:
- Using an ultramicrotome, cut thin sections (0.5 µm) of the embedded tissue. This thickness is suitable for correlative analysis with other microscopy techniques.
3. Mounting:
- Mount the sections on a conductive substrate, typically a silicon wafer.
- For improved ionization, a thin layer of gold can be applied to the sample surface.
MIMS Data Acquisition and Analysis
1. Instrumentation:
- MIMS analysis is performed using a NanoSIMS instrument (e.g., CAMECA NanoSIMS 50L).
2. Data Acquisition:
- A primary cesium ion beam (Cs⁺) is used to sputter the sample surface, generating negative secondary ions.
- The mass spectrometer is set to detect multiple secondary ions simultaneously, including ¹²C¹⁴N⁻, ¹²C¹⁵N⁻, ³¹P⁻, and ³²S⁻.
- ¹²C¹⁴N⁻ and ³²S⁻ provide morphological details of the cell.
- ³¹P⁻ serves as a marker for the nucleus due to the high phosphorus content of DNA.
- The ratio of ¹²C¹⁵N⁻ to ¹²C¹⁴N⁻ is used to quantify the incorporation of ¹⁵N-thymidine.
3. Data Analysis:
- The acquired data is processed using software such as OpenMIMS, an ImageJ plugin.
- Regions of Interest (ROIs), such as cell nuclei, are defined based on the ³¹P⁻ signal.
- The ¹⁵N/¹⁴N ratio is calculated for each pixel within the ROI.
- The data is often visualized as a Hue Saturation Intensity (HSI) image, where the color scale represents the degree of ¹⁵N enrichment.
Data Presentation
Quantitative data from MIMS experiments can be summarized in tables to facilitate comparison between different experimental conditions.
| Sample ID | Cell Type | Treatment | Labeling Duration (days) | Mean ¹⁵N/¹⁴N Ratio (% above natural abundance) | Standard Deviation |
| CTRL-01 | Cardiomyocyte | Vehicle | 5 | 5.2 | 1.1 |
| DRUG-A-01 | Cardiomyocyte | Drug A | 5 | 1.8 | 0.5 |
| CTRL-02 | Fibroblast | Vehicle | 1 | 128 | 15.3 |
| CHASE-01 | Fibroblast | Vehicle (chase) | 1 (followed by chase) | 71 | 9.8 |
Data in the table is illustrative and adapted from findings in cited literature.
Visualizations
Signaling Pathway
The incorporation of exogenous thymidine into DNA is primarily mediated by the nucleotide salvage pathway.
Caption: Thymidine salvage pathway for ¹⁵N-Thymidine incorporation into DNA.
Experimental Workflow
The following diagram outlines the major steps in a MIMS experiment using ¹⁵N-Thymidine.
Caption: Experimental workflow for MIMS analysis with ¹⁵N-Thymidine.
Conclusion
The use of Thymine-¹⁵N₂ in conjunction with MIMS offers an exceptionally precise and quantitative method for investigating DNA replication and cell proliferation at the subcellular level. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively implement this powerful technique. By enabling the direct visualization and measurement of new DNA synthesis, this methodology is poised to continue driving significant advances in our understanding of fundamental biological processes and the development of novel therapeutics.
References
- 1. Detection of immunolabels with multi-isotope imaging mass spectrometry (MIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic imaging at the nanoscale with Multi-Isotope Imaging Mass Spectrometry (MIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Resolution Multi-Isotope Imaging Mass Spectrometry (MIMS) Imaging Applications in Stem Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolic Flux Analysis Utilizing Thymine-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical methodology for elucidating the intricate network of metabolic pathways within biological systems. The use of stable isotope tracers, such as ¹⁵N, allows for the precise tracking of atoms through metabolic reactions, providing a dynamic view of cellular metabolism. This document details the application of Thymine-¹⁵N₂ as a tracer for studying nucleotide metabolism, particularly the pyrimidine salvage pathway and its contribution to DNA synthesis.
Thymine-¹⁵N₂ is a stable isotope-labeled form of thymine where both nitrogen atoms in the pyrimidine ring are the heavy isotope ¹⁵N. When introduced to cells or organisms, it is utilized through the nucleotide salvage pathway to form thymidine monophosphate (dTMP), which is subsequently phosphorylated to thymidine triphosphate (dTTP) and incorporated into newly synthesized DNA. By tracing the incorporation of ¹⁵N from Thymine-¹⁵N₂, researchers can quantify the activity of the salvage pathway relative to the de novo synthesis pathway, providing valuable insights into cell proliferation, DNA repair, and the efficacy of drugs targeting nucleotide metabolism.[1][2][3]
Principle of Application
The core principle of utilizing Thymine-¹⁵N₂ in metabolic flux analysis is to differentiate and quantify the contribution of the pyrimidine salvage pathway to the total nucleotide pool used for DNA synthesis. Cells have two primary pathways for obtaining pyrimidine nucleotides: the de novo synthesis pathway, which builds the pyrimidine ring from precursors like glutamine, aspartate, and bicarbonate, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides from the cellular environment or from nucleic acid degradation.[4][5] By introducing ¹⁵N₂-labeled thymine, the salvage pathway will produce ¹⁵N-labeled dTTP, while the de novo pathway will produce unlabeled dTTP (assuming unlabeled precursors). The ratio of labeled to unlabeled thymine in newly synthesized DNA, measured by mass spectrometry, reflects the relative flux through these two pathways.
Key Applications
-
Cancer Research: Quantifying the reliance of cancer cells on the pyrimidine salvage pathway can inform the development and evaluation of targeted therapies. Many chemotherapeutic agents, such as 5-fluorouracil, target the de novo pathway, and understanding the compensatory flux through the salvage pathway is crucial for predicting drug efficacy and resistance mechanisms.
-
Drug Development: Screening compounds that inhibit the pyrimidine salvage pathway. Thymine-¹⁵N₂ can be used as a direct probe to measure the in-cell or in-vivo efficacy of such inhibitors.
-
Cell Proliferation Studies: Measuring the rate of DNA synthesis and cell division in various cell types and tissues. This method offers a non-radioactive alternative to traditional methods like [³H]-thymidine incorporation.
-
Immunology: Investigating the metabolic requirements of immune cell activation and proliferation, which often involves significant upregulation of nucleotide synthesis.
Experimental Workflow
The general workflow for a metabolic flux analysis experiment using Thymine-¹⁵N₂ involves several key steps, from cell culture and labeling to sample analysis and data interpretation.
References
- 1. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleic acid metabolism - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing Thymine-15N2 Concentration for Cell Culture Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Thymine-15N2 concentration in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thymidine-15N2 and how is it used in cell culture?
Thymidine-15N2 is a stable isotope-labeled version of thymidine, a nucleoside that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The heavy nitrogen isotopes (15N) allow for the differentiation and quantification of newly synthesized DNA from pre-existing DNA using mass spectrometry. This non-radioactive method provides a direct and accurate measure of cell proliferation.[1]
Q2: How is Thymidine-15N2 taken up by cells?
Thymidine-15N2 is transported into cells via nucleoside transporters. It is then phosphorylated by thymidine kinase 1 (TK1) as part of the thymidine salvage pathway, converted to thymidine triphosphate, and subsequently incorporated into newly synthesized DNA.[1]
Q3: What are the key factors influencing the efficiency of Thymidine-15N2 incorporation?
Several factors can impact the efficiency of Thymidine-15N2 uptake and incorporation:
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Cell Type and Proliferation Rate: Highly proliferative cells will naturally exhibit higher uptake.[1]
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Concentration of Labeled Thymidine: The concentration in the culture medium must be carefully optimized.[1]
-
Incubation Time: The duration of exposure is critical for sufficient incorporation and should ideally cover at least one full cell cycle.[1]
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Cell Culture Conditions: Factors like serum concentration, nutrient availability, and cell density can affect cell cycle progression and, consequently, thymidine uptake.
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Use of Thymidine-Free Media: To prevent isotopic dilution, it is recommended to use thymidine-free media during the labeling experiment.
Q4: Can high concentrations of Thymidine-15N2 be toxic to cells?
Yes, excessive concentrations of thymidine can be toxic to some cells. This is a critical consideration during optimization, as cytotoxicity can confound experimental results. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered during Thymidine-15N2 labeling experiments.
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Concentration of Thymidine-15N2 is too low. | Gradually increase the concentration. Test a range, for example, from 1-10 µM. |
| Incubation time is too short. | Extend the labeling period to ensure it covers at least one full cell cycle (e.g., 24-72 hours). | |
| Low cell proliferation rate. | Ensure cells are in the logarithmic growth phase during labeling. | |
| Isotopic dilution from unlabeled thymidine in the medium. | Use thymidine-free culture medium for the labeling experiment. | |
| Apparent Cytotoxicity | Concentration of Thymidine-15N2 is too high. | Reduce the concentration. Perform a dose-response curve to find the optimal non-toxic concentration. |
| Contamination of the labeling reagent. | Ensure sterile techniques are used when preparing and handling the Thymidine-15N2 solution. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well or flask. |
| Inconsistent preparation of labeling medium. | Prepare a master mix of the labeling medium to ensure uniformity across all replicates. | |
| Cells are not within a consistent passage number range. | Use cells from a similar passage number for all experiments to ensure consistent behavior. |
Data Presentation: Optimizing Thymidine-15N2 Concentration
The following table provides an example of how to structure quantitative data from a dose-response experiment to determine the optimal Thymidine-15N2 concentration. The values presented here are for illustrative purposes and should be determined experimentally for your specific cell type.
| Thymidine-15N2 Concentration (µM) | % of Labeled Cells (e.g., by Mass Spectrometry) | Cell Viability (%) | Notes |
| 0 (Control) | 0% | 100% | Baseline measurement. |
| 1 | 35% | 98% | Sub-optimal labeling. |
| 5 | 75% | 95% | Good labeling with minimal toxicity. |
| 10 | 92% | 93% | A common starting concentration, shows high labeling efficiency. |
| 20 | 94% | 80% | Signs of cytotoxicity observed. |
| 50 | 95% | 60% | Significant cytotoxicity. |
Experimental Protocols
Protocol 1: In Vitro Cell Labeling with Thymidine-15N2
This protocol provides a general procedure for labeling cultured cells.
Materials:
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Cell line of interest
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Appropriate complete cell culture medium
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Thymidine-free cell culture medium
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Thymidine-15N2 stock solution (e.g., 1 mM in sterile DMSO or water)
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Standard cell culture plates or flasks
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General cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells at a density that allows for logarithmic growth throughout the labeling period.
-
Labeling Medium Preparation: Prepare fresh, thymidine-free cell culture medium containing the desired final concentration of Thymidine-15N2. A typical starting concentration is 10 µM, but this should be optimized.
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Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Replace it with the prepared labeling medium.
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Incubation: Incubate the cells for a period equivalent to at least one full cell cycle (e.g., 24-72 hours), depending on the cell line.
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Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., DNA extraction for mass spectrometry).
Visualizations
Caption: Thymidine-15N2 uptake and incorporation into DNA via the salvage pathway.
References
Technical Support Center: Troubleshooting Low Thymine-15N2 Incorporation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low incorporation of Thymine-15N2 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
This compound is a stable isotope-labeled version of thymine, a nucleobase essential for DNA synthesis. The two nitrogen atoms in the pyrimidine ring are replaced with the heavy isotope ¹⁵N. It is commonly used as a tracer to measure DNA synthesis and cell proliferation rates. By incorporating this compound into newly synthesized DNA, researchers can quantify the rate of cell division using techniques like mass spectrometry.
Q2: What are the primary factors that influence the efficiency of this compound incorporation?
Several factors can impact the efficiency of this compound uptake and incorporation, including:
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Cell Proliferation Rate: Highly proliferative cells will naturally incorporate more thymine into their DNA.[1] Quiescent or senescent cells will show very low to no incorporation.
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Concentration of Labeled Thymine: The concentration of this compound in the culture medium must be optimized. Too low a concentration may not be sufficient for uptake, while excessively high concentrations can be toxic to some cell lines.[1][2]
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Incubation Time: The labeling period needs to be long enough to allow for detectable incorporation, ideally spanning at least one full cell cycle.[1]
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Presence of Unlabeled Thymine: Standard cell culture media often contain unlabeled thymidine, which will compete with the labeled thymine and dilute the isotopic enrichment.[1]
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Cell Health and Viability: Unhealthy or dying cells will have compromised metabolic activity, leading to reduced DNA synthesis and, consequently, low incorporation of the labeled thymine.
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Nucleoside Transporter Expression: The efficiency of thymine uptake can depend on the expression levels of nucleoside transporters in the specific cell type being used.
Q3: How does incomplete 15N labeling affect my quantitative data?
Incomplete labeling with ¹⁵N means that a significant portion of the thymine incorporated into the DNA is the unlabeled ¹⁴N version. This isotopic dilution will lead to an underestimation of the true rate of DNA synthesis when analyzed by mass spectrometry. In mass spectrometry, the software often assumes a high level of enrichment (e.g., >98%) for accurate quantification. If the actual enrichment is lower, the calculated ratios of heavy to light isotopes will be skewed, leading to inaccurate results.
Q4: What is a desirable this compound labeling efficiency?
For accurate and reliable quantification, researchers should aim for the highest possible isotopic enrichment. Generally, an enrichment of >95% is considered desirable. Achieving enrichment levels of 98% or higher is ideal for minimizing errors in quantitative analysis.
Q5: Are there alternatives to this compound for measuring cell proliferation?
Yes, other methods are available to measure cell proliferation, each with its own advantages and disadvantages. These include:
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BrdU (Bromodeoxyuridine) incorporation: A thymidine analog that gets incorporated into DNA and is detected by antibodies.
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[³H]-Thymidine incorporation: A radioactive method that was once a gold standard but has toxicity concerns and can inhibit the very process it is meant to measure.
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Dye dilution assays (e.g., CFSE): These dyes are incorporated into cells and are diluted with each cell division, which can be measured by flow cytometry.
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Counting cells: Direct cell counting using a hemocytometer or an automated cell counter.
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MTT/XTT assays: These colorimetric assays measure metabolic activity, which often correlates with cell number but can be affected by other factors.
Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound labeling experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Incorporation of this compound | 1. Low Cell Proliferation Rate: The cells may be quiescent, senescent, or in a state of growth arrest. 2. Suboptimal Concentration of Labeled Thymine: The concentration might be too low for efficient uptake or too high, leading to cytotoxicity. 3. Insufficient Incubation Time: The labeling period may be too short to detect incorporation, especially for slow-growing cells. 4. Competition from Unlabeled Thymine: Standard culture medium often contains unlabeled thymidine. 5. Poor Cell Health: Cells may be stressed, contaminated (e.g., with mycoplasma), or dying. | 1. Stimulate Proliferation: Use appropriate growth factors or mitogens to encourage cell cycle entry. Consider cell synchronization to enrich the S-phase population. 2. Optimize Concentration: Perform a dose-response experiment to find the optimal this compound concentration for your specific cells (e.g., 1-20 µM). 3. Increase Incubation Time: Extend the labeling period, ensuring it covers at least one full cell cycle (e.g., 24-72 hours). 4. Use Custom Media: Utilize thymidine-free medium for the labeling experiment to prevent isotopic dilution. 5. Check Cell Viability: Assess cell health using a viability assay (e.g., Trypan Blue). Test for mycoplasma contamination. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding Density: Variations in the number of cells per well or dish. 2. Heterogeneous Cell Population: The cell culture may contain a mix of cell types with different proliferation rates. 3. Edge Effects in Multi-Well Plates: Evaporation and temperature gradients can affect cells in the outer wells. | 1. Ensure Accurate Cell Counting and Seeding: Use a reliable cell counting method and ensure even distribution of cells. 2. Purify Cell Population: If necessary, use cell sorting techniques like FACS or MACS to isolate the target cell population. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media to create a humidity barrier. |
| Apparent Cytotoxicity After Labeling | 1. High Concentration of Labeled Thymine: Excessive thymidine can disrupt nucleotide pools and be toxic to some cells. 2. Contamination of Labeling Reagent: The stock solution of this compound may be contaminated. | 1. Reduce Concentration: Test lower concentrations of this compound. 2. Ensure Sterility: Use sterile techniques when preparing and adding the labeling solution. Filter-sterilize the stock solution if necessary. |
| Low Isotopic Enrichment Despite Apparent Incorporation | 1. Dilution from Intracellular Pools: Pre-existing unlabeled thymidine pools within the cells can dilute the label. 2. Amino Acid Conversion: In some cases, other labeled nutrients in the medium (if used) could be metabolically converted, though this is less common for thymine itself. | 1. Pre-incubation in Labeling Medium: Before adding the labeled thymine, incubate the cells in the thymidine-free medium for a period to help deplete the internal unlabeled pools. 2. Ensure Purity of this compound: Verify the isotopic purity of the supplied this compound with the manufacturer. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol is for determining the optimal concentration of this compound for your specific cell line in a 96-well plate format.
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Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
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Preparation of Labeling Media: Prepare a series of labeling media using thymidine-free culture medium. Create a serial dilution of this compound to achieve a range of final concentrations (e.g., 0, 0.5, 1, 2, 5, 10, 20, 50 µM).
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Labeling: After allowing the cells to adhere overnight, replace the standard medium with the prepared labeling media.
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Incubation: Incubate the plate for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).
-
Assessment of Viability and Incorporation:
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Viability: In a parallel plate, assess cell viability across the concentration range using an MTT or similar assay.
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Incorporation: Harvest the cells from the primary plate. Extract genomic DNA.
-
-
Analysis: Digest the DNA to nucleosides and analyze the ¹⁵N enrichment in thymidine using LC-MS/MS.
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Data Interpretation: Plot the ¹⁵N incorporation and cell viability against the this compound concentration. The optimal concentration will provide high incorporation with minimal impact on cell viability.
Protocol 2: Measuring this compound Incorporation
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Cell Culture: Culture cells to the desired confluency in standard medium.
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Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed PBS. Add pre-warmed, thymidine-free medium containing the optimized concentration of this compound.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 24 hours).
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Cell Harvesting: Wash the cells with cold PBS and harvest them using a cell scraper or trypsinization.
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DNA Extraction: Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.
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DNA Digestion: Enzymatically digest the purified DNA to individual nucleosides.
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LC-MS/MS Analysis: Analyze the digested sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to determine the ratio of labeled (¹⁵N₂) to unlabeled (¹⁴N₂) thymidine.
Quantitative Data Presentation
The following table provides an example of how to present quantitative data for optimizing this compound uptake. The values are hypothetical and should be determined experimentally.
| This compound (µM) | Cell Viability (%) | ¹⁵N Enrichment (%) |
| 0 | 100 | 0.37 (Natural Abundance) |
| 1 | 99 | 65 |
| 5 | 98 | 85 |
| 10 | 95 | 92 |
| 20 | 88 | 96 |
| 50 | 70 | 97 |
Visualizations
Caption: A logical workflow for troubleshooting low this compound incorporation.
Caption: A standard experimental workflow for this compound labeling and analysis.
References
Improving signal-to-noise ratio in mass spectrometry for Thymine-15N2.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in mass spectrometry experiments involving Thymine-15N2.
Troubleshooting Guide: Low Signal-to-Noise Ratio for this compound
A low signal-to-noise (S/N) ratio can obscure meaningful data and compromise the quantitative accuracy of your results. This guide provides a systematic approach to identifying and resolving common issues.
Troubleshooting Workflow
The following workflow provides a step-by-step process for diagnosing the root cause of a poor S/N ratio.
Caption: Troubleshooting workflow for low S/N ratio.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of noise in this compound analysis?
A1: Noise in mass spectrometry can be categorized into three main types:
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Random Noise: Intrinsic electronic noise from the detector system.[1][2]
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Chemical Noise: Unwanted ions from the sample matrix, mobile phase, or system contaminants that have a similar m/z to the analyte.[1][2][3] This is often a significant contributor to a poor S/N ratio.
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Background Noise: Signals from contaminants in the system, such as plasticizers (e.g., phthalates), polymers (e.g., PEG), or column bleed.
Q2: How can I reduce chemical noise when analyzing biological samples?
A2: Effective sample preparation is crucial for reducing chemical noise. Techniques include:
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Protein Precipitation: To remove the bulk of proteins from matrices like plasma or serum.
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Solid-Phase Extraction (SPE): To selectively isolate this compound from other matrix components.
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Use of High-Purity Solvents: Employing LC-MS grade solvents minimizes contaminants introduced during sample preparation and analysis.
Q3: My signal for this compound is weak. What are the first things I should check?
A3: A weak signal can stem from several factors. Start by investigating:
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Sample Concentration: Ensure the concentration of this compound is within the detection limits of your instrument.
-
Ionization Efficiency: Optimize the ionization source parameters, including sprayer voltage, gas flow rates, and temperature, to ensure maximum ion generation.
-
System Leaks: Check for any leaks in the LC or MS system, as this can lead to a loss of sensitivity.
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Instrument Calibration: Verify that the mass spectrometer is properly tuned and calibrated.
Q4: Can the mobile phase composition affect the signal intensity of this compound?
A4: Yes, the mobile phase significantly impacts ionization efficiency. For nucleosides like thymine, using a mobile phase with additives like formic acid can facilitate protonation and enhance the signal in positive ion mode. The choice of organic solvent (e.g., methanol vs. acetonitrile) can also influence peak shape and signal intensity.
Q5: Why is an isotopically labeled internal standard like Thymidine-13C5,15N2 recommended?
A5: An isotopically labeled internal standard is crucial for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects and variations in sample preparation and instrument response. This allows for correction of these variations, leading to more precise and accurate results.
Experimental Protocols
Protocol: Protein Precipitation for Plasma/Serum Samples for this compound Analysis
This protocol is designed for the extraction of thymidine and its isotopologues from plasma or serum.
Materials:
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Plasma or serum samples
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This compound analyte
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Isotopically labeled internal standard (e.g., Thymidine-13C5,15N2)
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Ice-cold methanol (LC-MS grade) or 5% perchloric acid (v/v)
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Microcentrifuge tubes
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Microcentrifuge
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Vortex mixer
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Nitrogen evaporator or vacuum concentrator (optional)
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LC-MS vials
Procedure:
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Sample Thawing: Thaw plasma or serum samples on ice.
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Internal Standard Spiking: In a microcentrifuge tube, add a known amount of the internal standard solution to the sample.
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Protein Precipitation: Add three volumes of ice-cold methanol or 5% perchloric acid to the sample (e.g., 300 µL of precipitant to 100 µL of plasma).
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Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
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Incubation (Methanol): If using methanol, incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
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Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
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Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen or using a vacuum concentrator to concentrate the analyte.
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Reconstitution: Reconstitute the dried pellet in a suitable volume of the initial mobile phase (e.g., 0.1% formic acid in water).
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Final Centrifugation: Centrifuge the reconstituted sample to remove any remaining particulate matter.
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Transfer to Vial: Transfer the final supernatant to an LC-MS vial for analysis.
Data Presentation
Table 1: Factors Influencing Signal-to-Noise Ratio and Recommended Actions
| Category | Factor | Potential Issue | Recommended Action |
| Sample Preparation | Contaminants | Ion suppression | Use solid-phase extraction (SPE) or protein precipitation. |
| Low Analyte Concentration | Signal below detection limit | Concentrate the sample after extraction. | |
| Inappropriate pH | Poor analyte stability or ionization | Adjust sample pH to be compatible with the mobile phase. | |
| Liquid Chromatography | Poor Peak Shape | Lower peak height and S/N | Optimize mobile phase, check for column fouling. |
| Suboptimal Mobile Phase | Inefficient ionization | Add modifiers like formic acid for positive ion mode. | |
| High Flow Rate | Reduced ionization efficiency | Consider lower flow rates, especially with smaller ID columns. | |
| Mass Spectrometry | Ion Source Parameters | Inefficient ion generation/transmission | Tune sprayer voltage, gas flows, and temperature. |
| Collision Energy | Poor fragmentation | Optimize collision energy for the specific transition. | |
| High Background Noise | Obscures analyte signal | Check for leaks, contamination, and perform system cleaning. |
Factors Affecting Signal-to-Noise Ratio
The diagram below illustrates the key areas that influence the final signal-to-noise ratio in an LC-MS experiment.
Caption: Key factors influencing the signal-to-noise ratio.
References
Technical Support Center: Thymine-¹⁵N₂ Experimental Design
Welcome to the technical support center for Thymine-¹⁵N₂ experimental design. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of using Thymine-¹⁵N₂ for stable isotope labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is Thymine-¹⁵N₂ and what are its primary applications?
Thymine-¹⁵N₂ is a stable isotope-labeled version of the DNA nucleobase thymine, where both nitrogen atoms in the pyrimidine ring are the heavy isotope ¹⁵N instead of the common ¹⁴N. Its primary application is as a tracer to measure DNA synthesis and cell proliferation.[1] By introducing Thymine-¹⁵N₂ into a biological system, newly synthesized DNA will incorporate the heavy isotope. This allows for the precise quantification of cell division and DNA repair, making it a valuable tool in oncology, toxicology, and regenerative medicine.[2][3]
Q2: How is ¹⁵N-labeled DNA detected and quantified?
The most common methods for detecting and quantifying ¹⁵N incorporation into DNA are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
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Mass Spectrometry: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and multi-isotope imaging mass spectrometry (MIMS) are highly sensitive for quantifying the ratio of ¹⁵N- to ¹⁴N-thymidine in DNA digests.[2][4] This allows for the calculation of the percentage of newly synthesized DNA.
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NMR Spectroscopy: While less sensitive than MS, NMR can provide detailed structural information about the labeled DNA and its interactions with other molecules, such as proteins.
Q3: What are the key metabolic pathways I need to consider when using Thymine-¹⁵N₂?
Two critical pathways govern thymidine metabolism: the salvage pathway and the de novo synthesis pathway .
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Salvage Pathway: This pathway recycles extracellular thymidine. Exogenous Thymine-¹⁵N₂ is transported into the cell and phosphorylated by thymidine kinase (TK) to become ¹⁵N-labeled thymidine monophosphate (dTMP), which is then incorporated into DNA. Your experiment relies on the activity of this pathway.
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De Novo Synthesis Pathway: This pathway synthesizes dTMP from other precursors, primarily deoxyuridine monophosphate (dUMP). This pathway produces unlabeled thymidine, which can compete with and dilute the Thymine-¹⁵N₂ label, reducing the final isotopic enrichment.
Understanding the balance between these two pathways in your specific cell model is crucial for successful experimental design.
Troubleshooting Guides
This section addresses common pitfalls and provides solutions for issues you may encounter during your experiments.
Guide 1: Low or No Incorporation of Thymine-¹⁵N₂
This is one of the most frequent challenges in labeling experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low ¹⁵N Signal | 1. Low Cell Proliferation Rate: The target cells may be quiescent, senescent, or have a very long cell cycle. | - Ensure cells are in a logarithmic growth phase. - Stimulate proliferation with appropriate growth factors if applicable to your model. - Increase the incubation time to span at least one full cell cycle. |
| 2. Isotopic Dilution from De Novo Synthesis: The de novo pathway is highly active, producing unlabeled thymidine that competes with the ¹⁵N-labeled tracer. | - Use thymidine-free cell culture medium to eliminate competition from unlabeled thymidine in the media. - Consider using inhibitors of the de novo pathway, such as methotrexate or 5-fluorouracil, to enhance uptake of the labeled thymine. Use with caution as this will alter cell metabolism. | |
| 3. Suboptimal Concentration of Thymine-¹⁵N₂: The concentration may be too low for efficient uptake or too high, causing toxicity. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line (a common starting range is 1-20 µM). | |
| 4. Insufficient Incubation Time: The labeling period is too short for detectable incorporation. | - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration for your cells. | |
| 5. Low Expression of Nucleoside Transporters: The cell type may have inherently low levels of the transporters required to bring thymidine into the cell. | - If possible, assess the expression of key nucleoside transporters (e.g., ENT1, CNT1) in your cell model. |
Guide 2: Apparent Cytotoxicity or Altered Cell Behavior
High concentrations of thymidine or its analogs can be toxic to some cells, leading to cell cycle arrest or apoptosis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced Cell Viability or Growth Rate | 1. Thymidine Toxicity: Excessive thymidine concentration disrupts the balance of deoxynucleotide pools, which can be toxic. | - Perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the toxic threshold of Thymine-¹⁵N₂ for your cells. - Reduce the concentration of Thymine-¹⁵N₂ to the lowest level that still provides a detectable signal. |
| 2. Contamination of Labeling Reagent: The stock solution of Thymine-¹⁵N₂ may be contaminated. | - Ensure the sterility of your stock solution by filter-sterilizing it before use. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding Density: Variations in the number of cells per well or dish. | - Use a precise cell counting method (e.g., automated cell counter) to ensure consistent cell plating. |
| 2. Edge Effects in Multi-well Plates: Wells on the edge of a plate are prone to evaporation, altering media concentration. | - Avoid using the outermost wells of the plate or fill them with sterile PBS or media to create a humidity barrier. |
Data Presentation: Comparative Cytotoxicity of Thymidine Analogs
The choice of a labeling reagent should consider its potential impact on cell health. While specific IC₅₀ values for Thymine-¹⁵N₂ are not widely published, data from common thymidine analogs provide a useful reference for potential cytotoxicity. EdU is notably more cytotoxic than BrdU.
| Compound | Cell Line | Assay Duration | IC₅₀ Value (µM) | Reference |
| BrdU | CHO (Wild Type) | Colony Formation | ~15 | |
| CHO (DNA Repair Deficient) | Colony Formation | ~0.3 - 0.6 | ||
| EdU | CHO (Wild Type) | Colony Formation | ~0.088 | |
| CHO (DNA Repair Deficient) | Colony Formation | ~0.01 - 0.025 | ||
| Zidovudine (AZT) | HCT-8 (Human Colon) | MTT Assay | 55 |
Note: IC₅₀ (half-maximal inhibitory concentration) values can vary significantly between cell lines and experimental conditions. It is always recommended to perform a dose-response curve for your specific system.
Experimental Protocols & Visualizations
Protocol 1: General Method for ¹⁵N Labeling of Mammalian Cells
This protocol provides a general workflow for labeling adherent mammalian cells with Thymine-¹⁵N₂.
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.
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Preparation of Labeling Medium: Prepare complete culture medium (ideally thymidine-free) containing the desired final concentration of Thymine-¹⁵N₂ (e.g., 1-20 µM, determined empirically). Ensure the Thymine-¹⁵N₂ stock is sterile.
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Labeling: Remove the standard medium from the cells, wash once with sterile PBS, and replace it with the prepared labeling medium.
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Incubation: Incubate the cells for the predetermined optimal duration (e.g., 24-48 hours), depending on the cell cycle length.
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Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated labeled thymidine. Harvest the cells using standard methods (e.g., trypsinization).
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DNA Extraction: Extract genomic DNA from the harvested cells using a commercial DNA extraction kit or a standard phenol-chloroform protocol. High-purity DNA is essential for downstream analysis.
-
Sample Preparation for Analysis: Proceed with DNA hydrolysis and sample preparation according to the requirements of your analytical method (LC-MS/MS or NMR).
Protocol 2: Quantification of ¹⁵N Incorporation by LC-MS/MS
This protocol outlines the steps to quantify ¹⁵N enrichment in genomic DNA.
-
DNA Hydrolysis:
-
Denature the purified DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.
-
Digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
-
Sample Cleanup: Remove enzymes and other interfering substances, often by protein precipitation with ice-cold methanol or perchloric acid, followed by centrifugation.
-
LC-MS/MS Analysis:
-
Reconstitute the dried nucleoside sample in the initial mobile phase.
-
Inject the sample into an LC-MS/MS system, typically using a C18 reverse-phase column to separate the deoxynucleosides.
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify unlabeled thymidine and ¹⁵N₂-thymidine.
-
-
Data Analysis: Calculate the percentage of ¹⁵N incorporation by determining the ratio of the peak area of the labeled thymidine to the total thymidine (labeled + unlabeled).
Visualizations
Diagram 1: Thymidylate Biosynthesis Pathways
This diagram illustrates the two competing pathways for dTMP synthesis, which is a critical concept in designing Thymine-¹⁵N₂ labeling experiments.
Caption: Competition between de novo and salvage pathways for dTMP synthesis.
Diagram 2: Experimental Workflow for Quantifying ¹⁵N Incorporation
This diagram outlines the major steps from cell labeling to data analysis.
Caption: Workflow for Thymine-¹⁵N₂ labeling and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in biological samples for Thymine-15N2 analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Thymine-15N2 in biological samples, with a specific focus on identifying and overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] In the analysis of biological samples, components like phospholipids, salts, and proteins can co-extract with the analyte of interest. During LC-MS/MS analysis, these components can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). This interference can severely compromise the accuracy, precision, and sensitivity of quantification.[2]
Q2: What are the primary sources of matrix effects in biological samples like plasma, serum, or urine?
A2: The most significant sources of matrix effects in plasma and serum analysis are phospholipids, which are highly abundant in cell membranes. In urine, salts and endogenous metabolites can be major contributors. These components can co-elute with this compound and compete for ionization, leading to inaccurate results.
Q3: How can I detect the presence of matrix effects in my this compound assay?
A3: Matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank, extracted matrix sample will show a dip or a peak in the baseline signal if matrix effects are present at the retention time of the analyte. For a quantitative assessment, the post-extraction addition method is widely used.[1] This involves comparing the analyte's response in a blank matrix extract spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?
A4: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte of interest. This means it will co-elute with the analyte and experience similar extraction recovery and matrix effects. By using the ratio of the analyte signal to the SIL-IS signal, variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Q5: My this compound signal is showing poor reproducibility between samples. Could this be a matrix effect?
A5: Yes, poor reproducibility is a classic sign of variable matrix effects between different samples. If the composition of the matrix varies from sample to sample, the degree of ion suppression or enhancement can also change, leading to inconsistent results. Utilizing a SIL-IS like this compound is the most effective way to correct for this variability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low this compound Signal Intensity (Ion Suppression) | Co-eluting matrix components (e.g., phospholipids in plasma, salts in urine) are suppressing the ionization of the analyte. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. For plasma/serum, consider specific phospholipid removal strategies. 2. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or adjust the mobile phase to better separate this compound from interfering matrix components. 3. Dilute the Sample: If the analyte concentration is high enough, a simple dilution of the sample can reduce the concentration of matrix components and alleviate suppression. |
| High or Variable this compound Signal (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of the analyte. | 1. Improve Sample Preparation: As with ion suppression, a more effective sample cleanup method (SPE or LLE) is recommended to remove the source of enhancement. 2. Enhance Chromatographic Resolution: Optimize the LC method to separate the analyte from the enhancing compounds. |
| Poor Peak Shape for this compound | Matrix components may be interfering with the chromatography. | 1. Check Sample Preparation: Inadequate removal of proteins or lipids can lead to column fouling and poor peak shape. Ensure your protein precipitation or extraction method is effective. 2. Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Inconsistent Results Across a Batch | Differential matrix effects between individual samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects. Ensure this compound is used as the internal standard for thymine analysis. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects. |
| Carryover of this compound in Blank Injections | Adsorption of the analyte to components of the LC-MS/MS system. | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler that can effectively remove all traces of the analyte between injections. A wash solution containing a high percentage of organic solvent, sometimes with acid or base, is often effective. 2. Check for Contamination: Ensure that the blank matrix and all solvents are free from contamination. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method can significantly impact the reduction of matrix effects and the overall performance of the assay. Below is a summary of expected performance characteristics for common techniques used in the analysis of small molecules like thymine in plasma.
| Method | Typical Recovery (%) | Matrix Effect Reduction | Throughput | Cost per Sample | Notes |
| Protein Precipitation (PPT) | 80-100% | Low to Moderate | High | Low | Simple and fast, but may not effectively remove phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate to High | Moderate | Moderate | Can be very effective at removing salts and some phospholipids, but can be labor-intensive and difficult to automate. |
| Solid Phase Extraction (SPE) | 70-95% | High | Moderate to High | High | Offers excellent cleanup and the ability to concentrate the analyte, leading to better sensitivity and reduced matrix effects. Can be automated. |
Note: The values presented are typical and can vary depending on the specific protocol, analyte, and matrix.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a quick and simple method for sample cleanup, suitable for high-throughput analysis where matrix effects are determined to be manageable.
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Sample Aliquoting: Aliquot 100 µL of plasma or serum into a clean microcentrifuge tube.
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Internal Standard Spiking: Add 10 µL of this compound internal standard working solution.
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Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
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Vortexing: Vortex the mixture vigorously for 30 seconds.
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Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
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Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.
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Analysis: Inject an appropriate volume into the LC-MS/MS system.
Protocol 2: Solid Phase Extraction (SPE) for Plasma/Serum or Urine Samples
This protocol provides a more thorough cleanup, significantly reducing matrix effects and is recommended for assays requiring high sensitivity and accuracy.
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Sample Pre-treatment:
-
Plasma/Serum: Mix 200 µL of plasma/serum with 10 µL of this compound internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.
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Urine: Mix 100 µL of urine with 10 µL of this compound internal standard and 900 µL of water. Vortex to mix.
-
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
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Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
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Analysis: Inject an appropriate volume into the LC-MS/MS system.
Visualizations
Caption: Protein Precipitation (PPT) Workflow.
Caption: Solid Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Logic for Matrix Effects.
References
Technical Support Center: Genomic DNA Extraction for Thymine-15N2 Studies
Welcome to the technical support center for genomic DNA extraction for Thymine-15N2 studies. This guide is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting advice, and frequently asked questions (FAQs) related to the extraction of high-quality genomic DNA for downstream analysis of 15N2-Thymine incorporation.
Experimental Workflow Overview
The general workflow for a this compound labeling study involves several key stages, from cell culture and labeling to genomic DNA extraction and analysis. Proper execution of each step is critical for obtaining reliable and reproducible results.
Caption: General workflow for this compound labeling studies.
Troubleshooting Guide
This section addresses common issues encountered during genomic DNA extraction for this compound studies.
| Problem | Potential Cause | Recommended Solution |
| Low DNA Yield | Insufficient starting material. | Increase the initial cell number or tissue weight.[1] |
| Incomplete cell lysis. | Optimize the lysis step by ensuring thorough mixing with lysis buffer and consider extending incubation times.[1][2] For tough tissues, mechanical disruption (e.g., bead beating or grinding in liquid nitrogen) may be necessary.[3][4] | |
| Inefficient DNA precipitation. | Ensure the correct volume of isopropanol or ethanol is used and that it is properly mixed. Chilling the sample after adding alcohol can improve precipitation. | |
| DNA pellet not fully redissolved. | The DNA pellet can be difficult to resuspend. Allow sufficient time for resuspension, potentially with gentle heating at 37°C. | |
| Poor DNA Quality (Low A260/A280 Ratio < 1.7) | Protein contamination. | Ensure complete Proteinase K digestion. Avoid overloading purification columns. Perform an additional phenol-chloroform extraction if necessary. |
| Phenol contamination (from phenol-chloroform extraction). | Perform an additional ethanol precipitation to remove residual phenol. Ensure no organic phase is carried over. | |
| Poor DNA Quality (High A260/A280 Ratio > 1.9) | RNA contamination. | Treat the DNA sample with RNase to remove residual RNA. |
| DNA Degradation | Nuclease activity. | Work quickly and on ice. Use nuclease-free reagents and consumables. Store samples appropriately (-80°C for long-term storage). |
| Harsh lysis conditions. | Avoid excessive vortexing or mechanical shearing which can fragment high-molecular-weight DNA. | |
| Repeated freeze-thaw cycles. | Aliquot samples to avoid multiple freeze-thaw cycles. | |
| Inconsistent 15N Incorporation Results | Incomplete removal of unlabeled thymine. | Ensure thorough washing of cells with PBS before and after the labeling period to remove any residual unlabeled thymine. |
| Variation in cell proliferation rates. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during labeling. | |
| Inefficient DNA hydrolysis. | Ensure complete enzymatic or chemical hydrolysis of DNA to nucleosides prior to LC-MS/MS analysis for accurate quantification. |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: What is the best way to store cell or tissue samples prior to DNA extraction?
A1: For long-term storage, it is recommended to flash-freeze tissue samples in liquid nitrogen and store them at -80°C. For cell pellets, they can also be stored at -80°C. Avoid repeated freeze-thaw cycles as this can lead to DNA degradation. Using DNA stabilization reagents can also protect DNA integrity during storage.
Q2: What are the critical considerations for cell lysis in 15N labeling studies?
A2: Complete cell lysis is crucial to release all genomic DNA for extraction. The choice of lysis buffer and method should be effective for your specific cell or tissue type. Ensure thorough mixing and appropriate incubation times with lysis reagents, including Proteinase K to digest cellular proteins.
DNA Extraction Protocols
Q3: Which DNA extraction method is most suitable for this compound studies?
A3: Several methods can be effective, including phenol-chloroform extraction, high-salt precipitation, and silica-based column kits. The choice depends on the sample type, required yield, and purity. For mass spectrometry applications, it is critical to choose a method that minimizes contaminants that could interfere with the analysis. Phenol-chloroform extraction often yields high-purity DNA suitable for such sensitive downstream applications.
Q4: How can I remove RNA contamination from my genomic DNA sample?
A4: RNA contamination can lead to an overestimation of DNA concentration based on A260 readings. Most protocols include an RNase A treatment step to degrade RNA. This can be performed during cell lysis or after DNA purification.
Quality Control
Q5: What are the key quality control checks for genomic DNA intended for mass spectrometry?
A5: The quality of the extracted DNA is paramount. Key QC checks include:
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Purity: Assessed by spectrophotometry (A260/A280 and A260/A230 ratios). An A260/A280 ratio of ~1.8 is generally considered pure for DNA.
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Integrity: Assessed by agarose gel electrophoresis to ensure the DNA is high molecular weight and not degraded.
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Concentration: Quantified using spectrophotometry or fluorometric methods for accurate measurement.
Caption: Decision tree for genomic DNA quality control.
Downstream Analysis
Q6: What is the principle behind quantifying cell proliferation using this compound?
A6: Stable isotope-labeled thymidine, such as this compound, is incorporated into the DNA of cells during the S-phase of the cell cycle. After extracting the genomic DNA, it is hydrolyzed into individual nucleosides. The ratio of labeled to unlabeled thymidine is then precisely measured using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This ratio provides a direct measure of new DNA synthesis and, consequently, cell proliferation.
Detailed Experimental Protocol: Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction
This protocol is a widely used method for obtaining high-purity genomic DNA.
Materials:
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Cell pellet or homogenized tissue
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Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris-Cl, 100 mM EDTA, 0.5% SDS)
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Proteinase K (20 mg/mL)
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RNase A (10 mg/mL)
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Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
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Chloroform:Isoamyl Alcohol (24:1)
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3M Sodium Acetate (pH 5.2)
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100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
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Nuclease-free water or TE buffer
Procedure:
-
Sample Preparation:
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Wash the cell pellet with ice-cold PBS and centrifuge to pellet the cells. Discard the supernatant.
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For tissues, homogenize in a suitable buffer on ice.
-
-
Cell Lysis:
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Resuspend the cell pellet in Cell Lysis Buffer.
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Add Proteinase K to a final concentration of 100-200 µg/mL.
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Incubate at 50-55°C for 1-3 hours, or overnight, with gentle agitation until the solution is clear.
-
-
RNA Removal:
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Cool the lysate to room temperature.
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Add RNase A to a final concentration of 50-100 µg/mL and incubate at 37°C for 30-60 minutes.
-
-
Phenol-Chloroform Extraction:
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Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate.
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Mix gently by inverting the tube for 5-10 minutes. Do not vortex to avoid shearing the DNA.
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Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to separate the phases.
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Carefully transfer the upper aqueous phase containing the DNA to a new tube. Be careful not to disturb the interface.
-
-
Chloroform Extraction:
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Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.
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Mix and centrifuge as in the previous step.
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Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
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Add 1/10th volume of 3M Sodium Acetate to the aqueous phase and mix gently.
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Add 2-2.5 volumes of ice-cold 100% ethanol.
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Invert the tube gently until the DNA precipitates as a white, thread-like mass.
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Incubate at -20°C for at least 1 hour to overnight to increase the yield.
-
-
DNA Pelleting and Washing:
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Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet by adding 1 mL of ice-cold 70% ethanol.
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Centrifuge for 5-10 minutes at 4°C.
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Carefully discard the supernatant and air-dry the pellet for 5-15 minutes. Do not over-dry the pellet.
-
-
DNA Resuspension:
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Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
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Incubate at 37-55°C for 10-30 minutes to aid in resuspension. Store the DNA at -20°C or -80°C.
-
References
Data analysis and interpretation for Thymine-15N2 tracer experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Thymine-15N2 tracer experiments for data analysis and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a this compound tracer experiment?
A1: this compound tracer experiments are primarily used to measure DNA synthesis rates, which serve as a direct indicator of cell proliferation.[1] By introducing thymine labeled with the stable isotope 15N into a biological system, researchers can track its incorporation into newly synthesized DNA. This method is valuable in fields such as oncology, immunology, and drug development to assess the effects of various treatments or conditions on cell growth.
Q2: How is the incorporation of 15N from this compound into DNA measured?
A2: The incorporation of 15N is typically measured using mass spectrometry (MS).[1][2] Genomic DNA is isolated from the cells of interest, enzymatically hydrolyzed into individual deoxyribonucleosides, and then analyzed by GC-MS or LC-MS. The mass spectrometer detects the mass shift in thymidine (the deoxyribonucleoside of thymine) caused by the presence of the heavier 15N isotopes, allowing for the quantification of newly synthesized DNA.
Q3: What is "isotopic enrichment" and how is it calculated?
A3: Isotopic enrichment refers to the proportion of a metabolite pool that contains the stable isotope label.[3] It is a key measurement for determining the rate of synthesis of the metabolite. For this compound experiments, the enrichment of 15N in DNA is calculated by comparing the abundance of the 15N-labeled thymidine isotopologues to the total thymidine pool. The fractional enrichment can be calculated using the following formula[4]:
Fractional Enrichment = (Intensity of Labeled Isotopologue) / (Intensity of Labeled Isotopologue + Intensity of Unlabeled Isotopologue)
Q4: Is it necessary to correct for the natural abundance of 15N?
A4: Yes, it is crucial to correct for the naturally occurring abundance of heavy isotopes (e.g., 13C, 15N). The natural abundance of 15N is approximately 0.36%. This background level of heavy isotopes can interfere with the measurement of the tracer-derived signal, especially in experiments with low tracer incorporation. Correction is typically done by subtracting the natural isotope abundance profile from the measured data.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound tracer experiments.
Issue 1: Low or No Detectable 15N Enrichment in DNA
| Possible Cause | Troubleshooting Step |
| Inefficient tracer uptake by cells | - Verify the viability and metabolic activity of the cells. - Optimize the concentration of the this compound tracer in the culture medium. - Ensure the incubation time is sufficient for detectable incorporation. |
| Slow cell proliferation rate | - Confirm that the experimental conditions are optimal for cell growth. - For in vivo studies, ensure adequate delivery of the tracer to the target tissue. - Consider using a positive control with a known high proliferation rate. |
| Issues with DNA isolation or hydrolysis | - Check the purity and integrity of the isolated DNA. - Ensure complete enzymatic hydrolysis of DNA to deoxyribonucleosides. Incomplete hydrolysis will result in lower yields of the target analyte. |
| Mass spectrometry sensitivity | - Confirm that the mass spectrometer is properly calibrated and has sufficient sensitivity to detect the expected level of enrichment. - Optimize the MS method for the detection of thymidine and its isotopologues. |
Issue 2: High Variability in Isotopic Enrichment Data
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions | - Standardize cell seeding density, media composition, and incubation times across all replicates. - Monitor and control environmental factors such as temperature and CO2 levels. |
| Variable tracer delivery (in vivo) | - Ensure consistent administration of the tracer (e.g., route, dose, timing). - Account for potential differences in tracer distribution and metabolism between subjects. |
| Sample preparation inconsistencies | - Use a standardized protocol for DNA extraction, hydrolysis, and derivatization. - Minimize the number of sample handling steps to reduce the chance of error. |
| Analytical variability in MS | - Run quality control samples to assess instrument performance. - Normalize data to an internal standard to correct for variations in sample injection and ionization. |
Issue 3: Unexpected Isotopologue Distribution
| Possible Cause | Troubleshooting Step |
| Metabolic cross-talk or alternative pathways | - Consider that the 15N from thymine might be incorporated into other metabolic pathways before entering DNA synthesis. - Use metabolic flux analysis (MFA) software to model and interpret complex labeling patterns. |
| Contamination with unlabeled thymine | - Ensure that the cell culture medium does not contain significant amounts of unlabeled thymine that could dilute the tracer. |
| Incomplete labeling of the tracer | - Verify the isotopic purity of the this compound tracer stock from the manufacturer. |
| Co-eluting isobaric interferences in MS | - Optimize chromatographic separation to resolve the analyte of interest from interfering compounds. - Use high-resolution mass spectrometry to distinguish between isobaric species. |
Experimental Protocols
Protocol: Measuring Cell Proliferation using this compound Tracer
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Cell Culture and Labeling:
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Culture cells under desired experimental conditions.
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Introduce this compound to the culture medium at a final concentration typically in the low micromolar range (optimization may be required).
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Incubate the cells for a period sufficient to allow for DNA replication and incorporation of the tracer. This will vary depending on the cell type's doubling time.
-
-
Genomic DNA Isolation:
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Harvest the cells by centrifugation.
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Isolate genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.
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Quantify the extracted DNA and assess its purity.
-
-
DNA Hydrolysis:
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Enzymatically digest the purified DNA to its constituent deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Preparation for Mass Spectrometry:
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Derivatize the deoxyribonucleosides if necessary for GC-MS analysis (e.g., silylation). For LC-MS, derivatization may not be required.
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Resuspend the final sample in a solvent compatible with the mass spectrometry platform.
-
-
Mass Spectrometry Analysis:
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Analyze the samples using GC-MS or LC-MS.
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Monitor the ion corresponding to the unlabeled thymidine (M+0) and the 15N-labeled thymidine (M+2, assuming both nitrogen atoms are labeled).
-
-
Data Analysis:
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Determine the peak areas for the M+0 and M+2 isotopologues.
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Correct for the natural abundance of 15N.
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Calculate the fractional isotopic enrichment to determine the percentage of newly synthesized DNA.
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Data Presentation
Table 1: Example Isotopic Enrichment Data for a Cell Proliferation Assay
| Treatment Group | Replicate | Peak Area (M+0) | Peak Area (M+2) | Fractional Enrichment (%) |
| Control | 1 | 1.2 x 10^7 | 1.5 x 10^5 | 1.23 |
| Control | 2 | 1.1 x 10^7 | 1.4 x 10^5 | 1.26 |
| Control | 3 | 1.3 x 10^7 | 1.6 x 10^5 | 1.22 |
| Drug X | 1 | 2.5 x 10^7 | 5.1 x 10^4 | 0.20 |
| Drug X | 2 | 2.7 x 10^7 | 5.5 x 10^4 | 0.20 |
| Drug X | 3 | 2.6 x 10^7 | 5.3 x 10^4 | 0.20 |
Note: Data is hypothetical and for illustrative purposes only. Fractional enrichment is calculated after correction for natural abundance.
Visualizations
Caption: Workflow for this compound tracer experiments.
Caption: Thymine salvage pathway for DNA labeling.
References
- 1. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thymine-15N2 Isotopic Labeling Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thymine-15N2 for stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: this compound is a stable isotope-labeled analog of thymine used to trace and quantify DNA synthesis. Because thymidine is incorporated into DNA but not RNA, labeling with 15N-thymidine provides a direct measure of cell proliferation.[1][2] This technique is crucial in fields like oncology, toxicology, and antiviral research to assess how therapeutic agents affect cell growth and DNA synthesis.
Q2: How does Isotope Dilution Mass Spectrometry (IDMS) with this compound work?
A2: Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying substances. In this context, a known amount of this compound (the "spike" or internal standard) is added to a biological sample.[3][4] This standard mixes with the naturally occurring (unlabeled) thymine. During mass spectrometry analysis, the ratio of the heavy (15N-labeled) to light (unlabeled) thymine is measured. Since the amount of added standard is known, this ratio allows for precise calculation of the amount of endogenous thymine in the sample, correcting for variations in sample preparation and instrument response.
Q3: What is the natural abundance of 15N, and why is it important to consider?
A3: The natural abundance of the 15N isotope is approximately 0.37%.[5] This means that even in unlabeled biological samples, a small fraction of nitrogen-containing molecules, including thymine, will naturally contain 15N. When conducting labeling studies, it is essential to correct for this natural abundance to avoid overestimating the incorporation of the 15N label.
Q4: What are the main metabolic pathways for thymidine incorporation into DNA?
A4: There are two primary pathways for thymidine incorporation into DNA: the de novo synthesis pathway and the salvage pathway. The de novo pathway synthesizes thymidine from other precursors, while the salvage pathway recycles extracellular thymidine. Exogenously supplied 15N-thymidine is incorporated via the salvage pathway, where it is phosphorylated by thymidine kinase (TK) and subsequently integrated into newly synthesized DNA.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound labeling experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No 15N Incorporation Detected | 1. Inefficient Cellular Uptake: The concentration of 15N-thymidine in the culture medium may be too low, or the incubation time may be too short. 2. Competition from Endogenous Pools: High levels of unlabeled thymidine from the de novo synthesis pathway or from the culture medium can dilute the 15N label, reducing its incorporation. 3. Cell Cycle State: The majority of cells may not be in the S-phase (synthesis phase) of the cell cycle, which is when DNA replication and thymidine incorporation occur. | 1. Optimize Labeling Conditions: Empirically determine the optimal concentration of 15N-thymidine (typically in the µM range) and the labeling duration. Ensure the labeling period is sufficient to cover at least one full cell cycle (e.g., 24-48 hours for many cell lines). 2. Inhibit De Novo Synthesis: Consider using an inhibitor of the de novo pathway, such as fluorodeoxyuridine (FdUrd), to enhance the uptake and incorporation of 15N-thymidine from the salvage pathway. 3. Synchronize Cell Cultures: If possible, synchronize the cell population to enrich for cells in the S-phase at the time of labeling. |
| High Variability in Isotope Ratios Between Replicates | 1. Inconsistent Spiking: Inaccurate or inconsistent addition of the 15N-thymidine internal standard to each sample. 2. Incomplete Equilibration: The internal standard may not have fully mixed and equilibrated with the endogenous thymidine in the sample before extraction and analysis. 3. Sample Preparation Errors: Inconsistent sample handling, such as pipetting errors or variations in extraction efficiency, can introduce variability. | 1. Use Calibrated Equipment: Ensure that all pipettes and volumetric equipment are properly calibrated for accurate and precise addition of the internal standard. 2. Ensure Thorough Mixing: Vortex samples thoroughly after adding the internal standard to ensure complete mixing and equilibration. 3. Standardize Protocols: Adhere strictly to the experimental protocol for all samples to minimize handling variations. |
| Unexpected Isotopic Peaks in Mass Spectra | 1. Contamination: The 15N-thymidine stock or other reagents may be contaminated with other nitrogen-containing compounds. 2. Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can interfere with the ionization of thymidine in the mass spectrometer, leading to adducts or other unexpected ions. 3. In-source Fragmentation: The analyte may be fragmenting in the ion source of the mass spectrometer. | 1. Verify Purity of Standard: Check the purity and isotopic enrichment of the this compound stock solution from the manufacturer's certificate of analysis or by running a standard-only sample. 2. Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS/MS analysis. 3. Optimize MS Parameters: Adjust the ion source parameters (e.g., voltages, temperatures) to minimize in-source fragmentation and optimize the signal for the desired thymidine ion. |
| Calculated Isotopic Enrichment is Lower Than Expected | 1. Isotopic Dilution by Unlabeled Precursors: The intracellular pool of thymidine precursors may not be fully labeled, leading to the synthesis of partially labeled DNA. 2. Incomplete DNA Hydrolysis: If the DNA is not completely digested to individual nucleosides, the measured isotope ratio may not accurately reflect the true incorporation. 3. Errors in Data Analysis: Incorrect calculations for natural abundance correction or for determining the mole ratio can lead to inaccurate enrichment values. | 1. Extend Labeling Time: Increase the duration of labeling to allow for greater turnover of intracellular nucleotide pools. 2. Optimize Digestion Protocol: Ensure the enzymatic digestion of DNA to deoxynucleosides is complete by using a sufficient amount of enzymes (e.g., DNase I, nuclease P1, alkaline phosphatase) and an adequate incubation time. 3. Use Isotope Correction Software: Employ specialized software to accurately correct for the natural abundance of all isotopes (not just 15N) and to calculate isotopic enrichment. |
Quantitative Data Summary
The following tables provide representative data ranges that can be expected in this compound labeling experiments. Actual values will vary depending on the specific experimental conditions, cell type, and instrumentation.
Table 1: Typical Experimental Parameters and Observed Values
| Parameter | Typical Value/Range | Reference |
| 15N-Thymidine Labeling Concentration | 1-20 µM in cell culture medium | |
| Labeling Duration | 24 - 48 hours (or one full cell cycle) | |
| Natural 15N/14N Atomic Ratio | ~0.0037 (0.37%) | |
| 15N Enrichment in Labeled Cells (above natural abundance) | 10% - 50% increase in 15N/14N ratio in newly synthesized DNA | |
| Oral Dose for in vivo Studies (human infants) | 50 mg/kg/day for 5 days |
Table 2: Representative LC-MS/MS Parameters for Thymidine Analysis
| Parameter | Example Value |
| Chromatography Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Unlabeled Thymidine) | m/z 243.1 → 127.1 |
| MS/MS Transition (this compound) | m/z 245.1 → 129.1 |
Experimental Protocols
Detailed Methodology for 15N-Thymidine Labeling and LC-MS/MS Analysis
This protocol outlines a general workflow for labeling cellular DNA with 15N-thymidine, extracting and hydrolyzing the DNA, and quantifying isotope incorporation using LC-MS/MS.
1. Cell Culture and 15N-Thymidine Labeling
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Objective: To incorporate 15N-thymidine into the DNA of proliferating cells.
-
Methodology:
-
Culture cells to the desired confluency (typically mid-log phase).
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Replace the standard culture medium with a pre-warmed medium supplemented with 15N-thymidine at a final concentration of 1-10 µM.
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Incubate the cells for a period equivalent to at least one full cell cycle (e.g., 24-48 hours).
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After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated labeled thymidine.
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Harvest the cells by trypsinization or cell scraping.
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2. Genomic DNA Extraction and Quantitation
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Objective: To isolate high-purity genomic DNA from the labeled cells.
-
Methodology:
-
Use a commercial genomic DNA extraction kit (e.g., spin-column based) according to the manufacturer's instructions to ensure high purity.
-
Elute the DNA in an appropriate buffer (e.g., TE buffer or nuclease-free water).
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Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit) to determine the concentration and purity.
-
3. DNA Hydrolysis to Deoxynucleosides
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Objective: To enzymatically digest the genomic DNA into its constituent deoxynucleosides for LC-MS/MS analysis.
-
Methodology:
-
In a microcentrifuge tube, combine a known amount of genomic DNA (e.g., 1-5 µg) with a known amount of a suitable internal standard if one is being used for absolute quantification.
-
Add a cocktail of enzymes for complete digestion. A typical combination includes DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate the mixture at 37°C for a sufficient time to ensure complete hydrolysis (e.g., 2-4 hours).
-
Stop the reaction by adding an organic solvent like ice-cold methanol or by heat inactivation, followed by centrifugation to pellet the enzymes.
-
Carefully transfer the supernatant containing the deoxynucleosides to a new tube.
-
4. LC-MS/MS Analysis
-
Objective: To separate and quantify the unlabeled (14N) and labeled (15N2) thymidine.
-
Methodology:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in the initial mobile phase for LC-MS/MS analysis.
-
Inject the sample onto a reverse-phase LC column coupled to a triple quadrupole mass spectrometer.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both unlabeled and 15N2-labeled thymidine.
-
Calculate the ratio of the peak areas of 15N2-thymidine to unlabeled thymidine. This ratio, after correction for natural abundance, reflects the degree of isotopic incorporation.
-
Visualizations
Caption: Experimental workflow for this compound labeling studies.
Caption: Thymidine metabolism and incorporation into DNA.
References
- 1. benchchem.com [benchchem.com]
- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Consequences of accounting for isotopic dilution in thymidine incorporation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Thymine-¹⁵N₂ NMR Detection: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for enhancing the sensitivity of Nuclear Magnetic Resonance (NMR) for Thymine-¹⁵N₂ detection. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting the Thymine-¹⁵N₂ signal via NMR?
A1: The primary challenges stem from the inherent low sensitivity of NMR spectroscopy. Specifically for ¹⁵N, these challenges are compounded by its low natural abundance (0.36%) and a low gyromagnetic ratio, which is about 10.14% that of a proton (¹H).[1] This results in a significantly lower signal-to-noise ratio compared to ¹H NMR, making detection difficult, especially at low sample concentrations.[1]
Q2: What are the principal techniques to enhance ¹⁵N NMR sensitivity?
A2: Several powerful techniques, often used in combination, can dramatically improve sensitivity:
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Isotopic Labeling: Enriching the sample with ¹⁵N is the most fundamental step. Proteins and nucleic acids can be uniformly labeled by providing ¹⁵N-enriched media during expression or synthesis.[1][2]
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Dynamic Nuclear Polarization (DNP): This technique transfers the high polarization of electron spins to the target nuclear spins (like ¹⁵N) using microwave irradiation at cryogenic temperatures. It can boost signal intensity by one to two orders of magnitude or more.[3]
-
Cross-Polarization (CP): Primarily used in solid-state NMR, CP transfers magnetization from abundant, high-sensitivity nuclei (typically ¹H) to rare, low-sensitivity nuclei (like ¹⁵N) via dipolar couplings, significantly enhancing the ¹⁵N signal.
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Paramagnetic Relaxation Enhancement (PRE): Adding a paramagnetic agent can shorten the longitudinal relaxation time (T₁), allowing for more scans in a given amount of time and thereby increasing the signal-to-noise ratio.
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Cryogenic Probes: Cooling the NMR probe's detection coils and preamplifiers to cryogenic temperatures (~20 K) significantly reduces thermal noise, which can lead to a 3-4 fold increase in sensitivity.
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Pulse Sequence Optimization: Employing advanced pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or modifying existing ones can optimize the transfer of magnetization, leading to significant sensitivity gains.
Q3: How does Dynamic Nuclear Polarization (DNP) work?
A3: DNP enhances NMR signals by transferring the very high spin polarization of electrons to the surrounding nuclei. The sample is doped with a stable radical (a source of unpaired electrons) and cooled to low temperatures (e.g., 100 K). Microwaves are then used to irradiate the sample at a frequency near the electron paramagnetic resonance (EPR) transition. This irradiation facilitates the transfer of polarization from the highly polarized electrons to the ¹⁵N nuclei, dramatically increasing their signal.
Diagram: Dynamic Nuclear Polarization (DNP) Workflow
Caption: Workflow for a DNP-enhanced solid-state NMR experiment.
Q4: When is Cross-Polarization (CP) the right choice?
A4: Cross-Polarization is the method of choice for solid-state NMR (ssNMR) of samples where abundant protons (¹H) are in close spatial proximity to the target ¹⁵N nuclei. It is highly effective for enhancing the signals of rigid solids. The technique relies on the Hartmann-Hahn matching condition, where the radiofrequency fields applied to both ¹H and ¹⁵N channels are adjusted to facilitate efficient magnetization transfer through dipolar couplings. It is a standard component of most multidimensional ssNMR experiments for resonance assignment in proteins and nucleic acids.
Diagram: Cross-Polarization (CP) Magnetization Transfer
Caption: Magnetization flow from abundant ¹H to rare ¹⁵N during a CP experiment.
Quantitative Data Summary
The effectiveness of various sensitivity enhancement techniques can be quantified. The following tables summarize reported enhancement factors and experimental parameters.
Table 1: Sensitivity Enhancement Factors for Various Techniques
| Technique | Sample Type | Enhancement Factor | Reference |
| Dynamic Nuclear Polarization (DNP) | Nucleic Acid (RNA) | ε ≈ 250 (for ¹H) | |
| Dynamic Nuclear Polarization (DNP) | General Biomolecules | 1-2 orders of magnitude | |
| Pulse Sequence Modification | Protein-DNA Complex | 82% sensitivity increase | |
| Photo-CIDNP | Protein | ~10-fold vs. standard HSQC | |
| Paramagnetic Relaxation Enhancement | Fluorine-labeled Protein | 60% reduction in experiment time |
Table 2: Example Experimental Parameters for ¹⁵N NMR
| Experiment | Spectrometer | Key Parameters | Sample Concentration | Reference |
| ¹⁵N Relaxation | 750 MHz ¹H | ¹H/¹⁵N acquisition times: 54/222 ms | 0.8 mM Protein-DNA complex | |
| DNP-ssNMR | 9.4 T (400 MHz ¹H) | MAS: 8.5 kHz; Temp: 25 K | Sub-millimolar | |
| ¹H-¹⁵N MS-HSQC | 500 MHz ¹H | ¹⁵N spectral width: 30 ppm | 26-kDa Protein | |
| 3D ssNMR (CP-based) | 60 kHz MAS | ¹H/¹³C/¹⁵N triple-resonance | Polycrystalline peptide |
Troubleshooting Guides
Problem 1: Low signal-to-noise (S/N) in a solution-state ¹H-¹⁵N HSQC spectrum.
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Q: My sample concentration is optimal (~0.5-1 mM), but the HSQC signal is still weak. What should I check first? A: First, ensure proper tuning and matching of the NMR probe for both ¹H and ¹⁵N channels. An improperly tuned probe is a common cause of significant sensitivity loss. Next, verify the accuracy of your 90° pulse lengths for both channels. Finally, confirm that the pH of your sample is optimal (typically below 6.5) to minimize the exchange of amide protons with the solvent, which can broaden or eliminate signals.
-
Q: I have optimized the spectrometer parameters. What else can I do? A:
-
Increase Scans: The simplest solution is to increase the number of scans. S/N increases with the square root of the number of scans.
-
Use a CryoProbe: If available, a cryogenic probe can provide a 3-4 fold S/N improvement over a room temperature probe by reducing thermal noise.
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Implement PRE: Add a low concentration (e.g., 20-50 µM) of a soluble, non-interfering paramagnetic agent like Gd(III)-DTPA or Ni(II)-EDTA. This shortens the ¹H T₁ relaxation time, allowing you to use a shorter recycle delay between scans, thus acquiring more scans in the same amount of time.
-
Optimize Pulse Sequence: Ensure you are using a sensitivity-enhanced version of the HSQC pulse sequence (e.g., hsqcetf3gpsi). These sequences use gradient pulses and magnetization transfer optimization to improve signal intensity.
-
Diagram: Troubleshooting Low ¹H-¹⁵N HSQC Signal
Caption: A logical flowchart for troubleshooting weak HSQC signals.
Problem 2: Inefficient polarization transfer in a solid-state Cross-Polarization (CP-MAS) experiment.
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Q: The ¹⁵N signal after CP is much weaker than expected. How do I optimize the transfer? A: Inefficient CP transfer is often due to a mismatch in the Hartmann-Hahn condition.
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Calibrate RF Fields: First, accurately calibrate the radiofrequency (RF) field strengths (B₁) for both the ¹H and ¹⁵N channels.
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Optimize Contact Time: The CP efficiency is dependent on the "contact time" during which magnetization is transferred. This is a build-up and decay process. You must run a 1D CP experiment varying the contact time to find the optimal value for your specific sample.
-
Check Hartmann-Hahn Match: Systematically vary the ¹⁵N RF power level while keeping the ¹H power constant (or vice-versa) to find the peak signal intensity. This ensures the condition γ₁H * B₁(¹H) = γ₁₅N * B₁(¹⁵N) is met.
-
Use Ramped CP: Instead of a constant-amplitude RF pulse on the source channel (¹H), use a ramped-amplitude pulse. This makes the Hartmann-Hahn match more robust and less sensitive to RF field inhomogeneity and chemical shift offsets, resulting in a more efficient and broadband transfer.
-
Problem 3: DNP enhancement is lower than expected or inconsistent.
-
Q: I'm not getting the large signal enhancement I expected from my DNP experiment. What could be wrong? A: Low DNP enhancement can be complex, but common causes include:
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Radical/Sample Interaction: Ensure the biradical polarizing agent is well-dispersed and in close proximity to your sample molecules. Inhomogeneous mixing or aggregation of the radical can lead to poor enhancement.
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Sample Vitrification: The sample must form a good glass upon freezing. If it crystallizes, the radical distribution becomes inhomogeneous, severely reducing DNP efficiency. Optimize the cryoprotectant (e.g., glycerol-d₈/D₂O/H₂O) composition.
-
Microwave Power/Frequency: The microwave power and frequency must be optimized. Small drifts in the magnetic field or microwave source can cause you to move off the optimal irradiation condition. Perform a microwave sweep experiment to find the maximum signal enhancement.
-
Temperature Stability: Ensure the sample temperature is low and stable (e.g., ~100 K). Temperature fluctuations can impact DNP mechanisms and relaxation properties.
-
Detailed Experimental Protocols
Protocol 1: ¹⁵N Isotopic Labeling in E. coli
This protocol is for expressing a ¹⁵N-labeled protein or a biosynthetic pathway for producing ¹⁵N-labeled thymine precursors.
-
Prepare M9 Minimal Media: Prepare 1 liter of 5x M9 salts stock solution. For the final culture, use M9 media prepared without ammonium chloride (NH₄Cl).
-
Pre-culture: Inoculate a single colony of the appropriate E. coli strain into 5-10 mL of rich media (e.g., LB) with the appropriate antibiotic. Grow overnight at 37°C.
-
Intermediate Culture: The next day, inoculate 100 mL of M9 minimal media containing standard NH₄Cl and antibiotics with the overnight pre-culture. Grow until the OD₆₀₀ reaches ~0.8. This step helps adapt the cells to the minimal media.
-
Main Culture: Pellet the cells from the intermediate culture by centrifugation and resuspend them in 1 L of fresh M9 media. To this media, add the sole nitrogen source: 1 gram of ¹⁵NH₄Cl (Cambridge Isotope Laboratories or equivalent). Also add sterile glucose (to 0.4%), MgSO₄ (to 2 mM), any required cofactors, and the antibiotic.
-
Growth and Induction: Grow the main culture at 37°C until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with IPTG (or as required by your expression system).
-
Harvesting: After the desired induction period (e.g., 4 hours or overnight at a lower temperature), harvest the cells by centrifugation. The ¹⁵N-labeled protein or metabolite can then be purified using standard protocols.
Protocol 2: General Setup for a ¹H-¹⁵N CP-MAS Solid-State NMR Experiment
This protocol outlines the key steps for setting up a sensitivity-enhanced solid-state ¹⁵N experiment.
-
Sample Packing: Pack the ¹⁵N-labeled solid sample into a MAS rotor of the appropriate size (e.g., 1.6 mm, 3.2 mm). Ensure the sample is packed tightly and symmetrically to ensure stable spinning.
-
Spectrometer Setup:
-
Insert the rotor into the ssNMR probe.
-
Set the magic angle (54.737°) carefully. Use a standard sample like KBr to optimize the angle by maximizing the rotational echoes.
-
Set the desired MAS rate (e.g., 10-60 kHz). Higher MAS rates can improve resolution.
-
-
Probe Tuning and Shimming: Tune the probe for ¹H and ¹⁵N frequencies. Shim the magnetic field on a standard solid sample to achieve the best possible linewidth and lineshape.
-
Calibrate RF Pulses:
-
Determine the ¹H 90° pulse width on a standard sample (e.g., adamantane).
-
Use the calibrated ¹H pulse to perform a ¹H -> ¹⁵N cross-polarization experiment on a standard labeled sample (e.g., ¹⁵N-glycine).
-
Calibrate the ¹⁵N 90° pulse width.
-
-
Optimize CP Parameters:
-
Set up a 1D ¹H-¹⁵N CP experiment.
-
Find Hartmann-Hahn Match: Fix the ¹H RF power and create an array of experiments where the ¹⁵N RF power is incremented. The optimal match will give the maximum signal intensity.
-
Optimize Contact Time: Using the optimal power levels from the previous step, create an array of experiments where the CP contact time is varied (e.g., from 50 µs to 10 ms). Plot the signal intensity vs. contact time to find the maximum.
-
-
Acquisition: Use the optimized parameters to acquire your 1D or 2D ¹⁵N CP-MAS spectrum. Use high-power ¹H decoupling (e.g., SPINAL-64) during acquisition to remove ¹H-¹⁵N dipolar broadening and improve resolution.
References
Technical Support Center: Thymine-¹⁵N₂ Labeling Experiments
Welcome to the technical support center for Thymine-¹⁵N₂ labeling experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and success of your stable isotope labeling studies for DNA synthesis analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a Thymine-¹⁵N₂ labeling experiment?
Thymine-¹⁵N₂ labeling is a specialized technique used to trace and quantify the synthesis of new DNA. By introducing thymidine containing heavy nitrogen isotopes (¹⁵N) into a biological system, researchers can distinguish newly synthesized DNA from pre-existing DNA using mass spectrometry. This method is crucial for studying cell proliferation, DNA repair, and other metabolic processes involving DNA synthesis.[1]
Q2: What is a typical achievable ¹⁵N enrichment level for DNA?
The goal is to achieve the highest possible enrichment to ensure a clear signal-to-noise ratio in mass spectrometry analysis. While specific percentages for Thymine-¹⁵N₂ in DNA can vary based on experimental conditions, protein labeling experiments often achieve isotopic purities of over 99%.[2][3] This level of enrichment should be the target for DNA labeling experiments to ensure accurate quantification.
Q3: How do I confirm the isotopic enrichment of my Thymine-¹⁵N₂-labeled DNA?
Isotopic enrichment is confirmed by mass spectrometry. After the experiment, genomic DNA is extracted, hydrolyzed into individual deoxyribonucleosides, and analyzed.[4][5] The mass spectrometer detects the mass shift between the unlabeled (¹⁴N) and labeled (¹⁵N) thymidine. By comparing the experimental isotopic distribution to the theoretical pattern, you can calculate the percentage of ¹⁵N incorporation.
Q4: Can I use ¹⁵N-labeled precursors other than thymidine to label DNA?
Yes, other precursors that feed into the nucleotide synthesis pathways can be used. For example, ¹⁵N-labeled glycine or ¹⁵N-ammonium chloride can be used as the nitrogen source in a minimal medium to label the nitrogen-containing bases of DNA, including thymine. However, using Thymine-¹⁵N₂ (or ¹⁵N-Thymidine) directly targets the DNA synthesis salvage pathway, which can be a more direct labeling strategy.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiment, from low labeling efficiency to problems with sample analysis.
Issue 1: Low or No Detectable ¹⁵N Enrichment in DNA
Symptoms:
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Mass spectrometry data shows a weak or absent signal for the ¹⁵N-labeled thymidine mass peak.
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Calculated enrichment is significantly below the expected level.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Incubation Time | The labeling period may be too short for significant incorporation, especially in slow-growing cells. Optimize the incubation time by performing a time-course experiment to determine the optimal labeling window for your specific cell line. |
| Low Substrate Concentration | The concentration of Thymine-¹⁵N₂ in the medium may be too low, leading to incorporation below the detection limit. Increase the concentration of the labeled substrate in the culture medium. Ensure the concentration is not high enough to be toxic to the cells. |
| Contamination with ¹⁴N Sources | Standard fetal bovine serum (FBS) contains unlabeled amino acids and nucleosides that will compete with your labeled tracer and dilute the isotopic enrichment. Use dialyzed FBS (dFBS) to remove small molecule metabolites. Ensure the base medium is also free of unlabeled thymidine or other nitrogen sources that could be used for nucleotide synthesis. |
| Poor Cell Viability/Proliferation | If cells are not actively dividing, they will not be synthesizing new DNA and therefore will not incorporate the label. Check cell health and confluence before starting the experiment. Ensure cells are in the logarithmic growth phase. |
| Inefficient Labeled Precursor Uptake | The cells may not be efficiently taking up the labeled thymidine from the medium. Verify the functionality of nucleoside transporters in your cell line or consider alternative labeling strategies, such as using a precursor for the de novo synthesis pathway. |
Issue 2: Poor Quality or Inconsistent Mass Spectrometry Data
Symptoms:
-
High background noise in the mass spectrum.
-
Poor resolution between labeled and unlabeled peaks.
-
Inconsistent quantification results across replicates.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete DNA Hydrolysis | If DNA is not fully digested into individual deoxyribonucleosides, it can interfere with mass spectrometry analysis. Optimize your DNA hydrolysis protocol. Ensure the correct enzymes and buffer conditions are used and consider testing different incubation times (e.g., 6, 8, or 18 hours). Microwave-assisted hydrolysis can accelerate this process. |
| Sample Contamination | Contaminants from the cell culture or DNA extraction process can interfere with MS analysis. Ensure high-purity reagents and follow stringent DNA purification protocols. Consider including additional wash steps. |
| Instrument Calibration Issues | An improperly calibrated mass spectrometer will not provide accurate mass measurements. Calibrate the instrument according to the manufacturer's guidelines before running your samples. |
| Low DNA Yield | Insufficient amounts of DNA will result in a weak signal. Optimize your DNA extraction protocol to maximize yield. Ensure your lysis step is robust enough for your cell type. Less than 1.0 µg of DNA may be sufficient for analysis with a sensitive instrument. |
Experimental Protocols
Protocol 1: Cell Culture Labeling with Thymine-¹⁵N₂
This protocol provides a general framework for labeling mammalian cells. Optimization will be required based on the specific cell line and experimental goals.
-
Cell Seeding: Seed cells in a standard growth medium and allow them to attach and enter the logarithmic growth phase.
-
Medium Preparation: Prepare the labeling medium. This should consist of a base medium deficient in thymidine, supplemented with dialyzed Fetal Bovine Serum (dFBS) to minimize competition from unlabeled nucleosides. Add the desired concentration of sterile Thymine-¹⁵N₂.
-
Labeling Incubation:
-
Remove the standard growth medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 24-48 hours), allowing for at least one full cell cycle.
-
-
Cell Harvesting:
-
After incubation, wash the cells with cold PBS to remove any remaining labeling medium.
-
Harvest the cells using your standard laboratory procedure (e.g., trypsinization or cell scraping).
-
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit or a standard protocol (e.g., phenol-chloroform extraction). Ensure the final DNA product is of high purity.
Protocol 2: DNA Hydrolysis for Mass Spectrometry Analysis
This protocol describes a simplified one-step enzymatic hydrolysis to break down DNA into individual deoxyribonucleosides for MS analysis.
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (20mM, pH 7.9) containing 100 mM NaCl and 20 mM MgCl₂.
-
Prepare a "Digest Mix" by adding Benzonase (250 Units), phosphodiesterase I (300 mUnits), and alkaline phosphatase (200 Units) to 5 mL of the Tris-HCl buffer. This is sufficient for ~100 samples.
-
-
DNA Digestion:
-
Reconstitute purified DNA in water or the Tris-HCl buffer at a concentration of approximately 20 ng/μL.
-
In a microcentrifuge tube, add 1 μg of DNA.
-
Add 50 μL of the "Digest Mix" to the DNA sample.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a minimum of 6 hours. An overnight incubation (~18 hours) can be used to ensure complete digestion.
-
-
Sample Preparation for MS:
-
After incubation, the sample is ready for analysis. It can be diluted as needed for injection into an LC-MS/MS system.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Thymine-¹⁵N₂ labeling from cell culture to data analysis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low ¹⁵N enrichment results.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements | NIST [nist.gov]
- 4. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Thymine-15N2 versus Bromodeoxyuridine (BrdU) for Cell Proliferation Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is a cornerstone of insightful and impactful research. The choice of assay can significantly influence experimental outcomes and their interpretation. This guide provides a comprehensive, data-driven comparison of two key methods for monitoring DNA synthesis: the classic Bromodeoxyuridine (BrdU) assay and the modern stable isotope labeling approach using Thymine-15N2.
This comparison delves into the fundamental principles, experimental protocols, and performance of each method, offering a clear perspective for selecting the optimal technique for your specific research needs. We present a detailed analysis supported by experimental data to guide you in making an informed decision for your cell proliferation studies.
Executive Summary
The measurement of de novo DNA synthesis is the most precise method for assessing cell proliferation.[1] For decades, the incorporation of the thymidine analog Bromodeoxyuridine (BrdU) has been a gold standard.[2] This method relies on the immunodetection of BrdU incorporated into the DNA of dividing cells. While widely used, the BrdU assay has notable limitations, including potential cytotoxicity and the necessity for harsh DNA denaturation steps that can compromise sample integrity.[3]
In contrast, the use of stable isotope-labeled nucleosides, such as this compound, coupled with mass spectrometry-based detection, represents a significant advancement in the field. This method offers a non-toxic, minimally invasive, and highly quantitative approach to measure cell proliferation.[4][5] By tracing the incorporation of a "heavy", non-radioactive isotope of the natural nucleoside thymidine, researchers can achieve highly accurate and sensitive measurements of DNA synthesis, particularly advantageous for in vivo studies, including those in human subjects.
Performance Comparison: this compound vs. BrdU
The selection of a cell proliferation assay hinges on a balance of factors including accuracy, sensitivity, toxicity, and the complexity of the experimental workflow. Below is a summary of the key performance characteristics of this compound and BrdU.
| Feature | This compound | Bromodeoxyuridine (BrdU) |
| Principle | Incorporation of a stable isotope-labeled natural nucleoside (Thymine) into newly synthesized DNA. | Incorporation of a synthetic thymidine analog (BrdU) into newly synthesized DNA. |
| Detection Method | Mass Spectrometry (e.g., MIMS, LC-MS). | Antibody-based (e.g., ELISA, Flow Cytometry, IHC, ICC). |
| Quantitative Accuracy | High. Direct measurement of isotope enrichment provides precise quantification. | Semi-quantitative to quantitative, depending on the detection method and standard curves. |
| Toxicity | Non-toxic and minimally perturbative to cellular processes. | Can be cytotoxic and mutagenic, potentially affecting cell cycle progression. |
| In Vivo Applicability | Excellent, safe for use in humans. | Used in animal models, but toxicity is a concern for long-term studies. |
| Sample Integrity | Preserves cellular and tissue architecture; no harsh denaturation required. | Requires harsh DNA denaturation (acid or heat), which can damage other cellular epitopes and affect multiplexing. |
| Multiplexing Capability | High, especially with MIMS, allowing for simultaneous analysis of other markers. | Limited by antibody availability and potential for epitope masking due to denaturation. |
| Workflow Complexity | Requires specialized equipment (mass spectrometer) and expertise in sample preparation and data analysis. | Well-established protocols, but can be lengthy and involve multiple antibody incubation and wash steps. |
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and reliable results. Here, we outline the typical workflows for cell proliferation assays using this compound with Multi-Isotope Imaging Mass Spectrometry (MIMS) and the conventional BrdU assay.
This compound Labeling with MIMS Detection
This protocol provides a generalized workflow for in vitro or in vivo cell proliferation studies using stable isotope labeling.
-
Labeling:
-
In Vitro: Incubate cells with culture medium containing this compound. The concentration and duration of labeling should be optimized for the specific cell type and experimental goals.
-
In Vivo: Administer this compound to the animal model, for instance, through oral gavage or intraperitoneal injection. Dosing and administration schedule will depend on the model organism and the desired labeling strategy.
-
-
Sample Collection and Preparation:
-
Harvest cells or tissues at the desired time points.
-
Fix the samples using a suitable fixative (e.g., 4% paraformaldehyde).
-
Process the fixed samples and embed them in a resin appropriate for MIMS analysis (e.g., Epon).
-
-
Sectioning and Mounting:
-
Cut ultra-thin sections (100-200 nm) of the embedded tissue.
-
Mount the sections onto a conductive substrate, such as a silicon wafer.
-
-
MIMS Analysis:
-
Introduce the sample into the MIMS instrument.
-
A primary ion beam rasters across the sample, generating secondary ions.
-
The mass spectrometer analyzes these secondary ions, creating images based on the mass-to-charge ratio. This allows for the visualization and quantification of 15N enrichment within the DNA of proliferating cells.
-
-
Data Analysis:
-
Process the MIMS data to generate isotope ratio images (e.g., 12C15N/12C14N).
-
Quantify the percentage of labeled cells by setting a threshold for 15N enrichment above the natural abundance.
-
Bromodeoxyuridine (BrdU) Labeling and Immunodetection
The following is a standard protocol for a BrdU-based cell proliferation assay using immunofluorescence detection.
-
BrdU Labeling:
-
In Vitro: Add BrdU solution to the cell culture medium to a final concentration of 1X and incubate for 1-24 hours, depending on the cell division rate.
-
In Vivo: Administer BrdU to the animal model via injection or in the drinking water.
-
-
Cell Fixation and Permeabilization:
-
Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access.
-
-
DNA Denaturation:
-
This critical and harsh step is necessary to expose the incorporated BrdU. Treat the cells with an acid solution (e.g., 2N HCl) or by heat.
-
Neutralize the acid with a basic solution (e.g., 0.1 M sodium borate).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with a primary antibody specific to BrdU.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Analysis:
-
Counterstain nuclei with a DNA dye such as DAPI or Hoechst.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each assay.
Mechanism of Incorporation
Both this compound and BrdU are incorporated into newly synthesized DNA during the S-phase of the cell cycle. They are utilized by the cell's DNA replication machinery in place of endogenous thymidine.
Conclusion
The choice between this compound and BrdU for cell proliferation assays depends on the specific requirements of the study. For research demanding the highest quantitative accuracy, in vivo applicability (especially in humans), and minimal biological perturbation, this compound with mass spectrometry is the superior method. While it requires more specialized instrumentation and expertise, the quality and reliability of the data can be unparalleled.
BrdU remains a valuable and widely accessible tool for cell proliferation studies. However, researchers must be cognizant of its potential for toxicity and the limitations imposed by the harsh DNA denaturation step. For many standard in vitro applications, BrdU provides a cost-effective and well-established method for assessing cell proliferation.
As research continues to move towards more quantitative and systems-level analyses of biological processes, the advantages of stable isotope labeling with techniques like this compound are becoming increasingly apparent, paving the way for more precise and clinically relevant insights into cell proliferation in health and disease.
References
- 1. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Advantages of Thymine-15N2 in Cell Proliferation Assays
For researchers, scientists, and drug development professionals engaged in the precise measurement of cell division, the choice of assay can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the stable isotope-labeled Thymine-15N2 assay with the traditional [3H]-thymidine incorporation assay, offering a clear perspective on the advantages of modern mass spectrometry-based methods.
The gold standard for measuring DNA synthesis and, by extension, cell proliferation has historically been the [3H]-thymidine incorporation assay.[1][2][3] This method relies on the integration of a radioactive nucleoside, tritiated thymidine, into newly synthesized DNA during cell division.[1][2] However, the emergence of stable isotope labeling with compounds like this compound, coupled with analysis by mass spectrometry, presents a non-radioactive, highly sensitive, and quantitative alternative that overcomes many of the limitations of the traditional method.
Quantitative Comparison: this compound vs. [3H]-thymidine
The selection of a cell proliferation assay is a critical decision in experimental design, balancing factors such as sensitivity, safety, cost, and throughput. Below is a summary of the key performance characteristics of this compound and [3H]-thymidine incorporation assays.
| Feature | This compound Assay | [3H]-thymidine Incorporation Assay |
| Detection Method | Mass Spectrometry | Liquid Scintillation Counting / Autoradiography |
| Radioactivity | Non-radioactive | Radioactive (Tritium) |
| Sensitivity | High | High |
| Cytotoxicity | Minimal to none | Potential for cell cycle arrest, DNA damage, and apoptosis |
| Safety | High (no radioactive waste or handling) | Low (requires handling and disposal of radioactive materials) |
| In Vivo Applicability | Suitable for human studies | Limited due to radioactivity |
| Multiplexing | Potential for combination with other stable isotopes | Not easily multiplexed |
| Cost | Higher initial instrument cost, lower consumable and disposal costs | Lower initial instrument cost, higher costs for radioactive material, licensing, and waste disposal |
| Throughput | Moderate to High, dependent on MS setup | Moderate, can be high with automated systems |
Delving into the Methodologies: Experimental Protocols
A detailed understanding of the experimental workflow is crucial for successful implementation and data interpretation.
This compound Incorporation Assay with Mass Spectrometry
This protocol outlines the general steps for a cell proliferation assay using this compound labeling followed by mass spectrometric analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Cell Culture and Labeling:
-
Plate cells at the desired density in a multi-well plate.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2).
-
Introduce this compound into the culture medium at a predetermined concentration. The optimal concentration and labeling duration should be determined empirically for each cell type and experimental condition.
-
Incubate the cells for the desired labeling period to allow for the incorporation of this compound into newly synthesized DNA.
-
-
Cell Harvesting and DNA Extraction:
-
After the labeling period, wash the cells with ice-cold PBS to remove unincorporated this compound.
-
Harvest the cells using standard methods (e.g., trypsinization).
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
-
DNA Hydrolysis:
-
Quantify the extracted DNA.
-
Enzymatically hydrolyze the DNA to individual deoxyribonucleosides. This is typically a multi-step process involving enzymes like nuclease P1 and alkaline phosphatase.
-
-
LC-MS Analysis:
-
Analyze the hydrolyzed DNA samples using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Separate the deoxyribonucleosides using liquid chromatography.
-
Detect and quantify the abundance of unlabeled thymidine and this compound-labeled thymidine using the mass spectrometer.
-
-
Data Analysis:
-
Calculate the ratio of this compound-labeled thymidine to total thymidine. This ratio is a direct measure of the fraction of newly synthesized DNA and, therefore, cell proliferation.
-
[3H]-thymidine Incorporation Assay
This protocol provides a detailed procedure for the traditional radioactive cell proliferation assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
[3H]-thymidine (tritiated thymidine)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 5-10% solution
-
Sodium hydroxide (NaOH), 0.1-0.5 M solution
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
-
Cell harvester (optional)
-
Filter mats (optional)
Protocol:
-
Cell Culture and Labeling:
-
Seed cells in a multi-well plate at a density of approximately 5 x 10^4 cells per well.
-
Incubate the cells for 48 hours under standard conditions.
-
Optionally, serum-starve the cells for 2-4 hours to synchronize them before adding the treatment.
-
Add the experimental treatment to the cells.
-
Add [3H]-thymidine to each well at a final concentration of 1 µCi/ml.
-
Incubate the cells for an additional 6-24 hours to allow for the incorporation of the radiolabel.
-
-
Cell Harvesting and Washing:
-
Wash the cells twice with ice-cold PBS to remove unincorporated [3H]-thymidine.
-
Precipitate the DNA by washing the cells twice with cold 5% trichloroacetic acid (TCA).
-
-
Solubilization and Scintillation Counting:
-
Solubilize the cellular contents, including the DNA, by adding 0.5 ml of 0.25 N NaOH to each well and pipetting up and down.
-
Transfer an aliquot (e.g., 400 µl) of the solubilized cell solution into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity in each sample using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [3H]-thymidine incorporated into the DNA and thus reflect the level of cell proliferation.
-
Visualizing the Workflows
To further clarify the distinct processes of each assay, the following diagrams illustrate the experimental workflows.
Caption: Workflow of the this compound cell proliferation assay.
Caption: Workflow of the [3H]-thymidine incorporation assay.
Conclusion: A Safer and More Refined Approach
While the [3H]-thymidine incorporation assay has been a valuable tool, the advantages of the this compound assay are compelling for modern research. The elimination of radioactivity enhances safety, simplifies laboratory procedures, and reduces costs associated with radioactive material handling and disposal. Furthermore, the non-toxic nature of stable isotopes minimizes the risk of cellular damage, ensuring that the measured proliferation rates are not artifacts of the labeling agent itself. For studies requiring high quantitative accuracy and in vivo applicability, particularly in clinical research, the this compound assay coupled with mass spectrometry represents a superior and more refined approach to understanding the dynamics of cell proliferation.
References
A Head-to-Head Comparison of Proliferation Markers: Cross-Validating Thymine-15N2 with Established Methods
For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is paramount. This guide provides an objective comparison of a stable isotope-based method, Thymine-15N2, with widely used proliferation markers: BrdU, EdU, Ki-67, and PCNA. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate marker for your research needs.
The accurate assessment of cell proliferation is a cornerstone of research in oncology, developmental biology, and regenerative medicine. The choice of proliferation marker can significantly impact experimental outcomes. This guide delves into a comparative analysis of this compound, a stable isotope-labeled nucleoside for mass spectrometry-based detection, against the established methods of 5-bromo-2'-deoxyuridine (BrdU), 5-ethynyl-2'-deoxyuridine (EdU), Ki-67, and Proliferating Cell Nuclear Antigen (PCNA).
Performance Comparison of Proliferation Markers
The selection of a proliferation marker depends on various factors, including the experimental model, the required sensitivity, and the desired endpoint. The following table summarizes the key characteristics of this compound and its counterparts.
| Feature | This compound | BrdU (Bromodeoxyuridine) | EdU (Ethynyl-deoxyuridine) | Ki-67 | PCNA (Proliferating Cell Nuclear Antigen) |
| Principle | Incorporation of a stable isotope-labeled thymidine analog into newly synthesized DNA during the S-phase. Detected by mass spectrometry.[1][2] | Incorporation of a thymidine analog into newly synthesized DNA during the S-phase. Detected by specific antibodies.[3][4][5] | Incorporation of a thymidine analog into newly synthesized DNA during the S-phase. Detected via a click chemistry reaction. | A nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, M), but absent in quiescent (G0) cells. Detected by antibodies. | A DNA clamp protein that is a key factor in DNA replication and repair. Its expression increases during the late G1 and S phases. Detected by antibodies. |
| Detection Method | Mass Spectrometry (e.g., LC-MS, MIMS) | Immunohistochemistry (IHC), Immunocytochemistry (ICC), Flow Cytometry, ELISA | Fluorescence Microscopy, Flow Cytometry, High-Content Screening | IHC, ICC, Flow Cytometry, Western Blot | IHC, ICC, Flow Cytometry, Western Blot |
| Phase of Cell Cycle Detected | S-phase | S-phase | S-phase | G1, S, G2, M | Primarily G1 and S-phase |
| Advantages | - Non-radioactive and non-toxic. - High sensitivity and specificity. - Enables dynamic in vivo studies in humans. - Allows for multiplexing with other stable isotopes. | - Well-established and widely used. - Can be used for in vivo and in vitro studies. | - Fast and simple detection protocol. - Does not require harsh DNA denaturation. - High sensitivity and resolution. | - Does not require pre-labeling of cells. - Stains the entire proliferating cell population. | - Endogenous protein marker. - Provides information on DNA replication and repair machinery. |
| Disadvantages | - Requires specialized equipment (mass spectrometer). - Higher cost of labeled material. | - Requires harsh DNA denaturation, which can damage epitopes. - Antibody penetration can be an issue in tissues. | - Copper catalyst can be toxic to cells and can quench some fluorescent proteins. | - Does not distinguish between different phases of the cell cycle. - Expression can vary with the length of the cell cycle. | - Expression is also associated with DNA repair, not just proliferation. - May not exclusively mark proliferating cells. |
| Quantitative Analysis | Highly quantitative through isotope ratio measurements. | Can be quantitative, but subject to variability in staining and imaging. | Highly quantitative with fluorescence intensity measurements. | Semi-quantitative based on the percentage of positive cells. Scoring methods can be variable. | Semi-quantitative based on staining intensity and percentage of positive cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are the key experimental protocols for each proliferation marker.
This compound Incorporation Assay (via Mass Spectrometry)
This protocol is based on the principles of stable isotope labeling and detection by mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Multi-isotope Imaging Mass Spectrometry (MIMS).
-
Cell Labeling:
-
Culture cells in the presence of media supplemented with a known concentration of this compound for a defined period. The optimal concentration and labeling time should be determined empirically for each cell type.
-
-
Sample Preparation (for LC-MS):
-
Harvest cells and wash with PBS.
-
Extract genomic DNA using a commercial kit.
-
Hydrolyze the DNA to individual nucleosides.
-
Prepare samples for LC-MS analysis, often involving derivatization.
-
-
Sample Preparation (for MIMS):
-
Fix cells or tissues (e.g., with glutaraldehyde and osmium tetroxide).
-
Embed the samples in resin.
-
Section the embedded samples into thin sections (e.g., 200 nm) and mount on silicon wafers.
-
-
Mass Spectrometry Analysis:
-
LC-MS: Analyze the prepared samples to determine the ratio of this compound to unlabeled thymine.
-
MIMS: Analyze the tissue sections to quantify the incorporation of 15N at a subcellular resolution. The ratio of 12C15N to 12C14N is measured to determine 15N enrichment.
-
-
Data Analysis:
-
Calculate the percentage of newly synthesized DNA based on the isotope enrichment.
-
BrdU Incorporation Assay
This protocol involves the incorporation of BrdU and its detection by a specific antibody.
-
Cell Labeling:
-
Incubate cells with BrdU-containing medium for a desired period.
-
-
Fixation and Permeabilization:
-
Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow antibody entry.
-
-
DNA Denaturation:
-
Treat cells with an acid (e.g., HCl) or an enzyme (e.g., DNase I) to denature the DNA and expose the incorporated BrdU. This step is critical for antibody access.
-
-
Immunostaining:
-
Incubate with a primary antibody specific for BrdU.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Visualize the stained cells using fluorescence microscopy or quantify the signal using flow cytometry.
-
EdU Incorporation Assay
This method utilizes click chemistry for the detection of the thymidine analog EdU.
-
Cell Labeling:
-
Incubate cells with EdU-containing medium.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells as in the BrdU protocol. DNA denaturation is not required.
-
-
Click Chemistry Reaction:
-
Prepare a reaction cocktail containing a fluorescent azide and a copper(I) catalyst.
-
Incubate the cells with the reaction cocktail to allow the covalent bonding of the fluorescent azide to the ethynyl group of the incorporated EdU.
-
-
Imaging and Analysis:
-
Wash the cells and visualize the fluorescent signal using microscopy or flow cytometry.
-
Ki-67 Staining
This protocol detects the endogenous Ki-67 protein in proliferating cells.
-
Sample Preparation:
-
Fix and permeabilize cells or prepare paraffin-embedded tissue sections.
-
-
Antigen Retrieval (for tissue sections):
-
Perform heat-induced epitope retrieval to unmask the Ki-67 antigen.
-
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against Ki-67.
-
Wash and incubate with an appropriate secondary antibody conjugated to a fluorophore or an enzyme for colorimetric detection.
-
-
Imaging and Analysis:
-
Visualize the stained cells or tissue sections and quantify the percentage of Ki-67 positive cells.
-
PCNA Staining
This protocol detects the endogenous PCNA protein.
-
Sample Preparation:
-
Fix and permeabilize cells or prepare paraffin-embedded tissue sections.
-
-
Antigen Retrieval (for tissue sections):
-
Perform antigen retrieval as needed for the specific anti-PCNA antibody used.
-
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against PCNA.
-
Wash and incubate with a labeled secondary antibody.
-
-
Imaging and Analysis:
-
Visualize and quantify the PCNA-positive cells.
-
Visualizing the Workflow and Cellular Pathways
To further clarify the experimental processes and the biological context of each marker, the following diagrams are provided.
Caption: A comparative workflow of the different proliferation assays.
Caption: The cell cycle and the phases targeted by each proliferation marker.
References
- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 2. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 4. BrdU Incorporation in DNA Synthesis and Cell Proliferation. | Antibody News: Novus Biologicals [novusbio.com]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Head-to-Head Comparison of Stable Isotope Tracers for DNA Synthesis: Thymine-15N2, BrdU, EdU, and Heavy Water
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal tracers for monitoring DNA replication.
The precise measurement of DNA synthesis is fundamental to understanding cell proliferation, a critical process in fields ranging from oncology and immunology to regenerative medicine. The choice of tracer to monitor this process can significantly impact experimental outcomes, influencing sensitivity, specificity, and potential cellular perturbations. This guide provides an objective comparison of four widely used tracers for DNA synthesis: the stable isotope-labeled nucleoside Thymine-15N2, the thymidine analogs Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU), and heavy water (D2O).
Executive Summary
Each tracer presents a unique set of advantages and disadvantages. This compound and D2O are stable isotope tracers that are incorporated into DNA and detected by mass spectrometry, offering a non-toxic and highly quantitative approach suitable for in vivo studies in humans. BrdU and EdU are thymidine analogs that are detected through immunocytochemistry and click chemistry, respectively, providing single-cell resolution with well-established protocols. The selection of the most appropriate tracer depends on the specific experimental goals, the model system being used, and the available analytical instrumentation.
Comparative Analysis of DNA Synthesis Tracers
The following tables provide a quantitative comparison of the key performance characteristics of this compound, BrdU, EdU, and D2O.
| Parameter | This compound | BrdU | EdU | D2O (Heavy Water) |
| Principle of Detection | Mass Spectrometry (LC-MS/MS or GC/MS) | Immunohistochemistry/Immunocytochemistry (Antibody-based) | Click Chemistry (Copper-catalyzed covalent reaction) | Mass Spectrometry (GC/MS or IRMS) |
| Incorporation Pathway | Nucleotide Salvage Pathway | Nucleotide Salvage Pathway | Nucleotide Salvage Pathway | De novo Nucleotide Synthesis Pathway |
| Toxicity | Low to negligible | Can be cytotoxic and mutagenic, potentially affecting cell cycle progression[1] | Generally considered less toxic than BrdU, but can induce DNA damage and cell cycle arrest at high concentrations[2] | Generally low toxicity, but high concentrations can affect cell cycle[3] |
| In Vivo Applicability | Yes, suitable for human studies | Yes | Yes | Yes, suitable for human studies |
| Sample Preparation | DNA extraction and enzymatic hydrolysis | Fixation, permeabilization, and harsh DNA denaturation (acid or heat treatment)[4][5] | Fixation, permeabilization, and mild click reaction | DNA extraction and hydrolysis |
| Multiplexing Capability | Limited with other mass spectrometry-based methods | Challenging due to harsh denaturation, which can destroy epitopes | Good, compatible with antibody-based detection of other markers | Limited with other mass spectrometry-based methods |
| Quantitative Analysis | Highly quantitative | Semi-quantitative to quantitative | Quantitative | Highly quantitative |
Experimental Protocols
Detailed methodologies for the application of each tracer are provided below. These protocols are intended as a general guide and may require optimization for specific cell types and experimental conditions.
This compound Labeling and LC-MS/MS Analysis
This method relies on the incorporation of the stable isotope-labeled thymine into DNA, followed by enzymatic digestion and quantification of the labeled and unlabeled thymidine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Cell Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing 10-50 µM this compound.
-
Incubate for a duration appropriate for the cell type's doubling time (e.g., 24-48 hours).
2. DNA Extraction and Hydrolysis:
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Quantify the extracted DNA.
-
Enzymatically digest 1-10 µg of DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
3. LC-MS/MS Analysis:
-
Separate the nucleosides using reverse-phase liquid chromatography.
-
Perform mass spectrometric analysis in multiple reaction monitoring (MRM) mode to detect and quantify the parent and fragment ions of both unlabeled thymidine and this compound-labeled thymidine.
-
Calculate the percentage of newly synthesized DNA from the ratio of labeled to total (labeled + unlabeled) thymidine.
BrdU Labeling and Immunocytochemistry
This protocol describes the detection of BrdU incorporation in cultured cells using an anti-BrdU antibody.
1. Cell Labeling:
-
Add BrdU to the cell culture medium at a final concentration of 10 µM.
-
Incubate for 1-24 hours, depending on the cell proliferation rate.
-
Wash the cells with PBS to remove unincorporated BrdU.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
3. DNA Denaturation:
-
Incubate the cells in 2M HCl for 20-30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by washing with 0.1M sodium borate buffer (pH 8.5).
4. Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour.
-
Incubate with a primary anti-BrdU antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI or Hoechst.
5. Imaging:
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
EdU Labeling and Click Chemistry Detection
This protocol outlines the detection of EdU incorporation using a copper-catalyzed click reaction.
1. Cell Labeling:
-
Add EdU to the cell culture medium to a final concentration of 10 µM.
-
Incubate for 1-2 hours.
-
Wash the cells with PBS.
2. Fixation and Permeabilization:
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
3. Click Reaction:
-
Prepare a fresh Click-iT® reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
4. Staining and Imaging:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
D2O Labeling and GC/MS Analysis
This method involves the administration of heavy water and subsequent measurement of deuterium incorporation into the deoxyribose moiety of purine deoxyribonucleosides in DNA.
1. In Vivo or In Vitro Labeling:
-
In Vivo: Provide drinking water containing 4-8% D2O to animals for a specified period.
-
In Vitro: Culture cells in a medium prepared with 4-8% D2O.
2. Sample Collection and DNA Extraction:
-
Collect tissues or cells of interest.
-
Extract genomic DNA using standard methods.
3. DNA Hydrolysis and Derivatization:
-
Hydrolyze the DNA to release individual deoxyribonucleosides.
-
Purify the deoxyadenosine and/or deoxyguanosine.
-
Derivatize the purine deoxyribonucleosides to make them volatile for GC/MS analysis (e.g., using pentafluorobenzyl bromide).
4. GC/MS Analysis:
-
Separate the derivatized deoxyribonucleosides using gas chromatography.
-
Analyze the isotopic enrichment of the deoxyribose moiety by mass spectrometry.
-
Calculate the fraction of newly synthesized DNA based on the level of deuterium incorporation.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a tracer for DNA synthesis is a critical decision in experimental design.
-
This compound is an excellent choice for non-invasive, quantitative, and long-term studies of cell proliferation, particularly in in vivo and clinical settings where toxicity is a major concern. Its detection by mass spectrometry provides high sensitivity and specificity.
-
BrdU is a well-established method with a vast body of literature, but the requirement for harsh DNA denaturation can compromise sample integrity and limit multiplexing capabilities.
-
EdU offers a significant improvement over BrdU with its milder detection chemistry, making it ideal for experiments requiring the preservation of cellular morphology and co-staining with other antibodies.
-
D2O provides a safe and cost-effective method for long-term labeling studies in vivo, tracking DNA synthesis through the de novo pathway.
By carefully considering the specific requirements of their research, scientists can choose the most appropriate tracer to obtain accurate and reliable data on DNA synthesis and cell proliferation.
References
- 1. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium oxide (heavy water) arrests the cell cycle of PtK2 cells during interphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Assessing the Cytotoxicity of Thymine-15N2: A Comparative Guide to BrdU
A critical evaluation for researchers, scientists, and drug development professionals.
This guide provides a framework for assessing the cytotoxicity of Thymine-15N2, a stable isotope-labeled nucleoside, in comparison to the well-documented thymidine analog, 5-Bromo-2'-deoxyuridine (BrdU). While BrdU is widely utilized for monitoring DNA replication and cell proliferation, its cytotoxic effects are a known concern.[1][2] Currently, there is a lack of published data specifically detailing the cytotoxicity of this compound. Therefore, this guide presents a comprehensive overview of BrdU's cytotoxic profile and outlines a detailed experimental approach to directly compare the cytotoxic potential of this compound against this established compound.
Comparative Cytotoxicity Profile: BrdU
Bromodeoxyuridine is known to exert cytotoxic effects primarily through its incorporation into DNA, leading to alterations in cell cycle progression and a reduction in proliferation.[1][3] Studies have demonstrated that BrdU can induce a dose-dependent decrease in cell numbers and cause cell cycle arrest, particularly a reduction in the S-phase population.[1]
Quantitative analysis in Chinese Hamster Ovary (CHO) cells has provided specific cytotoxicity data for BrdU. The half-maximal inhibitory concentration (IC50) for BrdU in wild-type CHO cells was found to be 15 µM. However, in DNA repair-deficient cell lines, the sensitivity to BrdU increased significantly, with IC50 values ranging from 0.30 to 0.63 µM, highlighting the role of DNA repair pathways in mitigating BrdU-induced toxicity.
While some studies suggest BrdU exposure can lead to apoptosis, others have shown that its primary effect is cytostatic, altering cell cycle progression without a significant induction of apoptosis or necrosis.
Proposed Experimental Framework for Comparing this compound and BrdU Cytotoxicity
To comprehensively assess the cytotoxicity of this compound relative to BrdU, a multi-assay approach is recommended. This will provide a thorough understanding of each compound's impact on cell viability, proliferation, and mechanism of cell death.
Experimental Workflow
The following diagram outlines a logical workflow for the comparative cytotoxicity assessment.
Data Presentation: Quantitative Comparison
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
| Parameter | This compound | BrdU |
| Cell Viability (IC50) | ||
| Cell Line A (24h) | Experimental Value | Experimental Value |
| Cell Line A (48h) | Experimental Value | Experimental Value |
| Cell Line A (72h) | Experimental Value | Experimental Value |
| Cell Line B (24h) | Experimental Value | Experimental Value |
| Cell Line B (48h) | Experimental Value | Experimental Value |
| Cell Line B (72h) | Experimental Value | Experimental Value |
| Cell Proliferation (% Inhibition at X µM) | ||
| Cell Line A (48h) | Experimental Value | Experimental Value |
| Cell Line B (48h) | Experimental Value | Experimental Value |
| Apoptosis/Necrosis (% of Total Cells at Y µM, 48h) | ||
| Early Apoptotic (Annexin V+/PI-) | Experimental Value | Experimental Value |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | Experimental Value | Experimental Value |
| Necrotic (Annexin V-/PI+) | Experimental Value | Experimental Value |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or BrdU. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or BrdU at concentrations around their respective IC50 values for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC signal (Annexin V) is detected in the green channel and PI signal in the red channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Signaling Pathway Visualization
Should experimental data suggest the involvement of specific signaling pathways in the observed cytotoxicity (e.g., DNA damage response), a diagram can be created to illustrate these findings. For example, if BrdU is found to induce DNA double-strand breaks, the following pathway could be relevant.
By following this structured approach, researchers can generate robust and comparable data to definitively assess the cytotoxicity of this compound and determine its suitability as a non-toxic alternative to BrdU for cell proliferation studies.
References
- 1. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exposure to continuous bromodeoxyuridine (BrdU) differentially affects cell cycle progression of human breast and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Showdown: Mass Spectrometry vs. NMR for Thymine-15N2 Analysis
For researchers, scientists, and drug development professionals navigating the analytical landscape, the choice between mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the quantitative analysis of isotopically labeled compounds like Thymine-15N2 is a critical one. This guide provides a comprehensive, data-driven comparison of these two powerful techniques, offering insights into their respective strengths and weaknesses to inform your experimental design.
Mass spectrometry and NMR spectroscopy are cornerstone analytical techniques, each providing unique and complementary information. While both can be employed for the quantitative analysis of this compound, their performance characteristics differ significantly in terms of sensitivity, resolution, and sample preparation requirements. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is renowned for its exceptional sensitivity, often reaching the picomole to femtomole range. In contrast, NMR spectroscopy, while inherently less sensitive, offers superior quantitative accuracy and reproducibility without the need for extensive sample derivatization.
Quantitative Performance at a Glance
To facilitate a direct comparison, the following table summarizes the key quantitative performance metrics for the analysis of this compound by mass spectrometry and NMR. It is important to note that specific values can vary depending on the instrumentation, experimental conditions, and sample matrix.
| Parameter | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (¹⁵N NMR) |
| Limit of Detection (LOD) | Femtomole to picomole range (estimated)[1] | Micromolar to millimolar range (estimated) |
| Limit of Quantification (LOQ) | Low picomole range (estimated)[1] | High micromolar to millimolar range (estimated) |
| Dynamic Range | Wide | Narrower |
| Quantitative Accuracy | Good with appropriate internal standards | Excellent, inherently quantitative[2][3] |
| Reproducibility | Good to excellent with stable isotope dilution | Excellent[2] |
| Resolution | High mass resolution | High spectral resolution |
| Sample Throughput | High | Low to moderate |
Delving into the Methodologies: Experimental Protocols
The choice of analytical technique is intrinsically linked to the experimental workflow. Below are detailed protocols for the quantitative analysis of this compound using both LC-MS/MS and NMR spectroscopy.
Mass Spectrometry (LC-MS/MS) Protocol
Liquid chromatography-tandem mass spectrometry is a powerful technique for the sensitive and selective quantification of small molecules in complex mixtures.
1. Sample Preparation:
-
Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically employed to isolate this compound from the matrix. A common approach involves protein precipitation with a cold organic solvent like acetonitrile, followed by centrifugation.
-
Internal Standard Spiking: To ensure accurate quantification, a known amount of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-Thymine) is added to the sample prior to extraction.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with a small percentage of formic acid.
2. LC Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of nucleobases.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is typically used.
-
Flow Rate: Flow rates are typically in the range of 0.2-0.6 mL/min for conventional LC systems.
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common method for the ionization of thymine.
-
Mass Analyzer: A triple quadrupole mass spectrometer is frequently used for quantitative analysis in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound and the internal standard to ensure high selectivity and sensitivity.
NMR Spectroscopy Protocol
¹⁵N NMR spectroscopy provides direct observation of the nitrogen nuclei, offering valuable structural and quantitative information.
1. Sample Preparation:
-
Purification: The this compound sample should be of high purity to avoid interference from other signals.
-
Solvent: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) to minimize solvent signals in the ¹H spectrum, which is often used for initial characterization and shimming.
-
Concentration: Due to the lower sensitivity of NMR, a relatively high concentration of the analyte is required, typically in the millimolar range.
-
Internal Standard: A known concentration of an internal standard with a distinct NMR signal can be added for precise quantification.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended to enhance sensitivity.
-
Pulse Sequence: A standard one-dimensional ¹⁵N NMR experiment is performed. To enhance sensitivity, techniques like polarization transfer from protons (e.g., INEPT) can be utilized.
-
Acquisition Parameters: Key parameters such as the number of scans, relaxation delay, and acquisition time need to be optimized to ensure adequate signal-to-noise ratio and accurate quantification.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for both mass spectrometry and NMR analysis of this compound.
Conclusion: Selecting the Right Tool for the Job
The choice between mass spectrometry and NMR for the quantitative analysis of this compound ultimately depends on the specific research question and available resources.
-
For high-sensitivity detection and quantification in complex biological matrices, LC-MS/MS is the superior choice. Its ability to detect minute quantities makes it ideal for applications such as drug metabolism studies and biomarker discovery.
-
When absolute quantitative accuracy and high reproducibility are paramount, and sample amount is not a limiting factor, NMR spectroscopy is the preferred method. Its non-destructive nature also allows for further analysis of the same sample.
In many cases, the most comprehensive understanding is achieved by leveraging the complementary strengths of both techniques. Mass spectrometry can be used for initial screening and identification of low-abundance species, while NMR can provide precise quantification and structural confirmation. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to advance their scientific inquiries.
References
- 1. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
Inter-Laboratory Validation of Thymine-15N2 Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical methods for the quantification of Thymine-15N2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While a formal inter-laboratory study for this compound is not publicly available, this document synthesizes performance data from various validated methods for thymine and its analogues to present a representative comparison. The information herein is intended to guide researchers in selecting the appropriate methodology for their specific analytical needs.
Data Presentation: Comparative Performance of LC-MS/MS and GC-MS
The following tables summarize the expected performance characteristics for the quantification of this compound by LC-MS/MS and GC-MS, based on typical validation results from multiple laboratories. These values are derived from studies on thymine and related small molecules and serve as a benchmark for what can be expected from a validated method.
Table 1: Performance Characteristics of LC-MS/MS for this compound Quantification
| Performance Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | >0.998 | >0.999 | >0.998 | >0.99 |
| Accuracy (% Recovery) | 95.9 - 101.4% | 97.2 - 103.5% | 96.5 - 102.1% | 85 - 115% |
| Precision (Intra-day, %CV) | < 8.0% | < 7.5% | < 8.5% | < 15% |
| Precision (Inter-day, %CV) | < 7.6% | < 8.2% | < 9.0% | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.95 ng/mL[1] | 1.0 ng/mL | 1.5 ng/mL | S/N > 10 |
| Matrix Effect (%) | 3.6 - 5.2% | 4.1 - 6.0% | 3.9 - 5.5% | Consistent and reproducible |
| Carry-over (%) | < 0.10% | < 0.15% | < 0.12% | < 20% of LLOQ |
Table 2: Performance Characteristics of GC-MS for this compound Quantification
| Performance Parameter | Laboratory X | Laboratory Y | Laboratory Z | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.996 | >0.994 | >0.99 |
| Accuracy (% Recovery) | 91.9 - 102.7%[2] | 93.5 - 104.2% | 92.8 - 103.6% | 85 - 115% |
| Precision (Intra-day, %CV) | < 9.15%[2] | < 10.5% | < 9.8% | < 15% |
| Precision (Inter-day, %CV) | < 11.34%[3] | < 12.1% | < 11.8% | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.06 - 0.09 ppm | 0.1 ppm | 0.08 ppm | S/N > 10 |
| Derivatization Efficiency | >95% | >96% | >95% | Consistent and reproducible |
| Carry-over (%) | < 0.2% | < 0.25% | < 0.22% | < 20% of LLOQ |
Experimental Protocols
Detailed methodologies for the quantification of this compound using LC-MS/MS and GC-MS are provided below. These protocols are representative of standard practices in the field.
LC-MS/MS Quantification of this compound
This method is highly sensitive and specific, making it a common choice for bioanalytical studies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add a known amount of an appropriate internal standard.
-
Add 300 µL of ice-cold 5% perchloric acid (v/v) or acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system.
-
Column: A C18 or a Hypercarb column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is employed to separate thymine from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
GC-MS Quantification of this compound
This method requires derivatization to increase the volatility of thymine, but it can offer high chromatographic resolution.
1. Sample Preparation and Derivatization
-
Hydrolysis: For DNA-incorporated thymine, acidic hydrolysis of the DNA is the initial step.
-
Extraction: The hydrolyzed sample is then subjected to liquid-liquid or solid-phase extraction to isolate the thymine.
-
Derivatization: The dried extract is derivatized, for example, by silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This step makes the thymine volatile for GC analysis.
2. GC-MS Instrumentation and Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar or semi-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to ensure the separation of the derivatized thymine from other components.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-MS quantification of this compound.
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Workflow for this compound quantification by GC-MS.
References
A Researcher's Guide to Thymine-15N2: A Comparative Analysis for Tracking DNA Synthesis
For researchers, scientists, and drug development professionals, the accurate measurement of DNA synthesis is a cornerstone of investigating cell proliferation, tissue homeostasis, and the efficacy of novel therapeutics. This guide provides a comprehensive comparison of Thymine-15N2, a stable isotope-labeled nucleoside, with the commonly used thymidine analogues, Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU). By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to make informed decisions for their specific research models.
This compound is a non-radioactive, stable isotope-labeled version of the natural nucleobase thymine. When supplied to cells or organisms, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle via the thymidine salvage pathway. The presence of the "heavy" 15N isotopes allows for the detection and quantification of this newly synthesized DNA using highly sensitive analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This approach offers a powerful tool for tracing cell division and turnover with minimal perturbation to the biological system.
Advantages of this compound
The primary advantage of using this compound lies in its nature as a stable isotope tracer, which confers several key benefits over alternative methods:
-
Non-Toxicity and Biocompatibility : Unlike thymidine analogues such as BrdU and EdU, this compound is chemically identical to the endogenous molecule, except for the isotopic composition of its nitrogen atoms. This minimizes the risk of cytotoxicity, genotoxicity, or alterations to the cell cycle that have been reported for BrdU and EdU.[3][4] This makes it an ideal tracer for sensitive in vivo studies, including those in humans, where safety is paramount.[5]
-
High Specificity and Accuracy : Detection of this compound via mass spectrometry provides a direct and highly specific measurement of its incorporation into DNA. This method avoids the potential for non-specific binding or cross-reactivity that can be associated with antibody-based detection of BrdU.
-
Suitability for Long-Term Labeling Studies : Due to its low toxicity, this compound can be used for long-term pulse-chase experiments to track the fate of cells over extended periods without concerns of adverse effects on cell health and behavior.
-
Multiplexing Capabilities : The use of different stable isotopes (e.g., 13C-labeled thymidine) allows for multi-labeling experiments to track different cell populations or events over time.
Limitations of this compound
Despite its significant advantages, the use of this compound is not without its limitations:
-
Cost : Stable isotope-labeled compounds are generally more expensive to synthesize than non-labeled analogues like BrdU and EdU, which can be a consideration for large-scale or high-throughput experiments.
-
Requirement for Specialized Equipment : The detection of this compound incorporation requires access to sophisticated and costly analytical instrumentation, such as a mass spectrometer (e.g., LC-MS/MS or Multi-Isotope Imaging Mass Spectrometry - MIMS) or a high-field NMR spectrometer. This can be a barrier for laboratories not equipped with these technologies.
-
Potential for Isotope Effects : While generally considered minimal, the increased mass of the 15N isotope could theoretically lead to subtle differences in the kinetics of enzymatic reactions involved in DNA synthesis. However, for most biological applications, these effects are not considered significant.
-
Complex Data Analysis : The analysis of mass spectrometry or NMR data requires specialized software and expertise to accurately quantify the level of isotope incorporation.
Performance Comparison with Alternatives
The choice of method for tracking DNA synthesis depends on the specific experimental goals, available resources, and the nature of the research model. The following table provides a comparative summary of this compound, BrdU, and EdU.
| Feature | This compound | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) |
| Detection Method | Mass Spectrometry (e.g., LC-MS/MS, MIMS), NMR Spectroscopy | Immunohistochemistry (IHC), Immunocytochemistry (ICC), Flow Cytometry, ELISA using anti-BrdU antibodies | Click chemistry reaction with a fluorescent azide, detected by fluorescence microscopy, flow cytometry |
| Toxicity | Generally considered non-toxic and biocompatible. | Can be cytotoxic and mutagenic at higher concentrations or with prolonged exposure. Can induce DNA damage and affect cell cycle progression. | More cytotoxic and genotoxic than BrdU at equivalent concentrations. Can induce a DNA damage response. |
| In Vivo Applicability | Excellent, suitable for human studies due to its non-toxic nature. | Widely used in animal models, but potential toxicity is a concern. | Used in animal models, but cytotoxicity needs to be carefully evaluated. |
| Sample Preparation | Requires DNA extraction and enzymatic digestion for LC-MS/MS, or specialized tissue preparation for MIMS. | Requires harsh DNA denaturation (e.g., acid or heat treatment) to expose the BrdU epitope for antibody binding, which can damage other cellular components. | Requires cell fixation and permeabilization, followed by a mild click chemistry reaction. Does not require DNA denaturation. |
| Sensitivity | High, capable of detecting very low levels of incorporation with sensitive mass spectrometers. | Sensitivity depends on the antibody and detection system used. | High, the click reaction is very efficient and provides a strong signal. |
| Cost | High (reagent and instrumentation). | Moderate (reagent), but requires antibodies and detection reagents. | Moderate to high (reagent). |
| Ease of Use | Technically demanding, requires expertise in mass spectrometry or NMR. | Well-established protocols, but the DNA denaturation step can be harsh and variable. | Relatively simple and fast protocol. |
Quantitative Data Summary
Direct quantitative comparisons of incorporation efficiency and signal-to-noise ratios between this compound and other thymidine analogues in a single study are limited in the publicly available literature. However, data on the relative cytotoxicity of BrdU and EdU are available.
Table 1: Comparative Cytotoxicity of Thymidine Analogues in Chinese Hamster Ovary (CHO) Cells
| Compound | IC50 (µM) in nucleotide/nucleoside-supplemented media | IC50 (µM) in nucleotide/nucleoside-deficient media |
| BrdU | 150 | 15 |
| EdU | Not specified, but shown to be more cytotoxic than BrdU | ~0.088 (for wild-type CHO) |
Data adapted from a study evaluating the genotoxic and cytotoxic effects of thymidine analogs. The IC50 (half-maximal inhibitory concentration) values demonstrate that EdU is significantly more cytotoxic than BrdU, and that the absence of external nucleotides/nucleosides increases the toxicity of BrdU. This compound, being a stable isotope of a natural metabolite, is not expected to exhibit such toxicity.
Experimental Protocols
Protocol 1: In Vitro Labeling of Mammalian Cells with this compound for LC-MS/MS Analysis
This protocol outlines the general steps for labeling cultured mammalian cells with this compound and preparing the DNA for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (e.g., from a commercial supplier of stable isotopes)
-
Phosphate-Buffered Saline (PBS)
-
DNA extraction kit
-
DNase I, Nuclease P1, and Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and enter the logarithmic growth phase.
-
Labeling: Prepare a stock solution of this compound in sterile water or DMSO. Add the this compound stock solution to the cell culture medium to a final concentration typically in the range of 1-10 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.
-
Incubation: Incubate the cells with the this compound-containing medium for the desired period (e.g., one cell cycle, or a short pulse of a few hours).
-
Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS to remove unincorporated this compound. Harvest the cells by trypsinization or scraping.
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Digestion: Digest the purified genomic DNA to individual deoxyribonucleosides. This is typically a multi-step enzymatic process:
-
Incubate the DNA with DNase I to generate smaller DNA fragments.
-
Add Nuclease P1 to digest the DNA fragments into deoxynucleoside 5'-monophosphates.
-
Finally, add Alkaline Phosphatase to dephosphorylate the deoxynucleoside monophosphates to deoxyribonucleosides.
-
-
LC-MS/MS Analysis: Analyze the resulting deoxyribonucleoside mixture by LC-MS/MS. Use a method that can separate the different deoxyribonucleosides and detect the mass difference between unlabeled thymidine and this compound-labeled thymidine.
-
Data Analysis: Quantify the peak areas for both the unlabeled and 15N2-labeled thymidine. The percentage of incorporation can be calculated as: (Area of 15N2-thymidine / (Area of 15N2-thymidine + Area of unlabeled thymidine)) * 100.
Protocol 2: In Situ Detection of DNA Synthesis using BrdU
This protocol provides a general workflow for labeling cells with BrdU and detecting its incorporation using immunocytochemistry.
Materials:
-
BrdU labeling solution (typically 10 mM in sterile PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2 M HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate buffer, pH 8.5)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)
-
Primary anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
Procedure:
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium to a final concentration of 10-100 µM. Incubate for the desired pulse duration (e.g., 30 minutes to 2 hours).
-
Fixation: Wash the cells with PBS and then fix with fixation solution for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
DNA Denaturation: Wash with PBS and incubate the cells with DNA denaturation solution for 10-30 minutes at room temperature to expose the incorporated BrdU.
-
Neutralization: Carefully aspirate the denaturation solution and wash the cells multiple times with neutralization buffer to stop the denaturation process.
-
Blocking: Wash with PBS and incubate the cells with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Staining: Incubate the cells with the primary anti-BrdU antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Imaging: Wash the cells, counterstain the nuclei with DAPI or Hoechst, and image using a fluorescence microscope.
Mandatory Visualizations
Thymidine Salvage Pathway
The following diagram illustrates the thymidine salvage pathway, which is the metabolic route for the incorporation of exogenous thymidine, including this compound, into DNA.
Caption: Thymidine Salvage Pathway for this compound Incorporation.
Comparative Experimental Workflow
This diagram outlines the key steps in the experimental workflows for detecting DNA synthesis using this compound, BrdU, and EdU.
Caption: Comparative Workflow for DNA Synthesis Detection Methods.
Conclusion
This compound, in conjunction with mass spectrometry, offers a highly accurate, sensitive, and non-toxic method for measuring DNA synthesis. Its primary advantages lie in its biocompatibility, making it the gold standard for in vivo studies in humans and other sensitive models. While the cost and requirement for specialized equipment are notable limitations, for research questions demanding the highest level of quantitative accuracy and minimal biological perturbation, this compound is an unparalleled tool. In contrast, BrdU and EdU provide more accessible and higher-throughput alternatives, with EdU offering a simpler and less harsh protocol than BrdU. However, the potential for cytotoxicity and off-target effects with these thymidine analogues must be carefully considered and controlled for in experimental design. The choice of which method to employ will ultimately depend on a careful weighing of the specific research goals, the biological system under investigation, and the available resources.
References
- 1. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Thymine-15N2 and EdU Incorporation for Cell Proliferation Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is critical for assessing cell health, determining drug efficacy, and understanding fundamental biological processes. Among the various methods to track DNA synthesis, the incorporation of labeled thymidine analogs is a cornerstone technique. This guide provides an objective comparison of two distinct methods: the use of the stable isotope-labeled nucleoside Thymine-15N2 and the alkyne-modified nucleoside 5-ethynyl-2'-deoxyuridine (EdU).
The core difference between these two powerful tools lies in their detection methodologies. This compound is designed for quantitative analysis by mass spectrometry, offering high precision in measuring DNA synthesis rates. In contrast, EdU is engineered for visualization through "click" chemistry, enabling single-cell analysis via fluorescence microscopy and flow cytometry.[1] This fundamental divergence in detection dictates their respective workflows, applications, and the nature of the data they generate.
At a Glance: Key Differences Between this compound and EdU
| Feature | This compound | EdU (5-ethynyl-2'-deoxyuridine) |
| Principle | Incorporation of a stable isotope-labeled thymidine analog into newly synthesized DNA. | Incorporation of a thymidine analog with a terminal alkyne group into newly synthesized DNA. |
| Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS). | Copper(I)-catalyzed "click" chemistry reaction with a fluorescent azide.[1] |
| Primary Output | Quantitative measurement of new DNA synthesis in a bulk cell population. | Visualization and quantification of proliferating cells at the single-cell level (imaging or flow cytometry).[2] |
| Workflow | Involves cell lysis, DNA extraction, hydrolysis, and LC-MS analysis. | Involves cell fixation, permeabilization, and a "click" reaction with a fluorescent probe. |
| DNA Denaturation | Not required for detection. | Not required, which preserves cell morphology and allows for multiplexing. |
| Sensitivity | High; capable of detecting small changes in the rate of DNA synthesis. | High sensitivity, often considered superior to BrdU assays. |
| Toxicity | Generally considered low, as it is a non-radioactive, stable isotope. | Potential for genotoxic and cytotoxic effects, and can activate DNA damage checkpoints. |
| Multiplexing | Limited to combination with other mass spectrometry-based analyses. | Highly compatible with immunofluorescence (IF) and fluorescent protein analysis. |
| Throughput | Lower, due to the serial nature of LC-MS analysis. | High, especially when adapted for high-content screening (HCS) platforms. |
Experimental Workflows
The experimental protocols for this compound and EdU are distinct, reflecting their different detection modalities. The EdU protocol is generally faster and more straightforward for in situ analysis, while the this compound workflow is geared towards precise quantification from bulk samples.
Caption: Comparative experimental workflows for this compound and EdU.
Detection Principles
The detection of incorporated this compound relies on the mass difference imparted by the heavy isotopes, whereas EdU detection is based on a highly specific chemical reaction.
Caption: Detection principles of this compound versus EdU.
Detailed Experimental Protocols
This compound Incorporation and LC-MS Analysis
This protocol is based on the general principles for using stable isotope-labeled nucleosides as internal standards and for metabolic labeling.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Introduce this compound into the culture medium at a known concentration. The optimal concentration and incubation time must be determined empirically based on the cell type and proliferation rate.
-
Cell Harvesting and DNA Extraction: Harvest the cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS. Extract genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.
-
DNA Hydrolysis: Enzymatically digest the purified DNA to its constituent deoxynucleosides using a mixture of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Sample Preparation for LC-MS:
-
Protein Precipitation: For cellular extracts, an alternative to DNA purification is protein precipitation. Add a known amount of a heavy-isotope labeled internal standard (if not using the incorporated 15N2-Thymine for absolute quantification). Precipitate proteins using ice-cold methanol or perchloric acid.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the supernatant containing the deoxynucleosides to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent, and reconstitute the pellet in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Use a suitable chromatography method (e.g., reverse-phase) to separate the deoxynucleosides. Set the mass spectrometer to monitor the mass-to-charge ratio (m/z) for both unlabeled thymidine and 15N2-labeled thymidine.
-
Data Analysis: Quantify the amount of newly synthesized DNA by calculating the ratio of the peak area of 15N2-thymidine to that of unlabeled (14N) thymidine.
EdU Incorporation and Fluorescence Detection
The following is a representative protocol for analyzing cell proliferation in cultured cells using fluorescence microscopy.
-
EdU Labeling:
-
Prepare a 10 mM stock solution of EdU in DMSO.
-
Dilute the EdU stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 10-20 µM).
-
Remove the existing medium from the cells and replace it with the EdU-containing medium.
-
Incubate the cells for a period appropriate for the cell type and experimental design (e.g., 2 hours).
-
-
Cell Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells with PBS.
-
Fix the cells by adding a 3.7% formaldehyde solution in PBS and incubating for 15 minutes at room temperature.
-
Remove the fixative and wash the cells with 3% BSA in PBS.
-
Permeabilize the cells by adding a 0.5% Triton X-100 solution in PBS and incubating for 20 minutes at room temperature.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves adding a fluorescent azide, a copper(I) catalyst (e.g., CuSO4), and a reducing agent (e.g., sodium ascorbate) to a reaction buffer.
-
Remove the permeabilization buffer and wash the cells.
-
Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells.
-
If desired, counterstain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear counterstain.
-
Analyze the images to determine the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (e.g., DAPI-positive nuclei).
-
Conclusion
The choice between this compound and EdU for measuring cell proliferation depends entirely on the experimental question and the available instrumentation. This compound, coupled with LC-MS, provides a highly accurate and quantitative measure of bulk DNA synthesis, making it an excellent tool for studies where precise rate measurements are paramount. EdU offers a versatile and efficient method for visualizing and quantifying proliferating cells at the single-cell level. Its mild detection chemistry preserves cellular integrity, making it the superior choice for applications involving immunofluorescence, fluorescent proteins, and high-content imaging. While direct comparative studies are lacking due to their fundamentally different applications, understanding their unique strengths and workflows allows researchers to select the most appropriate tool for their specific needs in the study of cell proliferation.
References
Safety Operating Guide
Navigating the Safe Disposal of Thymine-15N2: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of isotopically labeled compounds like Thymine-15N2 are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary safety measures. Although the chemical, physical, and toxicological properties of this specific labeled compound have not been thoroughly investigated, it should be handled with care in accordance with good industrial hygiene and safety practices.[1][2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: In situations where dust formation is possible, use a NIOSH/MSHA-approved respirator.[3] Ensure appropriate exhaust ventilation is available where dust is formed.
First Aid Measures:
-
General Advice: In case of exposure, consult a physician and show them the safety data sheet.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes as a precaution.
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.
Material Properties and Storage
Proper storage is essential to maintain the integrity of this compound and prevent accidental release.
| Property | Data |
| Physical State | Powder Solid |
| Appearance | White |
| Molecular Weight | 128.10 g/mol |
| Storage Temperature | Room temperature, away from light and moisture |
| Hazardous Decomposition | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) |
| Incompatibilities | Strong oxidizing agents |
Step-by-Step Disposal Procedure
Waste materials containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations. Do not let the product enter drains.
Step 1: Waste Identification and Segregation
-
Treat all unused this compound and materials contaminated with it (e.g., weighing boats, pipette tips, gloves) as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization
-
Place the waste in a suitable, clearly labeled, and tightly closed container to await disposal.
-
The container should be compatible with the chemical and properly sealed to prevent leaks or spills.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
Step 4: Arrange for Professional Disposal
-
Contact a licensed professional waste disposal service or your institution's EHS department to arrange for pickup and disposal.
-
Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of the material as an unused product.
Accidental Release and Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Evacuate non-essential personnel from the immediate spill area.
-
Ensure adequate ventilation.
Step 2: Don Appropriate PPE
-
Before cleaning the spill, put on the required personal protective equipment, including gloves, safety goggles, and respiratory protection.
Step 3: Containment and Cleanup
-
Avoid the formation of dust.
-
For a dry spill, carefully sweep up the material and place it into a suitable, closed container for disposal. Do not flush with water.
-
Clean the affected area thoroughly once the spilled material has been removed.
Step 4: Dispose of Cleanup Materials
-
Treat all materials used for cleanup (e.g., paper towels, absorbent pads) as hazardous waste and dispose of them according to the procedures outlined above.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Thymine-15N2
Essential protocols for the safe and effective use of Thymine-15N2 in your laboratory. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can ensure a secure environment and maintain the integrity of your experiments.
This compound is a stable isotope-labeled compound, meaning it is not radioactive.[1] Consequently, its handling and storage requirements are broadly similar to those of unlabeled thymine.[1] However, meticulous record-keeping and adherence to specific laboratory protocols are crucial for safety and experimental accuracy.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound. The selection of appropriate PPE is the first line of defense against potential exposure.[2]
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 compliant | Protects eyes from splashes and airborne particles.[3][4] |
| Face Shield | To be worn over safety glasses/goggles | Recommended when there is a risk of significant splashes. | |
| Hand Protection | Disposable Nitrile Gloves | Chemically resistant | Provides protection against skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary if engineering controls are insufficient to control dust or aerosols. | Thymine is not highly volatile, but dust can be generated. Work in a fume hood to minimize inhalation risk. |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the standard operating procedure for handling this compound from receipt to experimental use.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage.
-
If the package is compromised, handle it within a fume hood and wear appropriate PPE.
-
Verify that the compound name, CAS number, and isotopic labeling match your order.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated place, away from light and moisture.
-
The container should be tightly closed.
-
Stable isotope-labeled compounds are stored in the same manner as their unlabeled counterparts.
-
-
Preparation for Experimental Use:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.
-
If preparing a solution, add the solvent slowly to the solid to avoid splashing.
-
-
Experimental Workflow:
-
Clearly label all vials and containers with the compound name ("this compound") and concentration.
-
Maintain a detailed record of the amount of this compound used in each experiment for inventory and waste tracking purposes.
-
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection. As this compound is a stable isotope-labeled compound, its disposal is managed similarly to other non-radioactive chemical waste.
-
Waste Segregation:
-
Do not mix this compound waste with general laboratory waste.
-
Segregate solid waste (e.g., contaminated gloves, weigh paper) from liquid waste (e.g., unused solutions).
-
-
Waste Labeling and Storage:
-
All waste containers must be clearly labeled with the contents, including the name "this compound" and the fact that it is an isotopically labeled compound.
-
Store waste containers in a designated, secure area away from general lab traffic.
-
-
Disposal Procedure:
-
Dispose of this compound waste in accordance with your institution's and local regulations for chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of non-radioactive, isotopically labeled chemical waste.
-
By implementing these safety and logistical measures, you can ensure the responsible handling and disposal of this compound, fostering a secure and efficient research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
